Tin(IV) mesoporphyrin IX dichloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H36Cl2N4O4Sn |
|---|---|
Peso molecular |
754.3 g/mol |
Nombre IUPAC |
3-[5-(2-carboxyethyl)-22,22-dichloro-14,19-diethyl-4,10,15,20-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-9-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |
Clave InChI |
LLDZJTIZVZFNCM-UHFFFAOYSA-J |
Origen del producto |
United States |
Foundational & Exploratory
Tin(IV) Mesoporphyrin IX Dichloride: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tin(IV) mesoporphyrin IX dichloride, also known as Stannsoporfin or SnMP, is a synthetic heme analogue that acts as a potent, competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway. By blocking the degradation of heme into biliverdin, carbon monoxide, and free iron, SnMP effectively reduces the production of bilirubin (B190676). This primary mechanism of action has positioned SnMP as a therapeutic candidate for conditions characterized by excessive bilirubin production, most notably neonatal hyperbilirubinemia. Further research has elucidated its role in modulating immune responses and inducing oxidative stress in cancer cells, opening new avenues for its therapeutic application. This technical guide provides an in-depth overview of the core mechanism of action of SnMP, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Competitive Inhibition of Heme Oxygenase
The principal mechanism of action of this compound is its potent and competitive inhibition of heme oxygenase (HO).[1][2][3][4][5] Structurally, SnMP is a metalloporphyrin, closely resembling endogenous heme but with a central tin (Sn) atom instead of iron.[1][3] This structural similarity allows it to bind to the active site of the HO enzyme. However, unlike heme, SnMP cannot be catabolized by the enzyme, leading to a stable enzyme-inhibitor complex that blocks the binding and subsequent degradation of heme.[6]
The inhibition of HO activity leads to a cascade of downstream effects:
-
Reduced Bilirubin Production: By blocking the conversion of heme to biliverdin, SnMP directly curtails the formation of bilirubin.[1][3] This is the primary therapeutic effect in the context of neonatal jaundice.
-
Accumulation of Heme: The blockage of the catabolic pathway can lead to an accumulation of unmetabolized heme.[7] The body compensates for this in part by increasing the excretion of heme into the bile.[7]
-
Reduced Carbon Monoxide (CO) and Free Iron: The production of the signaling molecule CO and the release of free iron are also inhibited.[4]
Signaling Pathway: Heme Catabolism
The following diagram illustrates the central role of heme oxygenase in the heme degradation pathway and the point of inhibition by SnMP.
Quantitative Data
The efficacy, potency, and pharmacokinetic profile of SnMP have been characterized in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency and Efficacy
| Parameter | System/Assay | Value | Reference(s) |
| K_i_ | Rat Splenic Microsomal Heme Oxygenase | 14 nM (0.014 µM) | [10] |
| Cell Viability | A549 Human Lung Cancer Cells (72h) | ↓ 22% at 5 µM | [8] |
| ↓ 43% at 10 µM | [8] |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Value | Condition | Reference(s) |
| Half-life (t_1/2_) | 3.8 hours | 1 µmol/kg IV dose | [7] |
| Volume of Distribution (Vd) | 0.23 - 0.17 L/kg | 1 µmol/kg IV dose | [1] |
| Clearance (CL) | 0.04 mL/min/kg | 1 µmol/kg IV dose | [1] |
| Bioavailability (Oral) | Not absorbed | - | [7] |
| Bioavailability (IM) | Plasma levels at 2h are identical to IV | - | [7] |
Table 3: Preclinical and Clinical Efficacy & Safety
| Study Type | Model/Population | Dose | Key Finding(s) | Reference(s) |
| Clinical Trial | Preterm Neonates | 6 µmol/kg IM | ↓ 41% in mean peak incremental plasma bilirubin↓ 76% in phototherapy requirements | [2] |
| Clinical Trial | Term/Near-Term Neonates | 4.5 mg/kg IM | Halved the duration of phototherapyReversed total bilirubin trajectory within 12h | [10][11][12] |
| Safety Study | Neonatal Rats | 30 µmol/kg IP | LD_50_ when combined with phototherapy | [4] |
| In Vivo Study | Porcine Endotoxemia Model | 6 µmol/kg IV | Increased plasma nitrate (B79036) levels, suggesting increased NO production | [13][14] |
Secondary Mechanisms and Signaling Pathways
Beyond its primary role as an HO inhibitor, SnMP has been shown to interact with other critical signaling pathways.
Modulation of the Immune Response
Heme oxygenase-1 is recognized as an immunosuppressive enzyme.[8] By inhibiting HO-1, SnMP can counteract this immunosuppression, leading to enhanced T-cell mediated immune responses. This has led to its investigation as a potential immune checkpoint inhibitor in oncology.
-
Mechanism: Inhibition of HO-1 in antigen-presenting cells (APCs) and other immune cells prevents the production of immunosuppressive molecules like CO. This leads to increased activation, proliferation, and maturation of naive CD4+ and CD8+ T-cells, and promotes the differentiation of CD4+ T-cells into IFNγ-producing Th1 cells.
Interaction with Nitric Oxide (NO) and Soluble Guanylyl Cyclase (sGC)
There is evidence that SnMP can affect the nitric oxide (NO) signaling pathway.[1] In a porcine model of endotoxemia, HO inhibition with SnMP was associated with increased plasma nitrate levels, suggesting an increase in NO production.[13][14] Furthermore, SnMP may inhibit nitric oxide synthase (NOS).[1]
The downstream effector of NO is soluble guanylyl cyclase (sGC). While direct studies on SnMP are limited, research on the closely related tin protoporphyrin (SnPP) has shown that it can markedly activate sGC, albeit with low affinity (Ka = 4.9 µM). This suggests that metalloporphyrins can influence cGMP levels independently of their effects on HO activity.
Key Experimental Protocols
This section provides an overview of the methodologies used to characterize the mechanism of action of SnMP.
In Vitro Heme Oxygenase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of HO by quantifying the amount of bilirubin produced from a heme substrate.
-
Objective: To determine the inhibitory effect (e.g., IC50, Ki) of SnMP on HO activity.
-
Methodology:
-
Enzyme Source: Microsomal fractions are prepared from tissues with high HO expression, such as the spleen or liver, from rats.[5]
-
Reaction Mixture: An aliquot of the microsomal preparation (containing a known amount of protein, e.g., 0.5 mg) is incubated in a reaction buffer. The buffer contains a NADPH-generating system (e.g., 20 mM glucose-6-phosphate, 2 U glucose-6-phosphate dehydrogenase, 8 mM NADP) and the heme substrate (e.g., 2 mM hemin).[5]
-
Inhibitor Addition: Various concentrations of SnMP (or vehicle control) are added to the reaction mixtures.
-
Incubation: The reaction is carried out at 37°C for a defined period (e.g., 60 minutes) in the dark to prevent photodegradation of bilirubin.[5]
-
Reaction Termination and Extraction: The reaction is stopped by the addition of chloroform (B151607). The mixture is vortexed and centrifuged to separate the phases.[5]
-
Quantification: The amount of bilirubin formed is measured by reading the absorbance of the chloroform layer in a dual-beam spectrophotometer (difference in absorbance between 464 nm and 530 nm). The concentration is calculated using the extinction coefficient for bilirubin (40 mM⁻¹cm⁻¹).[8]
-
-
Workflow Diagram:
In Vivo Animal Model of Neonatal Hyperbilirubinemia
Animal models are crucial for evaluating the efficacy of SnMP in reducing bilirubin levels in a physiological context.
-
Objective: To assess the ability of SnMP to prevent or treat induced hyperbilirubinemia in neonatal animals.
-
Methodology:
-
Animal Model: Neonatal rats or mice are commonly used.[7] Hyperbilirubinemia can be induced by administering an oral or intraperitoneal heme load (e.g., 30 µmol/kg heme).
-
Drug Administration: SnMP is administered, typically via a single intramuscular (IM) or intraperitoneal (IP) injection, at various doses (e.g., 1-10 µmol/kg). Administration can be prophylactic (before heme load) or therapeutic (after jaundice develops).
-
Sample Collection: Blood samples are collected at various time points post-treatment.
-
Primary Endpoint Measurement:
-
Serum Bilirubin: Total serum bilirubin concentration is measured using standard biochemical assays.
-
Carbon Monoxide Excretion (VeCO): As CO is produced in equimolar amounts to biliverdin, its rate of end-tidal excretion can be measured using gas chromatography as a direct index of in vivo heme degradation and HO activity.
-
-
Data Analysis: Bilirubin levels or VeCO rates in the SnMP-treated groups are compared to those in placebo-treated control groups.
-
Phototoxicity Assessment
Given that photosensitivity is a known side effect, assessing the phototoxic potential of SnMP is a critical safety evaluation.
-
Objective: To determine if SnMP causes a phototoxic reaction (e.g., erythema) upon exposure to light.
-
Methodology (based on a guinea pig model):
-
Animal Model: Euthymic hairless guinea pigs are used due to the ease of observing skin reactions.
-
Drug Administration: Animals receive daily intraperitoneal injections of SnMP for several consecutive days (e.g., 3 days). A range of doses is used, often multiples of the anticipated clinical dose (e.g., 0.075, 0.375, and 0.75 mg/kg/day).[13]
-
Light Exposure: Immediately following the first injection, animals are continuously exposed to a controlled light source for an extended period (e.g., 72 hours). The light source is designed to mimic neonatal phototherapy units, with some protocols including or excluding UV-A wavelengths to assess their contribution to the phototoxic effect.[13]
-
Control Groups: Control groups include animals treated with SnMP but kept in the dark, and animals receiving a vehicle injection and exposed to light.
-
Observation: The skin of the animals (typically the back and ears) is observed at regular intervals for signs of an erythematous response. The severity of the reaction is scored.
-
Reversibility: After the exposure period, the reversibility of any observed phototoxicity is assessed.[13]
-
Conclusion
This compound exerts its primary therapeutic effect through the potent and competitive inhibition of heme oxygenase, the rate-limiting step in bilirubin production. This well-defined mechanism is supported by extensive quantitative in vitro and in vivo data. Furthermore, emerging evidence highlights its capacity to modulate the immune system and interact with other signaling pathways, such as the nitric oxide system, suggesting a broader therapeutic potential. The experimental protocols outlined herein provide a foundation for the continued investigation and development of this compound for neonatal hyperbilirubinemia and other potential indications. A thorough understanding of its multifaceted mechanism of action is essential for optimizing its clinical use and ensuring patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metalloporphyrins as Tools for Deciphering the Role of Heme Oxygenase in Renal Immune Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tin-mesoporphyrin for inhibition of heme oxygenase during long-term hyperdynamic porcine endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Modulation of heme oxygenase-1 by metalloporphyrins increases anti-viral T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of heme oxygenase inhibitors on soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of Tin Mesoporphyrin (SnMP) in Heme Oxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tin Mesoporphyrin (SnMP), a potent inhibitor of heme oxygenase (HO). It details its mechanism of action, effects on critical signaling pathways, and its application in research and clinical settings. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a vital resource for professionals in the field.
Introduction to Heme Oxygenase (HO)
Heme oxygenase (HO) is the rate-limiting enzyme in the catabolism of heme, a process essential for iron homeostasis and the regulation of cellular redox balance.[1][2] The HO system comprises two primary isoforms: the inducible HO-1 and the constitutively expressed HO-2.[1] HO-1 is a critical stress-response protein, upregulated by various stimuli including oxidative stress, inflammation, and its substrate, heme.[1][3]
The enzymatic reaction catalyzed by HO cleaves the α-meso carbon bridge of the heme molecule to produce equimolar amounts of biliverdin (B22007), free ferrous iron (Fe²⁺), and carbon monoxide (CO).[1] Biliverdin is subsequently reduced to the potent antioxidant bilirubin (B190676) by biliverdin reductase (BVR).[1] The products of this pathway have significant biological activities, including anti-inflammatory, anti-apoptotic, and antioxidant effects.[2][4]
Tin Mesoporphyrin (SnMP): A Potent HO Inhibitor
Tin Mesoporphyrin (SnMP), also known as stannsoporfin (B1264483), is a synthetic metalloporphyrin that acts as a powerful and specific inhibitor of heme oxygenase.[5][6] Its structure is analogous to heme, with a central tin atom instead of iron and ethyl groups in place of the vinyl groups at the C2 and C4 positions of the porphyrin ring.[1][6] This structural modification significantly enhances its inhibitory potency compared to other metalloporphyrins like tin protoporphyrin (SnPP).[1][5]
Mechanism of Heme Oxygenase Inhibition
SnMP functions as a competitive inhibitor of heme oxygenase.[5][7][8] Due to its structural similarity to heme, it binds to the active site of the HO enzyme, preventing the binding and subsequent degradation of the natural substrate. This blockade halts the production of biliverdin, CO, and free iron at the first and rate-limiting step of heme catabolism.[6] This direct enzymatic inhibition is the basis for its primary therapeutic application: reducing the production of bilirubin in conditions like neonatal jaundice.[9][10]
Interestingly, while SnMP potently inhibits HO activity, some studies have shown it can paradoxically increase the expression of HO-1 protein.[11] This is thought to occur because SnMP can accelerate the degradation of Bach1, a transcriptional repressor of the HO-1 gene.[1] The removal of Bach1 allows for the binding of the transcriptional activator Nrf2 to the Antioxidant Response Element (ARE) in the HO-1 promoter, leading to increased gene expression.[1]
Quantitative Analysis of SnMP's Inhibitory Potency
The efficacy of SnMP as a heme oxygenase inhibitor has been quantified in numerous in vitro and in vivo studies. The following table summarizes key inhibitory and pharmacokinetic parameters.
| Parameter | Value | Species/System | Reference |
| Inhibitory Constant (Ki) | 0.014 µM | Rat splenic microsomes | [5] |
| IC₅₀ | 111 nM | Rat HO-1 | [12] |
| IC₅₀ | 84 nM | Human HO-1 | [12] |
Pharmacokinetics of SnMP
Understanding the pharmacokinetic profile of SnMP is crucial for its application in both preclinical and clinical research. SnMP is not absorbed orally and must be administered parenterally.[8][12]
| Parameter | Route | Dose | Value | Species | Reference |
| Half-life (T½) | IV | 1 µmol/kg | 3.8 hours | Human | [8] |
| Half-life (T½) | IP | 25 µmol/kg | 4.0 hours | Mouse | [12] |
| Max Concentration (Cₘₐₓ) | IP | 25 µmol/kg | 68 ± 19 µg/mL | Mouse | [12] |
| Time to Max (Tₘₐₓ) | IP | 25 µmol/kg | 1.0 hour | Mouse | [12] |
| Bioavailability | Oral | N/A | Not bioavailable | Human/Mouse | [8][12] |
Role in Modulating Signaling Pathways
SnMP's inhibition of heme oxygenase has profound effects on several interconnected signaling pathways, primarily related to heme catabolism, oxidative stress, and immune regulation.
Direct Inhibition of the Heme Catabolism Pathway
SnMP's primary role is the direct competitive inhibition of heme oxygenase, blocking the conversion of heme to its catabolic products. This action directly reduces the production of bilirubin, which is the basis for its use in treating hyperbilirubinemia.
Figure 1: Heme Catabolism and SnMP Inhibition.
Impact on Oxidative Stress and the Nrf2/HO-1 Axis
By blocking the production of the antioxidants biliverdin and bilirubin, SnMP can lead to an increase in cellular oxidative stress, characterized by higher levels of reactive oxygen species (ROS) and depletion of glutathione (B108866) (GSH).[1] This increased oxidative stress can, in turn, activate the Nrf2 transcription factor. Nrf2 then translocates to the nucleus and induces the expression of antioxidant genes, including HO-1 itself, creating a complex regulatory feedback loop.
Figure 2: SnMP's Effect on the Nrf2/HO-1 Axis.
Immunomodulatory Effects on T-Cell Activation
HO-1 and its product, carbon monoxide, are known to have immunosuppressive effects, including the ability to suppress T-cell proliferation.[4] By inhibiting HO-1, SnMP removes this brake on the immune system. This leads to enhanced activation, proliferation, and maturation of both CD4⁺ and CD8⁺ T-cells.[4][13][14] This effect is being explored as a host-directed therapy to boost immune responses against cancers and infectious agents like Mycobacterium tuberculosis.[4][14][15]
Key Research Applications
Neonatal Hyperbilirubinemia
The most established clinical application of SnMP is in the management of neonatal jaundice.[10] By inhibiting bilirubin production, a single intramuscular dose (6 µmol/kg) has been shown to significantly reduce peak bilirubin levels and decrease the need for phototherapy in term and preterm newborns.[9][16]
Cancer Therapy
HO-1 is overexpressed in many cancers, where it contributes to tumor cell proliferation, resistance to therapy, and an immunosuppressive tumor microenvironment.[1][12] SnMP is being investigated as an "off-label" anti-cancer agent. In non-small-cell lung cancer cell lines, SnMP reduced cell proliferation and migration by inhibiting HO activity and increasing intracellular oxidative stress.[1]
Immunotherapy and Infectious Disease
SnMP's ability to enhance T-cell responses makes it a candidate for adjunctive therapy in cancer immunotherapy and for treating infectious diseases.[4][17] Studies have shown that SnMP can increase the efficacy of generating functionally active tumor-specific T-cells for adoptive therapies.[4] In preclinical models of tuberculosis, HO-1 inhibition enhanced pathogen clearance, suggesting a role as a host-directed therapy.[14][15]
Detailed Experimental Protocols
In Vitro Heme Oxygenase Activity Assay (Spectrophotometric)
This protocol describes a common method to measure HO activity in microsomal preparations by quantifying the formation of bilirubin.[18][19]
1. Reagent and Sample Preparation:
-
Microsomal Fraction: Isolate microsomes from tissue homogenates or cell lysates via differential centrifugation. Resuspend the microsomal pellet in a buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4) and determine the protein concentration.
-
Cytosolic Fraction (Source of Biliverdin Reductase): Prepare a cytosolic fraction (e.g., from rat liver) as a source of biliverdin reductase (BVR). This is typically the supernatant from a high-speed centrifugation (e.g., 100,000 x g).
-
Reaction Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System:
-
1 mM NADP⁺
-
2 mM Glucose-6-phosphate
-
1 U/mL Glucose-6-phosphate dehydrogenase
-
-
Substrate: 25 µM Hemin (prepared in a dilute NaOH solution and then buffered).
-
Inhibitor Stock: Prepare a stock solution of SnMP in a suitable solvent (e.g., dilute NaOH or DMSO) and determine the working concentrations.
2. Assay Procedure:
-
In a microcentrifuge tube or cuvette, combine the following in order:
-
Reaction Buffer
-
Microsomal protein (e.g., 50-600 µg)
-
Cytosolic protein (as the BVR source)
-
SnMP or vehicle control
-
Hemin substrate
-
-
Pre-incubate the mixture at 37°C for 2-5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. The final reaction volume is typically 200-400 µL.
-
Incubate the reaction in the dark at 37°C for a set period (e.g., 15-60 minutes). The reaction should be terminated during the linear phase.
-
Stop the reaction by placing the tubes on ice.
3. Data Acquisition and Analysis:
-
Measure the amount of bilirubin formed by scanning the absorbance from approximately 460 nm to 500 nm. The peak absorbance for bilirubin is around 464-468 nm.
-
Calculate the concentration of bilirubin using the Beer-Lambert law (A = εcl), with an extinction coefficient (ε) for bilirubin of approximately 40-44 mM⁻¹cm⁻¹.
-
Express HO activity as nmol of bilirubin formed per mg of microsomal protein per hour.
-
To determine the IC₅₀ of SnMP, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the log of the inhibitor concentration.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for assessing the efficacy of SnMP in an in vivo animal model, such as a model for hyperbilirubinemia or cancer.
Figure 3: Workflow for In Vivo SnMP Studies.
Conclusion and Future Directions
Tin Mesoporphyrin is a well-characterized, potent competitive inhibitor of heme oxygenase with significant utility in both clinical and research settings. Its established role in reducing bilirubin production for the management of neonatal jaundice highlights its therapeutic potential.[10] Furthermore, emerging research into its immunomodulatory and pro-oxidant effects opens exciting new avenues for its use in oncology and infectious disease.[1][4][14] Future research should focus on developing targeted delivery systems to improve its therapeutic index for applications beyond hyperbilirubinemia and to further elucidate its complex interactions with the Nrf2 signaling pathway and the immune system.
References
- 1. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heme Oxygenase-1: An Anti-Inflammatory Effector in Cardiovascular, Lung, and Related Metabolic Disorders [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Heme Oxygenase-1 Activity Enhances Wilms Tumor-1-Specific T-Cell Responses in Cancer Immunotherapy [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 7. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of jaundice in preterm newborns by an inhibitor of bilirubin production: studies with tin-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.aap.org [publications.aap.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. An oral heme oxygenase inhibitor targets immunosuppressive perivascular macrophages in preclinical models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of heme oxygenase-1 by metalloporphyrins increases anti-viral T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The heme oxygenase-1 metalloporphyrin inhibitor stannsoporfin enhances the bactericidal activity of a novel regimen for multidrug-resistant tuberculosis in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Inhibition of Host Heme Oxygenase-1 Suppresses Mycobacterium tuberculosis Infection In Vivo by a Mechanism Dependent on T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct comparison of Sn-mesoporphyrin, an inhibitor of bilirubin production, and phototherapy in controlling hyperbilirubinemia in term and near-term newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Stannsoporfin: A Technical Guide to a Potent Heme Oxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stannsoporfin, also known as tin mesoporphyrin (SnMP), is a synthetic metalloporphyrin that acts as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway. By blocking the degradation of heme into biliverdin (B22007), and subsequently bilirubin (B190676), Stannsoporfin has been extensively investigated for its therapeutic potential in managing conditions characterized by excessive bilirubin production, most notably neonatal hyperbilirubinemia. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to Stannsoporfin, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
Stannsoporfin is a synthetic metalloporphyrin with a chemical structure closely resembling that of heme. It consists of a mesoporphyrin IX ring with a central tin (Sn) atom.[1] The key structural identifiers and physicochemical properties of Stannsoporfin are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | Dichloridotin(IV) 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid |
| SMILES String | CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] |
| InChI Key | LLDZJTIZVZFNCM-UHFFFAOYSA-J |
| CAS Number | 106344-20-1 |
| Molecular Formula | C₃₄H₃₆Cl₂N₄O₄Sn |
| Synonyms | Tin Mesoporphyrin, SnMP, Stanate |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 754.29 g/mol [1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO, not in water.[1] |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1] |
Mechanism of Action: Inhibition of Heme Oxygenase
Stannsoporfin exerts its biological effect through the competitive inhibition of heme oxygenase (HO), the enzyme responsible for the initial and rate-limiting step in the degradation of heme. There are two main isoforms of this enzyme, the inducible HO-1 and the constitutive HO-2, both of which are inhibited by Stannsoporfin.[1]
The heme catabolic pathway is a critical physiological process for the removal of heme, a breakdown product of hemoglobin and other hemoproteins. In this pathway, HO catalyzes the oxidation of heme to biliverdin, releasing a molecule of carbon monoxide (CO) and ferrous iron (Fe²⁺). Biliverdin is subsequently reduced to bilirubin by the enzyme biliverdin reductase.
By competitively binding to the active site of heme oxygenase, Stannsoporfin prevents the binding of the natural substrate, heme. This blockade effectively halts the production of biliverdin and, consequently, bilirubin. This mechanism forms the basis of its therapeutic application in conditions of excessive bilirubin accumulation, such as neonatal jaundice.
Experimental Protocols
In Vitro Heme Oxygenase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Stannsoporfin on heme oxygenase in a cell-free system. The assay typically measures the production of bilirubin or carbon monoxide.
Materials:
-
Rat spleen microsomes (as a source of HO-1) or brain homogenates (as a source of HO-2)
-
Stannsoporfin stock solution (dissolved in a suitable solvent like DMSO)
-
Hemin (substrate)
-
NADPH
-
Biliverdin reductase (for bilirubin measurement)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Reaction vials
-
Spectrophotometer or gas chromatograph
Procedure:
-
Preparation of Reagents: Prepare working solutions of Stannsoporfin at various concentrations. Prepare a reaction mixture containing the HO enzyme source, buffer, and NADPH.
-
Incubation: Add the Stannsoporfin working solutions to the reaction vials. Initiate the reaction by adding hemin. Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Termination of Reaction: Stop the reaction, for example, by placing the vials on ice or by adding a quenching agent.
-
Measurement of Product Formation:
-
Bilirubin: If measuring bilirubin, add biliverdin reductase to the reaction mixture and measure the increase in absorbance at approximately 464 nm.
-
Carbon Monoxide: If measuring CO, analyze the headspace of the reaction vial using gas chromatography.
-
-
Data Analysis: Calculate the rate of product formation for each Stannsoporfin concentration. Determine the IC₅₀ value, which is the concentration of Stannsoporfin that causes 50% inhibition of the enzyme activity.
Cell Culture Protocol for Assessing Stannsoporfin Activity
This protocol outlines a general procedure for treating cultured cells with Stannsoporfin to investigate its cellular effects.
Materials:
-
Mammalian cell line of interest (e.g., a cell line known to express heme oxygenase)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Stannsoporfin stock solution (in DMSO)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate the cells at a desired density in culture plates or flasks and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare fresh dilutions of Stannsoporfin in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the Stannsoporfin-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest Stannsoporfin concentration).
-
Incubation: Return the cells to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as:
-
Cell Viability/Proliferation Assays (e.g., MTT, WST-1): To assess the cytotoxic or cytostatic effects of Stannsoporfin.
-
Western Blotting: To analyze the expression levels of heme oxygenase-1 and other proteins of interest.
-
RT-qPCR: To measure the mRNA levels of heme oxygenase-1 and other relevant genes.
-
Measurement of Intracellular Bilirubin Levels: To confirm the inhibitory effect of Stannsoporfin on heme catabolism within the cells.
-
Animal Model Protocol for In Vivo Studies
The following is a generalized protocol for administering Stannsoporfin to animal models to evaluate its in vivo efficacy and pharmacokinetics. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Stannsoporfin formulation for injection (e.g., dissolved in a biocompatible vehicle)
-
Syringes and needles for administration (e.g., intraperitoneal, intravenous, or subcutaneous)
-
Equipment for blood and tissue collection
-
Analytical instrumentation for measuring Stannsoporfin and bilirubin levels (e.g., HPLC)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for a specified period before the experiment.
-
Grouping and Dosing: Randomly assign animals to different treatment groups, including a vehicle control group. Prepare the Stannsoporfin dosing solutions at the required concentrations.
-
Administration: Administer Stannsoporfin to the animals according to the chosen route and dosing schedule.
-
Sample Collection: At predetermined time points after administration, collect blood samples (e.g., via tail vein or cardiac puncture) and/or tissues of interest.
-
Sample Processing: Process the blood samples to obtain plasma or serum. Homogenize the tissue samples.
-
Analysis:
-
Pharmacokinetic Analysis: Determine the concentration of Stannsoporfin in plasma/serum and tissues over time using a validated analytical method like HPLC.
-
Pharmacodynamic Analysis: Measure bilirubin levels in plasma/serum to assess the in vivo inhibitory effect of Stannsoporfin on heme oxygenase.
-
Histopathological Analysis: Examine tissues for any morphological changes.
-
Therapeutic Applications
The primary and most well-studied therapeutic application of Stannsoporfin is in the management of neonatal hyperbilirubinemia (jaundice).[2][3][4] Clinical trials have demonstrated its efficacy in reducing bilirubin levels in newborns, potentially reducing the need for phototherapy or exchange transfusions.[2][3][4]
Beyond neonatal jaundice, the inhibitory effect of Stannsoporfin on heme oxygenase has led to its investigation in other pathological conditions where HO-1 is implicated, including certain types of cancer and inflammatory diseases. Research in these areas is ongoing.
References
- 1. medkoo.com [medkoo.com]
- 2. Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease. [scholars.duke.edu]
An In-depth Technical Guide to the Synthesis of Tin(IV) Mesoporphyrin IX Dichloride (Stannsoporfin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tin(IV) mesoporphyrin IX dichloride, also known as Stannsoporfin, is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. By blocking the breakdown of heme, Stannsoporfin effectively reduces the production of biliverdin (B22007) and subsequently bilirubin (B190676). This mechanism of action has positioned it as a significant therapeutic candidate for the management of hyperbilirubinemia, particularly in neonates. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the core chemical reactions, experimental protocols, and relevant quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound.
Introduction
Heme, a vital component of hemoglobin and various enzymes, undergoes a catabolic pathway mediated by the heme oxygenase enzyme system. This process yields biliverdin, which is subsequently reduced to bilirubin. Elevated levels of bilirubin in the bloodstream lead to hyperbilirubinemia, a condition that can cause severe neurological damage if left untreated, especially in newborns.
This compound (Stannsoporfin) is a synthetic metalloporphyrin that acts as a powerful inhibitor of heme oxygenase. Its structure, featuring a central tin atom coordinated within the porphyrin ring, allows it to competitively bind to the active site of the enzyme, thereby preventing the degradation of heme. This targeted inhibition makes Stannsoporfin a promising therapeutic agent for controlling bilirubin levels.
This guide focuses on the chemical synthesis of this compound, providing a detailed pathway and experimental procedures to facilitate its preparation in a laboratory setting.
Synthesis Pathway
The primary route for the synthesis of this compound involves the insertion of a tin atom into the mesoporphyrin IX macrocycle. This process, known as metalation, is the core chemical transformation. The general synthesis can be conceptualized in two main stages:
-
Preparation of Mesoporphyrin IX: The starting material, Mesoporphyrin IX, can be obtained commercially or prepared from hemin (B1673052) (heme chloride). The preparation from hemin involves the reduction of the two vinyl groups of protoporphyrin IX (the porphyrin in heme) to ethyl groups, yielding mesoporphyrin IX.
-
Metalation with a Tin Salt: Mesoporphyrin IX is then reacted with a suitable tin salt, typically a tin(II) or tin(IV) halide, in an appropriate solvent system under heat to facilitate the insertion of the tin ion into the porphyrin core. Subsequent workup yields the final product, this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of metalloporphyrins and specifically adapted for the preparation of this compound.
Materials and Equipment
-
Mesoporphyrin IX dihydrochloride (B599025)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Tin(II) acetate (B1210297)
-
Pyridine (B92270) (anhydrous)
-
Methanol
-
Chloroform
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
-
High-performance liquid chromatography (HPLC) system for purity analysis
Synthesis of this compound
This procedure is adapted from general methods for the synthesis of tin porphyrins.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Mesoporphyrin IX dihydrochloride in anhydrous pyridine.
-
Add a molar excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution. A typical molar ratio of Mesoporphyrin IX to SnCl₂·2H₂O is 1:5.
-
Heat the reaction mixture to reflux and maintain this temperature for 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-Visible spectroscopy. The characteristic Soret peak of the free porphyrin will shift upon metalation.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the pyridine by vacuum distillation.
-
The crude product is then subjected to purification.
Purification
-
Dissolve the crude residue in a minimal amount of a suitable solvent mixture, such as chloroform/methanol.
-
Prepare a silica gel column packed in hexane or toluene.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like toluene and gradually increasing the polarity with a solvent such as ethyl acetate or methanol.
-
Collect the fractions containing the desired product, identified by TLC analysis.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield this compound as a solid.
Quantitative Data
The following table summarizes typical quantitative data reported for the synthesis of tin porphyrins, which can be expected to be similar for this compound.
| Parameter | Value | Reference |
| Reactant Ratio | ||
| Mesoporphyrin IX : Tin Salt | 1 : 5 (molar ratio) | General observation in metalloporphyrin synthesis |
| Reaction Conditions | ||
| Solvent | Pyridine or Toluene | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 2 - 4 hours | [1] |
| Yield and Purity | ||
| Radiochemical Yield | ~60% (for ¹¹⁹ᵐSn analogue) | [1] |
| Chemical Yield | ~60% (for other Sn(IV) porphyrins) | [1] |
| Radiochemical Purity | >99% (by radio-HPLC) | [1] |
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
UV-Visible Spectroscopy: To observe the characteristic Soret and Q-bands of the metalloporphyrin.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR): To elucidate the detailed structure of the molecule.
Heme Oxygenase Inhibition: Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzyme heme oxygenase. The diagram below illustrates the logical relationship in its mechanism of action.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is a well-defined process centered around the metalation of mesoporphyrin IX. This guide provides a foundational understanding of the synthetic pathway, detailed experimental protocols, and expected quantitative outcomes. For researchers and professionals in drug development, a thorough understanding of this synthesis is crucial for the production of high-purity Stannsoporfin for further investigation and potential clinical applications in the management of hyperbilirubinemia. Careful execution of the experimental procedures and rigorous characterization are paramount to ensuring the quality and efficacy of the final compound.
References
An In-depth Technical Guide to the Spectroscopic Properties of Tin(IV) Mesoporphyrin IX Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(IV) mesoporphyrin IX dichloride, also known as Stannsoporfin, is a synthetic metalloporphyrin that has garnered significant interest in the scientific community, particularly for its potent inhibitory effects on heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1][2] This inhibition modulates heme metabolism, which has broad implications in various physiological and pathological processes, including neonatal jaundice, certain cancers, and conditions involving oxidative stress and inflammation.[1][2] A thorough understanding of its spectroscopic properties is crucial for its application in research and drug development, enabling accurate quantification, characterization of its interactions with biological systems, and the development of analytical methods.
This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including data from Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided, along with a diagram illustrating its mechanism of action as a heme oxygenase inhibitor.
Spectroscopic Data
Table 1: UV-Vis Absorption Spectroscopic Data
| Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at Soret Band | Reference(s) |
| Dichloromethane | ~408 | ~539, ~576 | Data not available | Based on typical metalloporphyrin spectra |
| Methanol | ~406 | ~538, ~575 | Data not available | Based on typical metalloporphyrin spectra |
| Aqueous Buffer (pH 7.4) | ~404 | ~537, ~574 | Data not available | Based on typical metalloporphyrin spectra |
Note: The exact peak positions and molar absorptivity can be influenced by the solvent and concentration.
Table 2: Fluorescence Spectroscopic Data
| Solvent | Excitation Wavelength (nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference(s) |
| Dichloromethane | ~408 (Soret Band) | ~580, ~635 | Low | [3] |
| Methanol | ~406 (Soret Band) | ~582, ~638 | Low | [3] |
Note: Metallation with heavy atoms like tin significantly quenches fluorescence, resulting in low quantum yields.[3]
Table 3: NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift Range (ppm) | Key Resonances and Multiplicity | Reference(s) |
| ¹H | -4 to 10 | meso-H: ~9-10 (s), -CH₂CH₃: ~3.5-4.0 (q), -CH₃: ~3.0-3.5 (s), -CH₂CH₂COOH: ~3.0-4.0 (m), -CH₂CH₃: ~1.5-2.0 (t), NH (of free base): ~-2 to -4 (s) | [4][5] |
| ¹³C | 10 to 150 | meso-C: ~95-105, Pyrrole α-C: ~140-150, Pyrrole β-C: ~130-140, -CH₃: ~10-15, -CH₂CH₃: ~15-20, -CH₂CH₂COOH: ~20-40, -COOH: ~170-180 | [4] |
| ¹¹⁹Sn | ~ -220 | Singlet | [6] |
Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and tetramethyltin (B1198279) for ¹¹⁹Sn. The exact chemical shifts can vary depending on the solvent and concentration.
Table 4: Mass Spectrometry Data
| Ionization Method | Mass-to-Charge Ratio (m/z) | Interpretation | Reference(s) |
| Electrospray Ionization (ESI) | ~754.1 | [M+H]⁺ (Monoisotopic mass of the intact molecule with axial chlorides replaced by solvent or other small molecules during ionization) | [2][7] |
Note: The observed m/z may vary depending on the specific ESI conditions and the nature of the axial ligands present in the final ionized species.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (Soret and Q-bands) and molar absorptivity of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., dichloromethane, methanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1-10 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range to scan from 350 nm to 700 nm.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.
-
Sample Measurement: Record the UV-Vis absorption spectrum for each of the diluted solutions.
-
Data Analysis: Identify the wavelengths of maximum absorbance for the Soret and Q-bands. To determine the molar absorptivity (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at the Soret band maximum, c is the molar concentration, and l is the path length of the cuvette (1 cm). Plot absorbance versus concentration; the slope of the resulting line will be the molar absorptivity.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima and relative quantum yield of this compound.
Materials:
-
This compound solution (from UV-Vis experiment)
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Use a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Spectrofluorometer Setup: Set the excitation wavelength to the Soret band maximum determined from the UV-Vis spectrum. Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to ~750 nm.
-
Standard Measurement: Record the fluorescence emission spectrum of the quantum yield standard under the same experimental conditions.
-
Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.
-
Data Analysis: Identify the wavelengths of maximum fluorescence emission. The relative fluorescence quantum yield (Φ_F) can be calculated using the following equation: Φ_F(sample) = Φ_F(standard) * [A(standard) / A(sample)] * [I(sample) / I(standard)] * [n(sample)² / n(standard)²] where A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of the deuterated solvent in a clean, dry NMR tube.
-
Spectrometer Setup: Tune and shim the NMR spectrometer to the appropriate frequencies for ¹H, ¹³C, and ¹¹⁹Sn nuclei.
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum.
-
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.
-
¹¹⁹Sn NMR: Acquire a one-dimensional ¹¹⁹Sn NMR spectrum. Use an appropriate reference standard for chemical shift calibration (e.g., tetramethyltin).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final NMR spectra.
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (typically in the micromolar to nanomolar concentration range).
-
Mass Spectrometer Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range.
-
Data Analysis: Identify the peak corresponding to the molecular ion or a related adduct (e.g., [M+H]⁺).
Mechanism of Action: Heme Oxygenase Inhibition
This compound acts as a competitive inhibitor of heme oxygenase. Heme oxygenase is responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide.[1] By binding to the active site of the enzyme, this compound prevents the natural substrate, heme, from being catabolized. This leads to a reduction in the production of bilirubin (B190676), a downstream product of biliverdin.
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Heme Oxygenase Inhibition Pathway
Caption: Competitive inhibition of the heme oxygenase-1 catalytic pathway by this compound.
Conclusion
This technical guide provides a consolidated resource on the spectroscopic properties of this compound for researchers, scientists, and drug development professionals. The presented data, compiled from various scientific sources, offers a foundational understanding of its UV-Vis, fluorescence, NMR, and mass spectrometric characteristics. The detailed experimental protocols serve as a practical guide for the analytical characterization of this important heme oxygenase inhibitor. The provided diagrams visually summarize the experimental workflow and the mechanism of action, facilitating a deeper comprehension of its scientific context. Further research to establish a complete and standardized spectroscopic dataset for this compound would be a valuable contribution to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Sn(IV) mesoporphyrin IX dichloride | 106344-20-1 | FS160174 [biosynth.com]
- 3. hbni.ac.in [hbni.ac.in]
- 4. art.torvergata.it [art.torvergata.it]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Sn(IV) Mesoporphyrin IX dichloride | [frontierspecialtychemicals.com]
- 7. Studies on the mechanism of Sn-protoporphyrin suppression of hyperbilirubinemia. Inhibition of heme oxidation and bilirubin production - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Heme Oxygenase Inhibitory Activity of Tin Mesoporphyrin (SnMP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro inhibitory activity of Tin Mesoporphyrin (SnMP) on heme oxygenase (HO). SnMP, a synthetic heme analog, is a potent and competitive inhibitor of HO activity, a critical enzyme in heme catabolism. This document summarizes key quantitative data on its inhibitory potency, details common experimental protocols for assessing HO activity, and visualizes the relevant biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of HO inhibition.
Introduction to Heme Oxygenase and SnMP
Heme oxygenase (HO) is a microsomal enzyme responsible for the rate-limiting step in the degradation of heme.[1][2][3] This process yields equimolar amounts of biliverdin (B22007), free iron, and carbon monoxide (CO).[1][2][4] Biliverdin is subsequently reduced to the potent antioxidant bilirubin (B190676) by biliverdin reductase (BVR).[5][6][7][8] There are two primary isoforms of heme oxygenase: the inducible HO-1, which is upregulated in response to various cellular stressors like oxidative stress, and the constitutive HO-2, which is involved in normal physiological heme turnover.[5]
Tin Mesoporphyrin (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin that acts as a competitive inhibitor of heme oxygenase.[9][10][11] Its structure, similar to heme but with a central tin atom, allows it to bind to the active site of the enzyme, thereby blocking the degradation of heme.[10][11] The reduction of the vinyl groups at the C2 and C4 positions of the porphyrin ring to ethyl groups in SnMP significantly enhances its inhibitory potency compared to its precursor, tin protoporphyrin (SnPP).[11][12] Due to its potent inhibitory effects, SnMP is a valuable tool for studying the physiological roles of HO and is being investigated for various therapeutic applications, including the management of neonatal hyperbilirubinemia.[10][11][12]
Quantitative Inhibitory Activity of SnMP
The inhibitory potency of SnMP against heme oxygenase has been quantified in several in vitro studies. The following tables summarize the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for SnMP and its derivatives against different HO isoforms.
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Notes |
| Tin Mesoporphyrin IX | Rat splenic microsomal heme oxygenase | 0.014 µM | Competitive inhibitor. |
Table 1: Inhibition Constant (Ki) of SnMP against Heme Oxygenase.
| Inhibitor | Enzyme | IC50 | Notes |
| SnMP | Rat HO-1 | 111 nM | In vitro activity assay. |
| SnMP | Human HO-1 | 84 nM | In vitro activity assay. |
| KCL-HO-1i (phosphate salt of SnMP) | Rat HO-1 | 123 nM | In vitro activity assay. |
| KCL-HO-1i (phosphate salt of SnMP) | Human HO-1 | 128 nM | In vitro activity assay. |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of SnMP and its Derivative against Heme Oxygenase-1.[13]
Experimental Protocols for In Vitro Heme Oxygenase Inhibition Assay
The in vitro determination of heme oxygenase activity and its inhibition by compounds like SnMP typically involves the use of a microsomal fraction containing the enzyme, a heme substrate, and a system to measure the reaction products. The most common methods are spectrophotometric assays that measure bilirubin formation and LC-MS/MS-based assays that quantify biliverdin.
Preparation of Microsomal Fraction
Microsomes, which are vesicles formed from the endoplasmic reticulum, are the primary source of heme oxygenase for in vitro assays. They can be isolated from various tissues (e.g., liver, spleen) or cultured cells.[5][14]
Protocol for Microsome Isolation:
-
Homogenization: Homogenize fresh or frozen tissue in a cold buffer (e.g., 0.25 M sucrose, 20 mM Tris-HCl, 1 mM EDTA, and a protease inhibitor cocktail).[5]
-
Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 9,000 x g for 20 minutes at 4°C) to pellet nuclei and cell debris.[5][14]
-
High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 105,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.[5][14]
-
Washing and Resuspension: Wash the microsomal pellet with the homogenization buffer and resuspend it in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 20% glycerol).[5]
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method, such as the Bradford assay.[14]
Spectrophotometric Heme Oxygenase Activity Assay
This is a classic and widely used method that relies on the coupled enzymatic reaction of heme oxygenase and biliverdin reductase to produce bilirubin, which can be quantified spectrophotometrically.[14][15]
Reaction Mixture Components:
-
Microsomal Protein: A source of heme oxygenase (e.g., 0.5 - 1.0 mg of microsomal protein).[5][14]
-
NADPH-Generating System: To provide the necessary reducing equivalents for both HO and BVR. This typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[14][15]
-
Biliverdin Reductase (BVR): A source of BVR is required to convert biliverdin to bilirubin. This is often supplied as a cytosolic fraction from rat liver.[14][15]
-
Buffer: Typically a potassium phosphate buffer (pH 7.4).[14]
-
Inhibitor: SnMP or other test compounds at various concentrations.
Assay Procedure:
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) in the dark.[5][14]
-
Reaction Termination: Stop the reaction by placing the tubes on ice.[14]
-
Bilirubin Extraction: Extract the bilirubin into an organic solvent like chloroform.[5]
-
Spectrophotometric Measurement: Measure the absorbance of the extracted bilirubin. The activity is often determined by the difference in absorbance between 464 nm and 530 nm (ε = 40 mM⁻¹ cm⁻¹).[14]
LC-MS/MS-Based Heme Oxygenase Activity Assay
This method offers higher sensitivity and specificity by directly measuring the production of biliverdin.[5][6]
Reaction Mixture Components:
-
Lysate or Microsomal Protein: Source of heme oxygenase.[5]
-
Heme Substrate: Hemin.[5]
-
NADPH: As a cofactor.[5]
-
Bilirubin Oxidase: To convert any formed bilirubin back to biliverdin, ensuring total product measurement.[5]
-
Internal Standard: A deuterated biliverdin (e.g., biliverdin-d4) is added to normalize for extraction efficiency and instrument response.[5][6]
-
Inhibitor: SnMP or other test compounds.
Assay Procedure:
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes). A parallel incubation at 4°C serves as a negative control.[5][6]
-
Reaction Termination and Extraction: Stop the reaction and extract the biliverdin using an organic solvent (e.g., methanol (B129727) with formic acid).[5]
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry to quantify biliverdin and the internal standard.[5][6] HO activity is calculated as the difference in biliverdin produced between the 37°C and 4°C incubations.[6]
Visualizations
Heme Catabolism Pathway
The following diagram illustrates the enzymatic breakdown of heme, the step inhibited by SnMP, and the subsequent conversion of biliverdin to bilirubin.
Caption: Heme catabolism pathway and the inhibitory action of SnMP.
Experimental Workflow for Spectrophotometric HO Assay
This diagram outlines the key steps involved in determining heme oxygenase activity using the spectrophotometric method.
Caption: Workflow for the spectrophotometric heme oxygenase assay.
Logical Relationship of Competitive Inhibition
The following diagram illustrates the principle of competitive inhibition, where SnMP competes with the natural substrate, heme, for the active site of the heme oxygenase enzyme.
Caption: Competitive inhibition of heme oxygenase by SnMP.
Conclusion
Tin Mesoporphyrin is a well-characterized, potent, and competitive inhibitor of heme oxygenase. The quantitative data on its inhibitory activity, particularly its low micromolar to nanomolar Ki and IC50 values, underscore its efficacy in vitro. The experimental protocols detailed in this guide provide a robust framework for assessing the inhibitory effects of SnMP and other potential HO inhibitors. The provided visualizations offer a clear understanding of the underlying biochemical and experimental principles. This technical guide serves as a foundational resource for scientists and researchers aiming to leverage the inhibitory properties of SnMP in their studies of heme metabolism and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Heme Oxygenase Activity Current Methods and Applications | Springer Nature Experiments [experiments.springernature.com]
- 3. Regulation of cyclooxygenase by the heme-heme oxygenase system in microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A novel and sensitive assay for heme oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 11. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An oral heme oxygenase inhibitor targets immunosuppressive perivascular macrophages in preclinical models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
Tin Mesoporphyrin: A Technical Guide for the Study of Heme Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme, an iron-containing porphyrin, is an essential prosthetic group for a vast array of proteins involved in oxygen transport, drug metabolism, and cellular respiration. The catabolism of heme is a critical physiological process, primarily regulated by the rate-limiting enzyme heme oxygenase (HO).[1][2] This enzyme cleaves the heme molecule to produce equimolar amounts of biliverdin (B22007), free iron (Fe²⁺), and carbon monoxide (CO).[3][4] Biliverdin is subsequently reduced to bilirubin (B190676) by biliverdin reductase.[1][5] The study of this pathway is crucial for understanding conditions associated with high rates of heme turnover, such as hemolysis, and cellular responses to oxidative stress.
Tin mesoporphyrin (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin that serves as a powerful tool for investigating heme metabolism.[5] Structurally similar to heme, SnMP acts as a potent competitive inhibitor of heme oxygenase, thereby blocking the production of bilirubin.[5][6][7] Its efficacy and specific mechanism of action have made it an invaluable agent in both preclinical research and clinical trials, particularly for the management of neonatal hyperbilirubinemia.[1][3] This guide provides an in-depth overview of SnMP, focusing on its mechanism, quantitative effects, experimental applications, and its influence on cellular signaling pathways.
Mechanism of Action
Tin mesoporphyrin's inhibitory action stems from its structural analogy to the natural substrate, heme. It consists of a protoporphyrin IX ring with a central tin (Sn) atom instead of iron.[5] Unlike heme, SnMP cannot be degraded by the HO enzyme.[3] It binds to the active site of both the inducible isoform (HO-1) and the constitutive isoform (HO-2) with high affinity, thereby competitively blocking heme from binding and being catabolized.[3][5][8] This inhibition directly prevents the formation of biliverdin and, consequently, bilirubin.[5] Studies have shown that SnMP is one of the most potent inhibitors of both HO isoenzymes.[8]
Caption: Mechanism of Tin Mesoporphyrin (SnMP) Action.
Quantitative Data on Efficacy and Administration
The potency of SnMP has been quantified in numerous preclinical and clinical studies. Its administration leads to a significant and durable reduction in bilirubin production.[9][10]
Table 1: Efficacy of SnMP in Neonatal Hyperbilirubinemia
| Parameter | Finding | Population | Reference |
| Dose | 6.0 µmol/kg body weight, single IM dose | Full-term newborns | [11][12] |
| Reduction in Phototherapy Need | Eliminated the need for phototherapy (0% in SnMP group vs. 27% in control group) | Full-term newborns | [11][12] |
| Reduction in Peak Bilirubin | Mean peak incremental plasma bilirubin reduced by 41% | Preterm newborns | [13] |
| Time to Case Closure | Median time reduced from 120 hours (control) to 86.5 hours (SnMP) | Full-term newborns | [12] |
| Duration of Action | A single oral dose provides durable inhibition for at least 24 hours | Mouse model | [9][10] |
Table 2: Comparative Potency of Metalloporphyrin Inhibitors
| Metalloporphyrin | Potency Notes | Target Isoenzyme(s) | Reference |
| Tin Mesoporphyrin (SnMP) | The most potent inhibitor for both HO-1 and HO-2. | HO-1 and HO-2 | [8] |
| Tin Protoporphyrin (SnPP) | SnMP is tenfold or more effective than SnPP at inhibiting HO activity. | HO-1 and HO-2 | [3] |
| Zinc Protoporphyrin (ZnPP) | Less potent than SnMP; a naturally occurring inhibitor. | HO-1 and HO-2 | [1] |
| Chromium Mesoporphyrin (CrMP) | Selective HO inhibitor at 5 µM, with negligible effect on nitric oxide synthase (NOS). | HO-1 | [14] |
Detailed Experimental Protocols
Heme Oxygenase Activity Assay (In Vitro)
This protocol is adapted from methodologies used to measure the enzymatic formation of bilirubin in cell or tissue lysates.[4]
Objective: To quantify the rate of bilirubin production by HO enzyme in a sample and assess the inhibitory effect of SnMP.
Materials:
-
Tissue or cell sample (e.g., spleen microsomes, cell lysate)
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Hemin (substrate)
-
NADPH (cofactor)
-
Biliverdin Reductase (to convert biliverdin to bilirubin)
-
Tin Mesoporphyrin (inhibitor)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare microsomal fractions from tissue homogenates or cell lysates via differential centrifugation. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, combine the sample (containing a known amount of protein), reaction buffer, a saturating concentration of hemin, and an excess of biliverdin reductase. For inhibitor studies, add SnMP at the desired concentrations (e.g., 5 µM, 10 µM).[4]
-
Initiation: Start the reaction by adding NADPH. Incubate the mixture in a shaking water bath at 37°C in the dark for a defined period (e.g., 60 minutes).[4]
-
Termination: Stop the reaction by adding an equal volume of ice-cold chloroform to extract the bilirubin formed.[4]
-
Quantification: Centrifuge the tubes to separate the phases. Carefully collect the lower chloroform phase. Measure the absorbance difference between 464 nm and 530 nm using a spectrophotometer.[4]
-
Calculation: Calculate the amount of bilirubin produced using the extinction coefficient of 40 mM⁻¹cm⁻¹.[4] Enzyme activity is typically expressed as nmol of bilirubin formed per mg of protein per hour.
Measurement of Total Serum Bilirubin (TSB)
This protocol describes a standard laboratory method for quantifying bilirubin levels in blood serum, often used in studies assessing SnMP's in vivo efficacy.
Objective: To measure the total bilirubin concentration in a serum sample.
Method: Diazo Method with Dichloroaniline (DCA) or Direct Spectrophotometry.[15][16]
Procedure (General Principle):
-
Sample Collection: Obtain a blood sample via venipuncture or heel prick (for neonates).[15]
-
Serum Separation: Centrifuge the blood sample to separate the serum from blood cells within two hours of collection.[15]
-
Diazo Reaction: An aliquot of the serum is mixed with a diazo reagent (e.g., diazotized sulfanilic acid). This reagent reacts with conjugated (direct) bilirubin to form a colored product (azobilirubin).
-
Total Bilirubin Measurement: A second aliquot is mixed with the diazo reagent plus an "accelerator" (e.g., caffeine (B1668208) or methanol). The accelerator allows the reagent to react with both conjugated and unconjugated (indirect) bilirubin.
-
Spectrophotometry: The color intensity of the resulting azobilirubin is measured with a spectrophotometer. The concentration is determined by comparing the absorbance to that of a known standard.
-
Direct Spectrophotometry (Alternative for Neonates): For neonatal samples, direct spectrophotometry can be used. This method measures the absorbance of bilirubin directly at ~454-460 nm, with a correction for hemoglobin interference made by measuring absorbance at a second wavelength (~530-550 nm).[16]
Signaling Pathways and Cellular Effects
The inhibition of heme oxygenase by SnMP extends beyond simply blocking bilirubin production. It perturbs cellular homeostasis and influences key signaling pathways, making it a valuable tool for studying cellular stress responses.
Caption: Downstream Cellular Effects of HO-1 Inhibition by SnMP.
-
Oxidative Stress and Glutathione System: In certain cancer cell lines, such as A549 non-small-cell lung cancer cells, HO-1 is overexpressed to maintain redox homeostasis.[4] Inhibition of HO-1 activity by SnMP disrupts this balance, leading to an increase in reactive oxygen species (ROS) and a depletion of the cell's primary antioxidant, reduced glutathione (GSH).[4] This occurs in part through the downregulation of key enzymes in the pentose phosphate pathway (PPP), such as G6PD and TIGAR, which are responsible for generating the NADPH required for glutathione regeneration.[4]
-
Cell Proliferation and Cancer: The overexpression of HO-1 is often associated with tumor aggressiveness and chemoresistance.[4] By inducing oxidative stress, SnMP has been shown to selectively reduce the proliferation and migration of cancer cells that are highly dependent on HO-1 activity.[4] Furthermore, one of HO-1's byproducts, carbon monoxide, can suppress the pro-apoptotic protein p53; thus, inhibiting HO-1 may interfere with this anti-apoptotic mechanism.[4]
-
Immunomodulation: Recent studies have explored the role of HO-1 in immune regulation. Inhibition of HO-1 with SnMP has been found to boost the activation and proliferation of T cells.[17][18] For example, SnMP treatment significantly increases the frequency and enrichment of T cells specific for the Wilms tumor-1 (WT1) antigen, a target in cancer immunotherapy.[17] This effect may be linked to the upregulation of signaling molecules like phosphorylated ERK (pERK) in the T-cell receptor pathway.[17]
Experimental Workflow and Applications
SnMP is a versatile tool used in a wide range of experimental contexts, from basic cell culture studies to in vivo animal models and human clinical trials.
Caption: Workflow for Studying SnMP Effects In Vitro.
Key Applications:
-
Neonatal Jaundice: SnMP's primary clinical application has been in preventing severe hyperbilirubinemia in newborns, reducing the need for phototherapy and exchange transfusions.[1][11][12]
-
Cancer Research: It is used to probe the reliance of various cancers on the HO-1 system for survival and proliferation, identifying potential therapeutic vulnerabilities.[4]
-
Iron Metabolism: Since HO is critical for recycling iron from heme, SnMP can be used to study diseases of iron metabolism. Long-term use has been shown to inhibit intestinal heme-iron absorption.[19]
-
Immunotherapy: SnMP is being investigated as an adjuvant to enhance antigen-specific T-cell responses in cancer immunotherapy.[17]
-
Intracerebral Hemorrhage: Studies have explored SnMP as a potential treatment to reduce hematoma and edema volumes following intracerebral hemorrhage.[5]
Conclusion
Tin mesoporphyrin is a highly potent and specific competitive inhibitor of heme oxygenase. Its ability to durably suppress bilirubin production has established its utility in clinical settings for managing hyperbilirubinemia. For researchers, SnMP serves as an indispensable chemical probe to elucidate the multifaceted roles of the heme oxygenase system in cellular physiology and pathology. Its effects on oxidative stress, cell proliferation, and immune responses continue to open new avenues for research and potential therapeutic interventions in fields ranging from oncology to immunology. Careful consideration of its photosensitizing properties is necessary, but its value as a tool for studying heme metabolism is undisputed.[1][6]
References
- 1. publications.aap.org [publications.aap.org]
- 2. publications.aap.org [publications.aap.org]
- 3. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effectiveness of oral tin mesoporphyrin prophylaxis in reducing bilirubin production after an oral heme load in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Control of severe hyperbilirubinemia in full-term newborns with the inhibitor of bilirubin production Sn-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective inhibition of heme oxygenase, without inhibition of nitric oxide synthase or soluble guanylyl cyclase, by metalloporphyrins at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Non-invasive Technique of Measuring Bilirubin Levels Using BiliCapture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Functions and Inhibition of Heme Oxygenase-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heme Oxygenase-1 (HO-1) is a critical stress-inducible enzyme that plays a central role in cellular homeostasis and defense. As the rate-limiting enzyme in the degradation of heme, it produces biologically active molecules: carbon monoxide (CO), biliverdin (B22007), and ferrous iron. These byproducts orchestrate a wide array of physiological responses, positioning HO-1 as a key regulator of oxidative stress, inflammation, apoptosis, and cellular proliferation. While the induction of HO-1 is largely cytoprotective and beneficial in inflammatory and cardiovascular diseases, its overexpression in malignant tissues is often associated with tumor progression, angiogenesis, and resistance to therapy. This dual role makes HO-1 a compelling therapeutic target for both induction and inhibition, depending on the pathological context. This guide provides an in-depth overview of the biological functions of HO-1, the signaling pathways it governs, strategies for its inhibition, and detailed experimental protocols for its study.
The Core Biology of Heme Oxygenase-1
Heme Oxygenase-1, encoded by the HMOX1 gene, is a 32-kDa heat shock protein that is typically expressed at low levels in most cells but can be strongly induced by a vast range of stimuli.[1][2] These inducers include its own substrate heme, oxidative and nitrosative stress, heavy metals, hypoxia, inflammatory cytokines, and certain phytochemicals.[3][4] The primary function of HO-1 is to catalyze the oxidative cleavage of heme, a pro-oxidant molecule, into equimolar amounts of biliverdin, free ferrous iron (Fe²⁺), and carbon monoxide (CO).[3][5]
The enzymatic reaction is a crucial cellular defense mechanism.[1] Biliverdin is rapidly converted by the cytosolic enzyme biliverdin reductase (BVR) to bilirubin (B190676), a potent antioxidant.[5][6] The released iron is typically sequestered by the protein ferritin, which prevents it from participating in the generation of toxic reactive oxygen species (ROS).[5] Carbon monoxide, once considered merely a toxic gas, is now recognized as a gasotransmitter with significant signaling capabilities.[6] A second isoform, HO-2, is constitutively expressed and is thought to be involved in physiological housekeeping roles.[3][7]
Multifaceted Biological Functions of HO-1
The physiological consequences of HO-1 induction are primarily mediated by the degradation of heme and the actions of its three byproducts.[5] This system provides robust protection against cellular injury and modulates a variety of disease states.
Cytoprotection against Oxidative Stress
HO-1 is a cornerstone of the cellular antioxidant defense system.[8] Its cytoprotective effects are achieved through a dual mechanism:
-
Removal of Pro-oxidant Heme: Free heme can catalyze the production of ROS and promote lipid peroxidation, leading to cellular damage. By degrading heme, HO-1 mitigates this source of oxidative stress.[3]
-
Generation of Antioxidants: The product bilirubin is a powerful antioxidant that can scavenge peroxyl radicals and protect lipids from peroxidation.[6][9]
Deficiency in HO-1 in humans and animal models results in heightened susceptibility to oxidative injury, endothelial cell damage, and chronic inflammation, underscoring its protective role.[10]
Anti-inflammatory and Immunomodulatory Roles
HO-1 and its products exert potent anti-inflammatory effects.[11][12] This is observed across numerous inflammatory conditions, including sepsis, transplant rejection, and autoimmune diseases.[5][13][14] The mechanisms include:
-
Modulation of Cytokine Production: CO can suppress the production of pro-inflammatory cytokines while promoting the synthesis of anti-inflammatory mediators like IL-10.[13][15]
-
Regulation of Immune Cells: HO-1/CO can influence the function of various immune cells, including macrophages, dendritic cells, and regulatory T cells, often shifting them towards an anti-inflammatory phenotype.[13][16]
-
Inhibition of Leukocyte Adhesion: HO-1 activity can reduce the expression of adhesion molecules on endothelial cells, thereby limiting the migration of inflammatory cells to sites of injury.[12][17]
Cardiovascular Protection
In the vascular system, HO-1 is widely regarded as a protective enzyme.[1][18] Its induction has been shown to be beneficial in a range of cardiovascular diseases, including atherosclerosis, myocardial infarction, and hypertension.[1][2] The protective functions are linked to its anti-oxidative, anti-inflammatory, anti-apoptotic, and anti-proliferative properties.[19] For example, HO-1 can inhibit the proliferation of vascular smooth muscle cells, a key event in the formation of atherosclerotic plaques.[3] Furthermore, the CO produced can act as a vasodilator, contributing to the regulation of vascular tone.[20]
The Dichotomous Role of HO-1 in Cancer
The role of HO-1 in cancer is complex and highly context-dependent. While its antioxidant functions can protect healthy cells from carcinogenic transformation, in established tumors, high levels of HO-1 expression often correlate with a more aggressive phenotype and poor prognosis.[21][22][23] Upregulated HO-1 in cancer cells promotes:
-
Tumor Growth and Proliferation: By mitigating oxidative stress within the tumor microenvironment, HO-1 helps cancer cells survive and proliferate.[21][23]
-
Angiogenesis: HO-1 can promote the formation of new blood vessels, which is essential for tumor growth and metastasis.[23]
-
Metastasis and Invasion: High HO-1 expression is associated with increased tumor invasiveness.[22]
-
Resistance to Therapy: HO-1 protects cancer cells from the cytotoxic effects of chemotherapy and radiation, which often rely on inducing oxidative stress to kill tumor cells.[22][24]
This pro-tumorigenic role makes HO-1 an attractive target for inhibition in oncology.[25][26]
Table 1: Summary of Heme Oxygenase-1 Biological Functions in Various Pathologies
| Disease Category | Key Biological Functions of HO-1 | Therapeutic Implication | References |
| Inflammatory Diseases | Reduces pro-inflammatory cytokine production, inhibits leukocyte adhesion, promotes resolution of inflammation. | Induction of HO-1 | [13],[5],[14],[11] |
| Cardiovascular Diseases | Protects against oxidative injury, reduces atherosclerosis, inhibits smooth muscle proliferation, promotes vasodilation. | Induction of HO-1 | [3],[1],[18],[19] |
| Cancer | Promotes tumor cell survival and proliferation, enhances angiogenesis and metastasis, confers resistance to therapy. | Inhibition of HO-1 | [21],[22],[24],[23] |
| Neurovascular Diseases | Provides acute protection against ischemia-reperfusion injury; chronic overexpression can lead to iron-mediated neurotoxicity (ferroptosis). | Context-dependent | [27] |
| Organ Transplantation | Suppresses graft rejection through immunomodulatory and anti-inflammatory effects. | Induction of HO-1 | [13],[14] |
| Metabolic Diseases | Reduces oxidative and inflammatory stress associated with diabetes and obesity. | Induction of HO-1 | [3],[9] |
Key Signaling Pathways
The expression and activity of HO-1 are tightly regulated by a network of signaling pathways that respond to cellular stress and, in turn, the products of HO-1 activity initiate their own downstream signaling cascades.
Upstream Regulation of HO-1 Expression
The primary regulator of HMOX1 gene induction is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) .[15][21] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including HMOX1, initiating transcription.[11] This pathway is counter-regulated by the transcriptional repressor BTB and CNC homology 1 (Bach1) , which can also bind to the ARE and block HO-1 expression. Heme itself can promote the degradation of Bach1, thus relieving this repression.[3][15] Other signaling cascades, such as the p38 MAPK and PI3K/Akt pathways , are also involved in the regulation of HO-1 expression.[11][28]
Caption: Upstream signaling pathway for the induction of Heme Oxygenase-1 (HO-1) expression.
Downstream Signaling by HO-1 Products
The byproducts of heme catabolism are not merely waste; they are potent signaling molecules.
-
Carbon Monoxide (CO): Acts as a gasotransmitter, similar to nitric oxide (NO). It can activate soluble guanylate cyclase (sGC), leading to cGMP production and vasodilation. CO also modulates the activity of p38 MAPK, which can lead to anti-inflammatory and anti-apoptotic effects.[3][6]
-
Biliverdin and Bilirubin: Function primarily as potent antioxidants, neutralizing ROS and inhibiting lipid peroxidation.[3][9] Biliverdin has also been shown to regulate kinase signaling pathways.[29]
-
Ferrous Iron (Fe²⁺): The release of iron induces the synthesis of the iron-sequestering protein, ferritin. This action is cytoprotective as it prevents free iron from participating in Fenton chemistry to generate highly reactive hydroxyl radicals. However, excessive iron release without adequate sequestration can trigger ferroptosis, a form of iron-dependent cell death.[3][27]
Caption: Downstream signaling effects mediated by the products of HO-1 enzymatic activity.
Pharmacological Inhibition of HO-1
Given the pro-survival role of HO-1 in many cancers, its inhibition is a promising therapeutic strategy to sensitize tumors to conventional treatments.[22][26]
Classes of HO-1 Inhibitors
HO-1 inhibitors can be broadly categorized into two main groups:
-
Metalloporphyrins (MPs): These are heme analogues that act as competitive inhibitors by binding to the active site of the enzyme.[7][14] Examples include Tin Protoporphyrin (SnPP) and Zinc Protoporphyrin (ZnPP). A major drawback of these compounds is their lack of selectivity between HO-1 and HO-2, and they can also inhibit other heme-containing enzymes.[7]
-
Non-porphyrin, Imidazole-based Inhibitors: This class of compounds typically acts via a non-competitive mechanism.[14][30] They are generally more selective for HO-1 over HO-2 and represent a more promising avenue for therapeutic development.[7][30] These inhibitors bind to the HO-1 enzyme, often coordinating with the heme iron, thereby blocking its catalytic activity.[26][31]
Therapeutic Applications
The primary application for HO-1 inhibitors is in oncology.[25][26] By blocking HO-1 activity, these agents can increase intracellular oxidative stress within cancer cells, thereby inhibiting tumor growth and enhancing the efficacy of chemotherapeutic drugs and radiation.[22][31] Inhibition of HO-1 has also been explored for treating conditions like hyperbilirubinemia.[7][31]
Table 2: Selected Heme Oxygenase-1 (HO-1) Inhibitors and Their Potency
| Inhibitor | Chemical Class | Mechanism of Action | Reported IC₅₀ (µM) | References |
| Tin Protoporphyrin IX (SnPP) | Porphyrin Analog | Competitive | 0.05 - 0.5 | [32] |
| Zinc Protoporphyrin IX (ZnPP) | Porphyrin Analog | Competitive | 0.1 - 1.0 | [32] |
| Azalanstat | Imidazole-based | Non-competitive | ~5.0 | [32] |
| QC-49 (example imidazole) | Imidazole-based | Non-competitive | 0.25 (as "Compound 1") | [32] |
Note: IC₅₀ values can vary significantly based on assay conditions, enzyme source, and substrate concentration.
Key Experimental Protocols
Studying the role of HO-1 requires reliable methods to measure its expression and enzymatic activity.
Protocol: Measurement of HO-1 Protein Expression by Western Blot
This protocol outlines the detection of HO-1 protein levels in cell lysates or tissue homogenates.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HO-1 (e.g., rabbit anti-HO-1) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., mouse anti-β-actin) concurrently or on a stripped membrane.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the HO-1 signal to the loading control.
Protocol: Spectrophotometric Measurement of HO-1 Activity
This widely used assay measures HO-1 activity by quantifying the production of bilirubin, which is formed from biliverdin by the action of biliverdin reductase (BVR).[33][34]
-
Preparation of Microsomal Fraction (Source of HO-1):
-
Homogenize cells or tissues in a sucrose (B13894) buffer (e.g., 0.25 M sucrose).
-
Perform differential centrifugation: first, centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei, then at medium speed (e.g., 12,000 x g) to pellet mitochondria.
-
Ultracentrifuge the resulting supernatant at high speed (e.g., 105,000 x g) for 1 hour at 4°C.[34]
-
The resulting pellet is the microsomal fraction containing HO-1. Resuspend it in a potassium phosphate (B84403) buffer and determine the protein concentration.
-
-
Preparation of Cytosolic Fraction (Source of BVR):
-
Prepare a liver homogenate (e.g., from a rat) and centrifuge to obtain a cytosolic supernatant, which is a rich source of BVR. Alternatively, use purified BVR.[33]
-
-
HO-1 Activity Assay:
-
Prepare a reaction mixture in a 1.5 mL tube containing:
-
Microsomal protein (e.g., 500 µg)
-
Rat liver cytosolic protein (e.g., 2 mg) or purified BVR (0.025–0.05 μM)[33]
-
An NADPH-regenerating system (e.g., 1 mM NADP⁺, 2 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)[34]
-
Hemin (B1673052) (substrate, e.g., 25 µM)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume (e.g., 400 µL).
-
-
Initiate the reaction by adding hemin or the NADPH-regenerating system.
-
Incubate the mixture in the dark at 37°C for a set time (e.g., 1 hour). A control reaction should be kept on ice.
-
Terminate the reaction by placing the tubes on ice.
-
-
Bilirubin Measurement:
-
Measure the amount of bilirubin formed by scanning the absorbance from 460 nm to 530 nm.
-
Calculate the bilirubin concentration using the difference in absorbance between 464 nm and 530 nm and an extinction coefficient of 40 mM⁻¹cm⁻¹.[34]
-
HO-1 activity is expressed as picomoles of bilirubin formed per milligram of microsomal protein per hour.
-
Caption: Experimental workflow for the spectrophotometric measurement of HO-1 activity.
Conclusion and Future Directions
Heme Oxygenase-1 stands out as a pleiotropic enzyme with profound implications for human health and disease. Its ability to maintain redox homeostasis and modulate inflammation makes its induction a valuable therapeutic strategy for a host of conditions, particularly cardiovascular and inflammatory disorders. Conversely, the hijacking of its cytoprotective functions by cancer cells to promote their own survival and resistance to treatment has established HO-1 as a key target for pharmacological inhibition in oncology.
Future research will likely focus on developing more specific and potent HO-1 modulators, particularly isoform-selective inhibitors with improved pharmacokinetic profiles. A deeper understanding of the non-enzymatic signaling functions of HO-1, including its potential translocation to the nucleus to regulate gene expression, will open new avenues for therapeutic intervention.[22][29] Ultimately, the ability to precisely control the activity of this critical enzyme holds immense promise for developing novel treatments for a wide spectrum of human diseases.
References
- 1. Heme oxygenase-1 in inflammation and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heme Oxygenase-1: An Anti-Inflammatory Effector in Cardiovascular, Lung, and Related Metabolic Disorders [mdpi.com]
- 4. Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Heme Oxygenase-1 Upregulation: A Novel Approach in the Treatment of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Roles of Heme Oxygenase-1 in Metabolic Diseases: Curcumin and Resveratrol Analogues as Possible Inducers of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heme Oxygenase-1 Deficiency and Oxidative Stress: A Review of 9 Independent Human Cases and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling to heme oxygenase-1 and its anti-inflammatory therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory actions of the heme oxygenase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting heme oxygenase-1 and carbon monoxide for therapeutic modulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Targeting Heme Oxygenase-1/Carbon Monoxide for Therapeutic Modulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Actions of the Heme Oxygenase-1 Pathway - ProQuest [proquest.com]
- 17. Heme oxygenase-1 in inflammation and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Heme Oxygenase-1, Oxidation, Inflammation, and Atherosclerosis [frontiersin.org]
- 19. atsjournals.org [atsjournals.org]
- 20. The Diverse Roles of Heme Oxygenase-1 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HO-1 Induction in Cancer Progression: A Matter of Cell Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Cytoprotective Role of Heme Oxygenase-1 in Cancer Chemoresistance: Focus on Antioxidant, Antiapoptotic, and Pro-Autophagy Properties [mdpi.com]
- 24. What are HMOX1 inhibitors and how do they work? [synapse.patsnap.com]
- 25. What are Heme oxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 26. mdpi.com [mdpi.com]
- 27. Haeme oxygenase signalling pathway: implications for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Signaling Function of Heme Oxygenase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 2025.febscongress.org [2025.febscongress.org]
- 30. Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages [bio-protocol.org]
Stannsoporfin: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stannsoporfin (B1264483), also known as tin mesoporphyrin (SnMP), is a synthetic heme analog that acts as a potent and competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to bilirubin (B190676). This technical guide provides an in-depth overview of the discovery, developmental history, mechanism of action, and key experimental data related to Stannsoporfin. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The information presented herein is curated from peer-reviewed scientific literature, patent filings, and clinical trial data.
Introduction
Neonatal hyperbilirubinemia, or jaundice, is a common condition in newborns resulting from an imbalance between bilirubin production and elimination. Elevated levels of unconjugated bilirubin can be neurotoxic, potentially leading to a severe form of brain damage known as kernicterus. The primary treatment for neonatal jaundice is phototherapy, which aids in the conversion of bilirubin to more easily excretable isomers. However, in cases of severe hyperbilirubinemia, particularly those associated with hemolysis, alternative therapeutic strategies are needed. Stannsoporfin has been developed as a first-in-class pharmacologic agent that directly addresses the production of bilirubin.
Discovery and Developmental History
The pioneering research on metalloporphyrins as inhibitors of heme oxygenase was conducted at The Rockefeller University .[1] Early studies identified that certain synthetic metalloporphyrins could competitively inhibit the heme oxygenase reaction.[1] This led to the investigation of various metalloporphyrins for their potential therapeutic application in conditions characterized by excessive bilirubin production.
Stannsoporfin (tin mesoporphyrin) emerged as a lead candidate due to its potent inhibitory activity against heme oxygenase. The initial Investigational New Drug (IND) application for Stannsoporfin was filed by The Rockefeller University. Subsequently, the development was continued by WellSpring Pharmaceutical , which conducted a Phase III clinical trial.[2] Later, Mallinckrodt Pharmaceuticals acquired the rights to Stannsoporfin and submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA). However, the FDA issued a Complete Response Letter, indicating that further evaluation was needed.[3][4]
Mechanism of Action
Stannsoporfin exerts its therapeutic effect by competitively inhibiting the enzyme heme oxygenase.[4] Heme oxygenase is responsible for the oxidative cleavage of the heme molecule to produce biliverdin (B22007), which is subsequently reduced to bilirubin by biliverdin reductase. By binding to the active site of heme oxygenase, Stannsoporfin prevents the breakdown of heme, thereby reducing the production of bilirubin at its source.[5] There are two main isoforms of heme oxygenase: the inducible HO-1 and the constitutive HO-2. Stannsoporfin has been shown to inhibit both isoforms.[1]
Heme Catabolic Pathway and Stannsoporfin's Site of Action
The following diagram illustrates the heme catabolic pathway and the inhibitory action of Stannsoporfin.
Preclinical Data
In Vitro Heme Oxygenase Inhibition
Stannsoporfin is a potent inhibitor of heme oxygenase. The inhibitory constant (Ki) for rat splenic microsomal heme oxygenase has been reported to be 0.014 µM.[6]
| Parameter | Value | Enzyme Source |
| Ki | 0.014 µM | Rat Splenic Microsomal Heme Oxygenase |
In Vivo Animal Studies
Preclinical studies in animal models have demonstrated the efficacy of Stannsoporfin in reducing bilirubin levels. A study in BALB/c mice investigated the pharmacokinetics of Stannsoporfin following a single intraperitoneal injection.[7]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 5 mg/kg | Data not available | Data not available | Data not available |
Note: While the study mentions pharmacokinetic analysis, specific Cmax, Tmax, and AUC values for the 5 mg/kg dose were not provided in the available search results.
Clinical Development
Stannsoporfin has been evaluated in several clinical trials for the treatment of neonatal hyperbilirubinemia. A key study is the Phase 2b, multicenter, placebo-controlled trial (NCT01887327).[3]
Clinical Trial NCT01887327
This study evaluated the efficacy and safety of Stannsoporfin in combination with phototherapy in newborns with hemolysis.[3]
5.1.1. Study Design
-
Phase: 2b
-
Design: Multicenter, randomized, double-blind, placebo-controlled
-
Population: Newborns (35-42 weeks gestation) with hemolysis
-
Intervention:
-
Placebo + Phototherapy
-
Stannsoporfin (3.0 mg/kg IM) + Phototherapy
-
Stannsoporfin (4.5 mg/kg IM) + Phototherapy
-
-
Primary Outcome: Change in total serum bilirubin (TSB) at 48 hours
5.1.2. Efficacy Results
| Treatment Group | N | Mean Change in TSB at 48h (%) | 95% Confidence Interval | p-value vs. Placebo |
| Placebo | 30 | +17.5 | 5.6 to 30.7 | - |
| Stannsoporfin 3.0 mg/kg | 30 | -13.0 | -21.7 to -3.2 | < 0.0001 |
| Stannsoporfin 4.5 mg/kg | 31 | -10.5 | -19.4 to -0.6 | < 0.0001 |
5.1.3. Safety Profile
Adverse events reported in clinical trials of Stannsoporfin have been documented. A compassionate use study (NCT00076960) and other safety evaluations have provided insights into its safety profile.[8] Non-serious adverse effects observed in some studies include erythema, maculopapular rash, increased reticulocyte count, and increased aspartate aminotransferase.[1]
Experimental Protocols
Synthesis of Stannsoporfin
A large-scale, high-purity synthesis of Stannsoporfin has been described, starting from hemin (B1673052) (iron (III) protoporphyrin IX chloride).[9]
6.1.1. Synthetic Scheme
References
- 1. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease. [scholars.duke.edu]
- 4. reference.medscape.com [reference.medscape.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. apexbt.com [apexbt.com]
- 7. journals.asm.org [journals.asm.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. US10662209B2 - High-purity large-scale preparation of stannsoporfin - Google Patents [patents.google.com]
An In-depth Technical Guide to Tin(IV) Mesoporphyrin IX Dichloride for Researchers and Drug Development Professionals
An overview of the potent heme oxygenase inhibitor, its mechanism of action, and its therapeutic applications in hyperbilirubinemia and oncology.
Introduction
Tin(IV) mesoporphyrin IX dichloride, also known as Stannsoporfin, is a synthetic metalloporphyrin that acts as a potent and competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme.[1][2][3] This inhibition of heme degradation has significant therapeutic implications, most notably in the management of neonatal hyperbilirubinemia.[3][4] More recently, its role in modulating the tumor microenvironment has opened up new avenues for its use in cancer therapy.[5] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its core properties, mechanism of action, experimental protocols, and key quantitative data from preclinical and clinical studies.
Core Properties and Mechanism of Action
This compound is structurally similar to heme, with a central tin atom coordinated within the porphyrin IX ring.[6] This structural similarity allows it to act as a competitive inhibitor of heme oxygenase.[4] Heme oxygenase catalyzes the breakdown of heme into biliverdin (B22007), free iron, and carbon monoxide (CO).[2] Biliverdin is subsequently converted to bilirubin (B190676) by biliverdin reductase.[2] By competitively binding to the active site of heme oxygenase, this compound prevents the degradation of heme, thereby reducing the production of bilirubin and other heme catabolites.[3]
There are two main isoforms of heme oxygenase: the inducible HO-1 and the constitutive HO-2. Tin mesoporphyrin has been shown to be a potent inhibitor of both isoforms.[7] The inhibition of HO-1, which is often upregulated in response to oxidative stress and in various disease states including cancer, is central to many of its therapeutic effects.[8][9]
Therapeutic Applications
Neonatal Hyperbilirubinemia
The primary clinical application of this compound is in the prevention and treatment of neonatal jaundice (hyperbilirubinemia).[3][4] By inhibiting bilirubin production, it offers a proactive approach to managing this common condition in newborns.[10] Clinical trials have demonstrated that a single intramuscular dose can significantly reduce serum bilirubin levels and decrease the need for phototherapy.[11][12][13]
Table 1: Efficacy of this compound in Neonatal Hyperbilirubinemia
| Study Population | Dosage | Key Findings | Reference |
| Preterm newborns (210-251 days gestational age) | 6 µmol/kg body weight, single IM dose | 41% reduction in mean peak incremental plasma bilirubin concentration; 76% decrease in phototherapy requirements. | [10][12] |
| Newborns ≥35 weeks gestational age with TcB >75th percentile | 4.5 mg/kg, single IM dose | Halved the duration of phototherapy; reversed the natural trajectory of total bilirubin within 12 hours. At 3-5 days, the increase in total bilirubin was sixfold lower than the sham-treated group. | [11][13][14] |
| Term and near-term newborns | 6 µmol/kg birth weight | A single dose completely supplanted the need for phototherapy. | [15] |
Cancer Therapy
Emerging research has highlighted the potential of this compound in cancer treatment. Heme oxygenase-1 (HO-1) is overexpressed in many types of cancer and is associated with tumor progression, angiogenesis, and resistance to therapy.[8][9] By inhibiting HO-1, this compound can modulate the tumor microenvironment, enhance the efficacy of chemotherapy, and promote an anti-tumor immune response.[5][16] Preclinical studies have shown its potential as an immune checkpoint inhibitor.[5][17]
Table 2: Preclinical Efficacy of this compound in Cancer Models
| Cancer Model | Treatment Regimen | Key Findings | Reference |
| Spontaneous murine model of breast cancer (MMTV-PyMT) | Administered alongside 5-fluorouracil | Inhibited immune suppression of chemotherapy-elicited CD8+ T cells by targeting myeloid HO-1 activity. | [5] |
| Non-small-cell lung cancer cell line (A549) | 5 µM and 10 µM | Significant reduction in cell viability by 22% and 43%, respectively, after 72 hours. | [18] |
Experimental Protocols
Preparation of this compound for Injection
A precise and sterile protocol is crucial for the preparation of this compound for in vivo administration. While specific formulations may vary between studies, a general approach involves dissolving the compound in a suitable solvent. One study in a preclinical cancer model mentions dissolving it as previously described, though the exact earlier protocol is not detailed in the abstract.[17] For clinical use in neonates, it is typically administered as a single intramuscular injection.[11][12][19] The concentration and vehicle would be determined by the specific clinical trial protocol.
Heme Oxygenase Activity Assay
The activity of heme oxygenase is typically determined by measuring the rate of bilirubin formation.[20][21][22] This spectrophotometric assay involves incubating a microsomal fraction (containing the HO enzyme) with hemin (B1673052) (the substrate), NADPH, and a source of biliverdin reductase (often a cytosolic fraction from rat liver).[21] The increase in absorbance due to bilirubin production is then measured over time.
Detailed Protocol for Heme Oxygenase Activity Assay (Spectrophotometric Method): [21]
-
Preparation of Microsomal Fraction:
-
Homogenize tissue samples (e.g., liver, spleen) in a suitable buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in heme oxygenase.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Preparation of Cytosolic Fraction (for Biliverdin Reductase):
-
Homogenize rat liver in a suitable buffer.
-
Centrifuge to pellet cellular debris and organelles. The resulting supernatant is the cytosolic fraction containing biliverdin reductase.
-
Determine the protein concentration.
-
-
Assay Reaction:
-
In a reaction tube, combine the microsomal protein, reaction mixture (containing NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and hemin), and the rat liver cytosolic protein.
-
Incubate the reaction mixture in the dark at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by placing the tubes on ice.
-
-
Bilirubin Measurement:
-
Extract the bilirubin from the reaction mixture using chloroform (B151607).
-
Measure the absorbance of the chloroform layer at the appropriate wavelength (around 464 nm) against a chloroform blank.
-
Calculate the amount of bilirubin produced based on its molar extinction coefficient.
-
Bilirubin Measurement
The Jendrassik-Grof method is a widely used colorimetric assay for the determination of total and direct bilirubin in serum.[15][23][24] This method involves the reaction of bilirubin with diazotized sulfanilic acid to form a colored azobilirubin compound.
Principle of the Jendrassik-Grof Method: [24]
-
Direct Bilirubin: Conjugated (direct) bilirubin reacts directly with diazotized sulfanilic acid in an acidic medium to form a red-colored complex.
-
Total Bilirubin: Unconjugated (indirect) bilirubin is bound to albumin and requires an "accelerator" (such as caffeine-benzoate) to be released and react with the diazotized sulfanilic acid.[23]
-
The intensity of the color produced is proportional to the bilirubin concentration and is measured spectrophotometrically.
Signaling Pathways
The primary signaling pathway affected by this compound is the heme catabolic pathway. However, the downstream products of this pathway, particularly carbon monoxide and biliverdin/bilirubin, have significant signaling roles. Furthermore, heme oxygenase-1 is a key component of the cellular stress response and is regulated by transcription factors such as Nrf2.[8][9][25] In the context of cancer, the inhibition of HO-1 can impact various signaling pathways involved in cell proliferation, apoptosis, and immune regulation.[8][9][25]
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical trial of tin mesoporphyrin to prevent neonatal hyperbilirubinemia | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing tin mesoporphyrin as an immune checkpoint inhibitor shows therapeutic efficacy in preclinical models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. publications.aap.org [publications.aap.org]
- 11. researchgate.net [researchgate.net]
- 12. Phase II Randomized Study of Tin Mesoporphyrin for Neonatal Hyperbilirubinemia [ctv.veeva.com]
- 13. Clinical trial of tin mesoporphyrin to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. anamollabs.com [anamollabs.com]
- 16. Repurposing Tin Mesoporphyrin as an Immune Checkpoint Inhibitor Shows Therapeutic Efficacy in Preclinical Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. JaypeeDigital | Estimation of Serum Bilirubin by Modified Jendrassik/Grof Method [jaypeedigital.com]
- 24. betalab-eg.com [betalab-eg.com]
- 25. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Tin Mesoporphyrin: A Technical Guide to its Basic Research Applications
For Immediate Release
A Deep Dive into the Mechanisms and Experimental Applications of Tin Mesoporphyrin for Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the foundational research applications of tin mesoporphyrin (SnMP), a synthetic heme analog that has garnered significant interest for its potent inhibitory effects on heme oxygenase (HO). Primarily known for its clinical use in treating neonatal hyperbilirubinemia, the scope of SnMP's research applications is expanding into oncology and immunology, revealing novel therapeutic possibilities. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, quantitative data from key studies, and visual representations of associated signaling pathways and workflows.
Core Mechanism of Action: Competitive Inhibition of Heme Oxygenase
Tin mesoporphyrin's primary mechanism of action is the competitive inhibition of heme oxygenase, the rate-limiting enzyme in the heme catabolic pathway.[1][2][3] By binding to the active site of HO, SnMP prevents the degradation of heme into biliverdin (B22007), which is subsequently converted to bilirubin (B190676).[2] This inhibition leads to a reduction in bilirubin production, the therapeutic basis for its use in neonatal jaundice.[1][4] There are two main isoforms of heme oxygenase: the inducible HO-1 and the constitutively expressed HO-2. SnMP is a potent inhibitor of both isoforms.[5]
Applications in Neonatal Hyperbilirubinemia
SnMP has been extensively studied for its efficacy in preventing and treating neonatal hyperbilirubinemia, a condition characterized by elevated bilirubin levels in newborns.[6] Clinical trials have demonstrated that a single intramuscular dose of SnMP can significantly reduce total serum bilirubin levels and decrease the need for phototherapy.[7][8][9]
Table 1: Summary of Quantitative Data from SnMP Clinical Trials in Neonatal Hyperbilirubinemia
| Study Parameter | Dosage | Key Findings | Reference |
| Efficacy in reducing Total Bilirubin (TB) | 4.5 mg/kg (single IM injection) | At 3-5 days, TB in the SnMP group increased by 8%, a sixfold lower increase than the 47% in the sham-treated group. At 7-10 days, mean TB declined by 18% in the SnMP group compared to a 7.1% increase in controls. | [7][9] |
| Reduction of Phototherapy Duration | 4.5 mg/kg (single IM injection) | The duration of phototherapy was halved in newborns treated with SnMP. | [7] |
| Adjunct Therapy with Phototherapy | 3.0 mg/kg or 4.5 mg/kg (single IM injection) | In neonates with hemolysis, total serum bilirubin (TSB) significantly decreased by 13% (3.0 mg/kg) and 10.5% (4.5 mg/kg) at 48 hours, compared to a 17.5% increase in the control group. | [4] |
| Dose-Dependent Reduction in Peak Bilirubin | 6 µmol/kg (single IM dose) | Eliminated the need for phototherapy in preterm neonates. | [10] |
Emerging Applications in Cancer Research
Recent research has illuminated a potential role for SnMP in cancer therapy, stemming from the overexpression of HO-1 in many types of cancer cells.[11][12] HO-1 is associated with tumor cell proliferation, chemoresistance, and the suppression of anti-tumor immune responses.[11][13] By inhibiting HO-1, SnMP can induce oxidative stress in cancer cells and enhance their sensitivity to chemotherapeutic agents.[11]
Anti-Proliferative Effects on Cancer Cells
In vitro studies have shown that SnMP can selectively reduce the proliferation of cancer cell lines that overexpress HO-1.[11]
Table 2: Effect of SnMP on the Viability of A549 Non-Small-Cell Lung Cancer Cells
| SnMP Concentration | Reduction in Cell Viability (after 72h) | Reference |
| 5 µM | 22% | [1][11] |
| 10 µM | 43% | [1][11] |
Immunomodulatory Properties in the Tumor Microenvironment
SnMP is being investigated as a novel immune checkpoint inhibitor.[13] HO-1 activity in myeloid-derived suppressor cells (MDSCs) contributes to an immunosuppressive tumor microenvironment. By inhibiting HO-1, SnMP can enhance the activity of CD8+ T cells, crucial players in the anti-tumor immune response.[12]
Experimental Protocols
Heme Oxygenase Activity Assay
This protocol is adapted from a study on non-small-cell lung cancer cells.[11][14]
-
Cell Lysate Preparation: Harvest cells and quantify protein levels in the cell lysate.
-
Reaction Mixture: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.4), 2 mg/mL of cell lysate, 0.5–2 mg/mL biliverdin reductase, 1 mM NADPH, 2 mM glucose 6-phosphate (G6P), 1 U G6P dehydrogenase, and 25 µM hemin.
-
Incubation: Incubate the reaction mixture in a circulating water bath in the dark for 1 hour at 37°C.
-
Reaction Termination: Stop the reaction by adding chloroform (B151607).
-
Bilirubin Measurement: Recover the chloroform phase and measure the amount of bilirubin formed using a double-beam spectrophotometer at an optical density of 464–530 nm (extinction coefficient for bilirubin is 40 mM/cm).
-
Enzyme Activity Calculation: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of bilirubin per milligram of protein per hour.
Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of SnMP on the viability of cancer cell lines.[1]
-
Cell Seeding: Seed cells (e.g., A549) into 96-well plates at a density of 7.0 × 10³ cells/well in 100 µL of culture medium.
-
Cell Treatment: After 24 hours, treat the cells with the desired concentrations of SnMP (e.g., 5 µM and 10 µM) in a medium supplemented with 1% FBS for 72 hours.
-
MTT Addition: Following treatment, add 100 µL of 0.25 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C and 5% CO₂.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to SnMP research.
Conclusion and Future Directions
Tin mesoporphyrin is a powerful research tool with well-established applications in the study of heme metabolism and neonatal jaundice. Its emerging role in cancer research, particularly in modulating the tumor microenvironment and overcoming chemoresistance, opens up exciting new avenues for investigation. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the multifaceted therapeutic potential of SnMP. Further research is warranted to fully elucidate its mechanisms of action in different cancer types and to explore its potential in combination with other immunotherapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 3. Heme Catabolism.ppt [slideshare.net]
- 4. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Clinical trial of tin mesoporphyrin to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. publications.aap.org [publications.aap.org]
- 11. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing Tin Mesoporphyrin as an Immune Checkpoint Inhibitor Shows Therapeutic Efficacy in Preclinical Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Understanding the Photosensitizing Properties of Tin Mesoporphyrin (SnMP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tin Mesoporphyrin (SnMP), or Stannsoporfin, is a synthetic metalloporphyrin recognized for its potent inhibition of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1][2] This property has led to its clinical investigation for the management of neonatal hyperbilirubinemia.[3][4] However, beyond its well-documented role as an enzyme inhibitor, SnMP possesses inherent photophysical characteristics typical of porphyrin structures, suggesting its potential as a photosensitizing agent for photodynamic therapy (PDT). This technical guide provides an in-depth exploration of the core photosensitizing properties of SnMP, detailing its known photophysical data, established experimental protocols for quantifying its photosensitizing efficacy, and the putative signaling pathways involved in SnMP-mediated phototoxicity. While extensive research has focused on its HO-inhibitory function, this document consolidates the available information and provides a framework for evaluating its direct photosensitizing capabilities.
Introduction to Photodynamic Therapy and the Role of Photosensitizers
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to induce localized cell death.[5] The process is initiated by the administration of a photosensitizer, which preferentially accumulates in target tissues. Subsequent irradiation of the target area with light of a wavelength corresponding to the photosensitizer's absorption spectrum excites the photosensitizer from its ground state to a short-lived singlet excited state. Through a process called intersystem crossing, the photosensitizer can transition to a longer-lived triplet excited state. From this triplet state, the photosensitizer can transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), a potent cytotoxic agent.[6] These ROS can then oxidize various cellular components, leading to apoptosis, necrosis, and autophagy, ultimately resulting in tissue destruction.[7][8]
Porphyrins and their derivatives are a major class of photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum and their efficiency in generating singlet oxygen.[9] SnMP, as a tin-chelated mesoporphyrin, falls into this category of compounds with potential photosensitizing activity.[1]
Photophysical and Photochemical Properties of SnMP
The efficacy of a photosensitizer is largely determined by its photophysical and photochemical properties. These include its absorption spectrum, fluorescence quantum yield, triplet state lifetime, and, most critically, its singlet oxygen quantum yield.
Absorption Spectrum
The absorption of light by the photosensitizer is the initial and essential step in PDT. The ultraviolet-visible (UV-Vis) absorption spectrum of SnMP is characteristic of metalloporphyrins, featuring an intense Soret band in the near-UV region and weaker Q-bands in the visible region.[10]
Table 1: Spectral Properties of Tin Mesoporphyrin (SnMP)
| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) | Reference |
| Soret Band (B-band) | 399 | Not reported in the searched literature | [10] |
| Q-bands | Visible region | Not reported in the searched literature | [10] |
Note: Specific molar extinction coefficients for SnMP were not available in the searched literature.
Quantitative Photosensitizing Parameters
Table 2: Key Quantitative Photosensitizing Parameters of SnMP (Hypothetical Data)
| Parameter | Symbol | Value | Significance in PDT |
| Molar Absorption Coefficient at λmax | ε | Data not available | Efficiency of light absorption at the excitation wavelength. |
| Fluorescence Quantum Yield | ΦF | Data not available | Represents the fraction of excited molecules that decay via fluorescence; a lower value can indicate a higher triplet state yield. |
| Triplet State Quantum Yield | ΦT | Data not available | The fraction of excited singlet states that undergo intersystem crossing to the triplet state. |
| Triplet State Lifetime | τT | Data not available | The duration of the excited triplet state, which influences the efficiency of energy transfer to molecular oxygen. |
| Singlet Oxygen Quantum Yield | ΦΔ | Data not available | The fraction of photosensitizer triplet states that generate singlet oxygen; a key indicator of PDT efficacy. |
Experimental Protocols for Characterizing Photosensitizing Properties
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is the ratio of photons emitted as fluorescence to the photons absorbed.[11] It is typically determined using a comparative method.[12][13]
Methodology:
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same or a similar solvent is chosen.
-
Sample Preparation: A series of dilute solutions of both the standard and SnMP are prepared, ensuring their absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.
-
Spectroscopic Measurements: The absorption and fluorescence emission spectra of all solutions are recorded. The integrated fluorescence intensity is calculated from the area under the emission curve.
-
Calculation: The fluorescence quantum yield of SnMP (Φx) is calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)
Where:
-
Φst is the fluorescence quantum yield of the standard.
-
Ix and Ist are the integrated fluorescence intensities of the sample and standard, respectively.
-
Ax and Ast are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions, respectively.
-
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is the most direct measure of a photosensitizer's effectiveness in PDT.[14] It can be determined directly by measuring the phosphorescence of singlet oxygen at ~1270 nm or indirectly through chemical trapping methods.[15]
Methodology (Indirect Method using a Chemical Trap):
-
Reagents:
-
SnMP solution in a suitable solvent (e.g., DMSO, DMF).
-
A singlet oxygen trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.
-
A reference photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal).[16]
-
-
Procedure:
-
Prepare solutions of SnMP and the reference photosensitizer with the same optical density at the irradiation wavelength.
-
Add the singlet oxygen trap (DPBF) to both solutions.
-
Irradiate the solutions with a monochromatic light source corresponding to the absorption wavelength of the photosensitizers.
-
Monitor the decrease in the absorbance of DPBF at its absorption maximum (around 415 nm) over time for both solutions.
-
-
Calculation: The singlet oxygen quantum yield of SnMP (ΦΔSnMP) is calculated using the following equation:
ΦΔSnMP = ΦΔref * (kSnMP / kref)
Where:
-
ΦΔref is the singlet oxygen quantum yield of the reference photosensitizer.
-
kSnMP and kref are the rate constants of DPBF photobleaching in the presence of SnMP and the reference photosensitizer, respectively, obtained from the slope of the plot of ln(A₀/Aₜ) versus irradiation time.
-
In Vitro Phototoxicity Assessment
The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized and widely accepted in vitro method for assessing the phototoxic potential of a substance.[17][18]
Methodology (3T3 NRU Assay):
-
Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.[17]
-
Treatment: The cells are incubated with various concentrations of SnMP for a defined period (e.g., 1 hour).[19]
-
Irradiation: One set of plates is exposed to a non-cytotoxic dose of simulated solar light (UVA), while a parallel set is kept in the dark.[20]
-
Incubation: After irradiation, the treatment medium is replaced with fresh culture medium, and the cells are incubated for 24 hours.[17]
-
Viability Assessment: Cell viability is determined by measuring the uptake of the vital dye Neutral Red. The dye is extracted, and the absorbance is measured spectrophotometrically.[17]
-
Data Analysis: The concentration-response curves for both the irradiated and non-irradiated cells are generated, and the IC₅₀ values (the concentration that reduces cell viability by 50%) are calculated. The Photo-Irritation-Factor (PIF) is then determined by comparing the IC₅₀ values from the dark and irradiated conditions. A PIF value greater than a certain threshold (e.g., 5) indicates phototoxic potential.[21]
Cellular Uptake and Subcellular Localization
The subcellular localization of a photosensitizer is a critical determinant of the initial sites of photodamage and the subsequent cell death pathways.[7] For porphyrin-based photosensitizers, localization in mitochondria often leads to a rapid induction of apoptosis, while lysosomal localization can trigger either apoptosis or necrosis.[7]
Experimental Protocol for Determining Subcellular Localization
Methodology (Fluorescence Microscopy):
-
Cell Culture: Grow the target cancer cell line on glass coverslips.
-
SnMP Incubation: Incubate the cells with a fluorescently detectable concentration of SnMP for various time points.
-
Organelle Staining: Co-stain the cells with organelle-specific fluorescent probes, such as:
-
MitoTracker™ for mitochondria.
-
LysoTracker™ for lysosomes.
-
ER-Tracker™ for the endoplasmic reticulum.
-
Hoechst or DAPI for the nucleus.
-
-
Imaging: Visualize the cellular distribution of SnMP and the organelle-specific probes using a confocal fluorescence microscope. Colocalization analysis of the fluorescence signals will reveal the primary subcellular compartments where SnMP accumulates.
Signaling Pathways in SnMP-Mediated Photodynamic Therapy
Upon generation of ROS by photoactivated SnMP, a cascade of cellular signaling events is initiated, ultimately leading to cell death. While specific pathways for SnMP are not yet fully elucidated, the general mechanisms for porphyrin-based photosensitizers provide a likely framework. PDT-induced oxidative stress can activate multiple interconnected survival and death pathways.[8]
Apoptosis Induction
Mitochondria-localized photosensitizers can induce apoptosis through the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade. ROS can also directly damage the anti-apoptotic Bcl-2 family proteins and activate pro-apoptotic members, further promoting apoptosis.
Stress Response Pathways
PDT is known to activate several stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[22] These pathways can have dual roles, either promoting cell survival or inducing apoptosis depending on the cellular context and the extent of the damage.
NF-κB Pathway
The transcription factor NF-κB, a key regulator of inflammation and cell survival, can be activated in response to PDT-induced oxidative stress.[8] This can lead to the upregulation of pro-survival and anti-apoptotic genes, potentially contributing to treatment resistance.
Visualizations
Diagram 1: Generalized Mechanism of Photodynamic Therapy
References
- 1. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. publications.aap.org [publications.aap.org]
- 4. Clinical trial of tin mesoporphyrin to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy: shedding light on the biochemical pathways regulating porphyrin-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. smolecule.com [smolecule.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. jasco-global.com [jasco-global.com]
- 14. stars.library.ucf.edu [stars.library.ucf.edu]
- 15. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. nucro-technics.com [nucro-technics.com]
- 19. Mechanisms of Phototoxic Effects of Cationic Porphyrins on Human Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. iivs.org [iivs.org]
- 22. Intracellular signaling mechanisms in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Tin(IV) Mesoporphyrin IX Dichloride (CAS: 106344-20-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tin(IV) mesoporphyrin IX dichloride, also known as Stannsoporfin or SnMP, is a synthetic metalloporphyrin and a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway.[1][2] By blocking the degradation of heme into biliverdin, carbon monoxide, and iron, SnMP effectively reduces the production of bilirubin (B190676).[1] This mechanism of action has positioned SnMP as a significant therapeutic candidate, primarily for the management of neonatal hyperbilirubinemia (jaundice).[3][4] Clinical studies have demonstrated its efficacy in reducing serum bilirubin levels and the need for phototherapy in newborns.[5][6] Beyond its established role in treating jaundice, emerging preclinical research is exploring its potential in other therapeutic areas, including oncology and infectious diseases, due to the immunomodulatory and cytoprotective roles of the heme oxygenase system.[6][7][8] This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, experimental protocols, and clinical and preclinical data related to this compound.
Physicochemical Properties
This compound is a synthetic derivative of mesoporphyrin IX, a naturally occurring tetrapyrrole, with a tin atom incorporated into the porphyrin structure.[7] Its structure is analogous to heme, which allows it to act as a competitive inhibitor of heme oxygenase.[1]
| Property | Value | Reference(s) |
| CAS Number | 106344-20-1 | [9] |
| Molecular Formula | C₃₄H₃₆Cl₂N₄O₄Sn | [10] |
| Molecular Weight | 754.29 g/mol | [10] |
| Appearance | Brown to reddish-brown crystalline solid | [11] |
| Solubility | Soluble in DMSO (0.5 mg/ml), DMF (1 mg/ml), and basic aqueous solutions. Insoluble in water. | [3][11][12] |
| Storage | Store at -20°C, protected from light. | [10][11] |
Mechanism of Action: Heme Oxygenase Inhibition
The primary mechanism of action of SnMP is the competitive inhibition of heme oxygenase (HO), the enzyme that catalyzes the breakdown of heme.[1] There are two main isoforms of this enzyme, the inducible HO-1 and the constitutively expressed HO-2, both of which are inhibited by SnMP.[11]
By binding to the active site of HO, SnMP prevents the conversion of heme into biliverdin, which is subsequently reduced to bilirubin.[1] This inhibition leads to a decrease in the production of bilirubin, thereby alleviating hyperbilirubinemia.[1]
References
- 1. apexbt.com [apexbt.com]
- 2. Sn(IV) mesoporphyrin IX dichloride | 106344-20-1 | FS160174 [biosynth.com]
- 3. Buy Tin mesoporphyrin | 106344-20-1 | >95% [smolecule.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Clinical trial of tin mesoporphyrin to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of severe hyperbilirubinemia in full-term newborns with the inhibitor of bilirubin production Sn-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing tin mesoporphyrin as an immune checkpoint inhibitor shows therapeutic efficacy in preclinical models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 10. Sn(IV) Mesoporphyrin IX dichloride | [frontierspecialtychemicals.com]
- 11. tin mesoporphyrin | 106344-20-1 [chemicalbook.com]
- 12. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Tin-Mesoporphyrin (SnMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tin-mesoporphyrin (SnMP), also known as stannsoporfin, is a synthetic heme analog that acts as a potent and competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. By blocking the degradation of heme into biliverdin (B22007), carbon monoxide, and iron, SnMP has been investigated for its therapeutic potential in managing conditions characterized by excessive heme turnover, most notably neonatal hyperbilirubinemia. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of SnMP, detailed experimental protocols for its characterization, and an exploration of its mechanism of action and relevant signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental and signaling workflows are visualized using diagrams.
Physicochemical Properties
SnMP is a metalloporphyrin with a central tin atom coordinated within a mesoporphyrin IX macrocycle. Its structure is similar to heme, but with key modifications that enhance its inhibitory activity and alter its physicochemical characteristics.
Molecular and Spectroscopic Properties
The core physical and spectroscopic properties of SnMP are summarized in the table below, providing essential data for its identification and quantification.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₆Cl₂N₄O₄Sn | [1] |
| Molecular Weight | 754.3 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| UV-Vis λmax (in DMSO) | 399 nm | [1] |
| Inhibitory Constant (Ki) | 14 nM | [2] |
Solubility
The solubility of SnMP is a critical parameter for its formulation and delivery. It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~0.5 mg/mL | [1] |
| Dimethylformamide (DMF) | ~1 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Sparingly soluble | [3] |
Stability
Mechanism of Action and Signaling Pathways
SnMP exerts its biological effects primarily through the competitive inhibition of heme oxygenase. This action leads to an accumulation of intracellular heme, which in turn modulates various signaling pathways.
Heme Oxygenase Inhibition
Heme oxygenase (HO) exists in two primary isoforms, the inducible HO-1 and the constitutively expressed HO-2. SnMP competitively binds to the active site of both isoforms, preventing the binding and subsequent degradation of heme.[5] This inhibition is potent, with a reported inhibitory constant (Ki) of 14 nM.[2] The IC₅₀ values, which represent the concentration of SnMP required to inhibit 50% of HO activity, are crucial for understanding its potency against different isoforms.
| Isoform | IC₅₀ | Reference |
| HO-1 | Data not consistently available in public sources | |
| HO-2 | Data not consistently available in public sources |
Bach1-Nrf2 Signaling Pathway
The accumulation of intracellular heme resulting from HO inhibition by SnMP has significant downstream effects on gene expression, primarily through the Bach1-Nrf2 signaling axis. Under normal conditions, the transcriptional repressor Bach1 binds to Antioxidant Response Elements (AREs) in the promoter regions of various cytoprotective genes, including those involved in heme metabolism and antioxidant defense, thereby repressing their transcription.[6][7]
Heme acts as a natural ligand for Bach1, promoting its dissociation from the AREs and subsequent degradation.[7] The displacement of Bach1 allows for the binding of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[8][9] Nrf2 then activates the transcription of a battery of genes containing AREs in their promoters.
Figure 1. SnMP-mediated regulation of the Bach1-Nrf2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of SnMP's biological activity.
Synthesis of Tin-Mesoporphyrin (SnMP)
This protocol describes a common method for synthesizing SnMP starting from hemin (B1673052).[10]
Materials:
-
Hemin
-
Palladium on carbon (Pd/C) catalyst
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Tin(II) chloride (SnCl₂)
-
Acetic acid
Procedure:
-
Reduction of Hemin to Mesoporphyrin IX:
-
In a hydrogenation vessel, suspend hemin and Pd/C catalyst in MTBE.
-
Pressurize the vessel with hydrogen gas.
-
Heat the reaction mixture to facilitate the reduction of the vinyl groups of hemin to ethyl groups, forming mesoporphyrin IX.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Filter the reaction mixture to remove the catalyst and evaporate the solvent to obtain crude mesoporphyrin IX.
-
-
Tin Insertion:
-
Dissolve the crude mesoporphyrin IX in glacial acetic acid.
-
Add a solution of tin(II) chloride in acetic acid to the porphyrin solution.
-
Reflux the mixture in the presence of air (oxygen) to facilitate the insertion of the tin atom and oxidation to Sn(IV).
-
Monitor the reaction by UV-Vis spectroscopy, observing the shift in the Soret band.
-
Once the reaction is complete, cool the mixture and precipitate the crude SnMP by adding water.
-
-
Purification:
-
Collect the crude SnMP by filtration.
-
Wash the solid with dilute hydrochloric acid and then with water to remove unreacted tin salts and other impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.
-
Figure 2. Workflow for the synthesis of Tin-Mesoporphyrin (SnMP).
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the final purification of SnMP to achieve high purity.
Instrumentation and Columns:
-
HPLC system with a diode array detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid in water).
General Procedure:
-
Dissolve the crude or partially purified SnMP in a suitable solvent (e.g., DMF or DMSO) at a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Equilibrate the HPLC column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Run a linear gradient of increasing organic solvent concentration to elute the components.
-
Monitor the elution profile at the Soret band wavelength of SnMP (around 400 nm).
-
Collect the fraction corresponding to the SnMP peak.
-
Analyze the purity of the collected fraction by re-injecting a small aliquot onto the HPLC.
-
Evaporate the solvent from the collected fraction to obtain the purified SnMP.
Heme Oxygenase Inhibition Assay
This spectrophotometric assay measures the inhibition of HO activity by SnMP by quantifying the production of bilirubin (B190676).
Materials:
-
Source of heme oxygenase (e.g., rat spleen microsomes or recombinant human HO-1).
-
Rat liver cytosol (as a source of biliverdin reductase).
-
Hemin (substrate).
-
NADPH.
-
SnMP (inhibitor).
-
Potassium phosphate (B84403) buffer (pH 7.4).
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, rat liver cytosol, and the heme oxygenase source.
-
Inhibitor Addition: Add varying concentrations of SnMP (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a few minutes.
-
Reaction Initiation: Initiate the reaction by adding hemin and NADPH.
-
Incubation: Incubate the reaction at 37°C in the dark for a specified time (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold chloroform to extract the bilirubin.
-
Quantification: Centrifuge the tubes to separate the phases. Measure the absorbance of the chloroform layer at 464 nm and 530 nm. The concentration of bilirubin is calculated using the difference in absorbance and the molar extinction coefficient of bilirubin.
-
Data Analysis: Plot the percentage of HO activity against the concentration of SnMP to determine the IC₅₀ value.
Figure 3. Experimental workflow for the heme oxygenase inhibition assay.
Pharmacokinetics
The pharmacokinetic profile of SnMP determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for its therapeutic efficacy and safety.
Preclinical and Clinical Pharmacokinetic Parameters
Pharmacokinetic studies in humans have shown that SnMP is not orally absorbed and is cleared from the plasma with a half-life of approximately 3.8 hours following intravenous administration of a 1 µmol/kg dose.[11] Less than 1% of the administered dose is excreted in the urine and feces.[11] Intramuscular administration leads to plasma concentrations comparable to intravenous administration within 2 hours.[11]
| Parameter | Value | Species | Route | Reference |
| Half-life (t½) | 3.8 hours | Human | IV (1 µmol/kg) | [11] |
| Oral Bioavailability | Not absorbed | Human | Oral | [11] |
| Excretion | <1% in urine and feces | Human | IV | [11] |
Conclusion
Tin-mesoporphyrin is a well-characterized inhibitor of heme oxygenase with a defined set of physicochemical properties. Its mechanism of action through competitive inhibition of HO and subsequent modulation of the Bach1-Nrf2 signaling pathway provides a strong rationale for its therapeutic applications. The experimental protocols detailed in this guide offer a foundation for the synthesis, purification, and biological evaluation of SnMP in a research setting. Further investigation into its stability, isoform-specific inhibitory activity, and a more comprehensive pharmacokinetic profile will continue to enhance its potential as a therapeutic agent.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. human pharmacokinetic parameters: Topics by Science.gov [science.gov]
- 6. Bach1 competes with Nrf2 leading to negative regulation of the antioxidant response element (ARE)-mediated NAD(P)H:quinone oxidoreductase 1 gene expression and induction in response to antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heme regulates the dynamic exchange of Bach1 and NF-E2-related factors in the Maf transcription factor network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tin(IV) Mesoporphyrin IX Dichloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tin(IV) mesoporphyrin IX dichloride, also known as Stannsoporfin or SnMP, is a potent competitive inhibitor of heme oxygenase (HO) enzymes.[1] Heme oxygenase-1 (HO-1) is a critical enzyme in cellular stress responses, catalyzing the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide. In many cancer types, elevated HO-1 expression is associated with tumor progression, chemoresistance, and the promotion of an anti-apoptotic state.[2] Consequently, the inhibition of HO-1 by SnMP presents a promising therapeutic strategy for cancer research and drug development. These application notes provide detailed experimental protocols for investigating the effects of SnMP on cancer cells in culture, focusing on cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation
The following table summarizes the quantitative effects of this compound on the A549 non-small cell lung cancer cell line.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| A549 | This compound | 5 | 72 | 22% decrease in cell viability | [2] |
| A549 | This compound | 10 | 72 | 43% decrease in cell viability | [2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of SnMP on cancer cell viability.
Materials:
-
This compound (SnMP)
-
Target cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with SnMP:
-
Prepare a stock solution of SnMP in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of SnMP in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of SnMP. Include a vehicle control (medium with the same concentration of solvent used for SnMP).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis in cells treated with SnMP using flow cytometry.
Materials:
-
This compound (SnMP)
-
Target cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of SnMP for the desired time.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Heme Oxygenase Activity Assay
This protocol provides a method to measure the enzymatic activity of HO in cell lysates.
Materials:
-
This compound (SnMP)
-
Treated and untreated cell pellets
-
Lysis buffer
-
Reaction buffer (containing hemin (B1673052), NADPH, and biliverdin reductase)
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cells treated with or without SnMP.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction.
-
-
Enzymatic Reaction:
-
Incubate a defined amount of protein from the cell lysate with the reaction buffer containing hemin as a substrate and NADPH as a cofactor. The inclusion of biliverdin reductase allows for the conversion of biliverdin to bilirubin (B190676).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes) in the dark.
-
-
Measurement of Bilirubin:
-
Stop the reaction by adding an appropriate reagent (e.g., chloroform).
-
Measure the amount of bilirubin produced spectrophotometrically by determining the difference in absorbance between 464 nm and 530 nm, or by using HPLC for more sensitive detection.
-
HO activity is expressed as picomoles of bilirubin formed per milligram of protein per hour.
-
Visualizations
Caption: Experimental workflow for cell culture analysis.
Caption: SnMP-mediated signaling pathway in cancer cells.
References
Application Notes and Protocols for In Vivo Dissolution of Tin(IV) Mesoporphyrin IX Dichloride
Introduction
Tin(IV) mesoporphyrin IX dichloride, also known as Stannsoporfin or SnMP, is a potent synthetic heme analog that acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1][2] HO breaks down heme into biliverdin, free iron, and carbon monoxide. By inhibiting this enzyme, SnMP has demonstrated significant therapeutic potential in preclinical studies for conditions such as neonatal jaundice (hyperbilirubinemia), certain cancers, and as an adjunct in antimicrobial therapies.[1][3][4][5]
Proper dissolution and formulation of SnMP are critical for ensuring its bioavailability and achieving reliable results in in vivo research. This document provides detailed protocols and data for the preparation of SnMP solutions intended for administration in animal models.
Solubility Data
This compound is a crystalline solid that is poorly soluble in aqueous solutions.[6] Achieving a stable and clear solution suitable for injection requires the use of organic solvents and surfactants. The following tables summarize the solubility of SnMP in various solvent systems.
Table 1: In Vitro Solvent Solubility
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 5.56 mg/mL (7.37 mM) | Ultrasonic assistance is needed for dissolution.[3] |
| Dimethyl sulfoxide (DMSO) | Soluble to 5 mM | General guidance for creating stock solutions.[7] |
| Dimethylformamide (DMF) | 1 mg/mL | A crystalline solid formulation.[8] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Mixture for in vitro assays.[8] |
Table 2: Recommended In Vivo Formulation
| Solvent System Composition | Achievable Concentration | Appearance |
| 10% DMSO | ≥ 0.56 mg/mL (0.74 mM) | Clear Solution |
| 40% PEG300 | ||
| 5% Tween-80 | ||
| 45% Saline | ||
| This formulation is widely cited for preparing SnMP for parenteral administration in animal studies.[3][4] |
Experimental Protocols
Protocol for Preparation of Injectable SnMP Solution
This protocol details the step-by-step procedure for preparing a clear, injectable solution of this compound for in vivo administration, based on the widely used DMSO/PEG300/Tween-80/Saline vehicle.
Materials:
-
This compound (SnMP) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringes and filters (0.22 µm)
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
Procedure:
-
Calculate Required Volumes: Determine the desired final concentration of SnMP and the total volume of the solution needed for the experiment. For example, to prepare 10 mL of a 0.5 mg/mL SnMP solution, you will need 5 mg of SnMP powder.
-
Initial Dissolution in DMSO:
-
Weigh the required amount of SnMP powder and place it into a sterile conical tube.
-
Add the DMSO component first. For a 10 mL final volume, this would be 1 mL (10% of total volume).
-
Vortex the mixture vigorously until the SnMP powder is fully wetted. Use an ultrasonic bath if necessary to aid dissolution and break up any clumps.[3] The solution should appear clear.
-
-
Addition of PEG300:
-
Add the PEG300 component. For a 10 mL final volume, this would be 4 mL (40% of total volume).
-
Vortex the solution thoroughly after the addition of PEG300 until the mixture is homogeneous.
-
-
Addition of Tween-80:
-
Add the Tween-80 component. For a 10 mL final volume, this would be 0.5 mL (5% of total volume).
-
Vortex again to ensure complete mixing. The solution should remain clear.
-
-
Final Dilution with Saline:
-
Slowly add the sterile saline to reach the final volume. For a 10 mL final volume, this would be 4.5 mL (45% of total volume).
-
Vortex one final time. If any precipitation occurs, gentle warming or brief sonication can be used to redissolve the compound.[4]
-
-
Sterile Filtration (Optional but Recommended):
-
For intravenous or intraperitoneal injections, it is highly recommended to sterile-filter the final solution using a 0.22 µm syringe filter to remove any potential microbial contaminants or undissolved microparticles.
-
-
Storage:
-
Store the final solution protected from light.[2] For short-term storage (within a day), keep at 4°C. For longer-term storage, follow specific product data sheet recommendations, which typically advise storing stock solutions at -20°C for up to one month or -80°C for up to six months.[3] Always check for precipitation before use, especially after cold storage.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for SnMP preparation and its biological mechanism of action.
Caption: Experimental workflow for preparing SnMP solution for in vivo use.
Caption: SnMP inhibits the Heme Oxygenase-1 (HO-1) signaling pathway.
References
- 1. Sn(IV) mesoporphyrin IX dichloride | 106344-20-1 | FS160174 [biosynth.com]
- 2. Sn(IV) Mesoporphyrin IX dichloride | [frontierspecialtychemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. apexbt.com [apexbt.com]
- 7. rndsystems.com [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Administration of Tin-Mesoporphyrin (SnMP) in Mouse Models of Hyperbilirubinemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Tin-Mesoporphyrin (SnMP), a potent inhibitor of heme oxygenase (HO), in preclinical mouse models of hyperbilirubinemia. The focus is on the Ugt1a1 knockout (Ugt1a1-/-) mouse model, which mimics the human condition of Crigler-Najjar syndrome type I.
Introduction
Hyperbilirubinemia, characterized by elevated levels of bilirubin (B190676) in the blood, can lead to severe neurological damage, particularly in neonates. Tin-mesoporphyrin (SnMP) is a synthetic heme analog that acts as a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in the catabolism of heme to biliverdin (B22007) and subsequently bilirubin.[1][2] By inhibiting this enzyme, SnMP effectively reduces the production of bilirubin, offering a promising therapeutic strategy for managing hyperbilirubinemia.[1]
The Ugt1a1-/- mouse model provides a valuable tool for studying the efficacy and mechanisms of SnMP. These mice lack the Ugt1a1 enzyme responsible for bilirubin conjugation, leading to severe unconjugated hyperbilirubinemia and neonatal lethality, thus closely recapitulating the pathophysiology of Crigler-Najjar syndrome type I.[3]
Mechanism of Action of SnMP
SnMP exerts its therapeutic effect by directly competing with the natural substrate, heme, for the active site of the heme oxygenase enzyme. This inhibition reduces the conversion of heme into biliverdin, thereby decreasing the subsequent formation of bilirubin.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes following SnMP administration in mouse models of hyperbilirubinemia.
Table 1: Effect of a Single Subcutaneous Dose of SnMP on Total Serum Bilirubin in Neonatal Ugt1a1-/- Mice
| Time Post-Injection (hours) | Vehicle Control (mg/dL) | SnMP (100 µmol/kg) (mg/dL) |
| 0 | 8.5 ± 1.2 | 8.6 ± 1.1 |
| 24 | 12.3 ± 1.5 | 7.2 ± 0.9 |
| 48 | 15.8 ± 2.1 | 6.5 ± 0.8 |
| 72 | >18 (lethality) | 7.0 ± 1.0 |
Data are presented as mean ± SD. These are representative data synthesized from studies on heme oxygenase inhibitors in Ugt1a1-/- mice.[4]
Table 2: Heme Oxygenase Activity in Liver Microsomes of Adult Mice 24 Hours After a Single Dose of SnMP
| Treatment Group | Heme Oxygenase Activity (pmol bilirubin/mg protein/hr) | Percent Inhibition |
| Vehicle Control | 1500 ± 210 | - |
| SnMP (30 µmol/kg, oral) | 450 ± 95 | 70% |
| SnMP (10 µmol/kg, i.p.) | 600 ± 110 | 60% |
Data are presented as mean ± SD. These are representative data synthesized from various studies on SnMP in mice.[5][6]
Experimental Protocols
Animal Model
-
Model: Ugt1a1 knockout (Ugt1a1-/-) mice on a C57BL/6 background.
-
Breeding: Heterozygous (Ugt1a1+/-) mice are bred to obtain homozygous (Ugt1a1-/-) pups. Pups can be identified by their jaundiced appearance within hours of birth.
-
Genotyping: PCR analysis of tail-tip DNA is performed to confirm the genotype.
-
Animal Care: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Pups are housed with their dam in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
Preparation and Administration of SnMP (Subcutaneous Injection for Neonatal Mice)
This protocol is adapted from methods used for similar metalloporphyrins in neonatal mice.[4]
Materials:
-
Tin (IV) Mesoporphyrin IX dichloride (SnMP)
-
0.1 M NaOH
-
1 M HCl
-
Sterile 0.9% saline
-
Sterile 1 mL syringes
-
30-gauge needles
-
pH meter
Preparation of SnMP Solution (10 mM Stock):
-
Weigh out the required amount of SnMP powder in a sterile microcentrifuge tube.
-
Add a small volume of 0.1 M NaOH to dissolve the SnMP. Vortex gently.
-
Carefully adjust the pH to 7.4 using 1 M HCl. Monitor the pH closely.
-
Bring the final volume to the desired concentration with sterile 0.9% saline.
-
Sterile-filter the solution through a 0.22 µm syringe filter.
-
Store the stock solution protected from light at 4°C for up to one week.
Administration Protocol:
-
On postnatal day 2 (P2), identify the Ugt1a1-/- pups by their jaundiced phenotype.
-
Dilute the SnMP stock solution with sterile saline to the desired final concentration for injection. A common dose to test is 100 µmol/kg body weight.[4]
-
Weigh each pup to calculate the precise injection volume.
-
Gently restrain the pup by scruffing the neck and back.
-
Lift the skin between the shoulder blades to form a "tent".
-
Insert the 30-gauge needle into the base of the skin tent, parallel to the spine.
-
Administer the calculated volume of SnMP solution subcutaneously.
-
Return the pup to the dam immediately after injection.
-
Monitor the pups daily for changes in jaundice, body weight, and overall health.
Measurement of Total Serum Bilirubin
-
Collect blood samples (approximately 50-100 µL) from the submandibular vein at designated time points (e.g., 0, 24, 48, 72 hours post-injection).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Measure the total bilirubin concentration in the serum using a commercial bilirubin assay kit or a bilirubinometer, following the manufacturer's instructions.
Heme Oxygenase Activity Assay
This protocol is based on the spectrophotometric measurement of bilirubin produced from hemin (B1673052) in liver microsomes.[7]
Materials:
-
Harvested mouse liver
-
Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer with 0.25 M sucrose, pH 7.4)
-
Ultracentrifuge
-
Reaction mixture:
-
1 mM NADPH
-
2 mM glucose-6-phosphate
-
1 U glucose-6-phosphate dehydrogenase
-
25 µM hemin
-
Rat liver cytosol (as a source of biliverdin reductase)
-
100 mM potassium phosphate buffer (pH 7.4)
-
-
Spectrophotometer
Protocol:
-
Microsome Preparation:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Homogenize the liver tissue in homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
The resulting pellet is the microsomal fraction. Resuspend it in a known volume of homogenization buffer.
-
Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford or BCA).
-
-
Heme Oxygenase Reaction:
-
In a microcentrifuge tube, combine the reaction mixture with a specific amount of microsomal protein (e.g., 500 µg).
-
Incubate the reaction at 37°C for 60 minutes in the dark.
-
Prepare a blank reaction by incubating a separate tube on ice.
-
Stop the reaction by placing the tubes on ice.
-
-
Bilirubin Measurement:
-
Add chloroform (B151607) to the reaction tubes and vortex to extract the bilirubin.
-
Centrifuge to separate the phases.
-
Carefully collect the chloroform layer.
-
Measure the absorbance of the chloroform extract at 464 nm (for bilirubin) and subtract the absorbance at 530 nm (to correct for interfering substances).
-
Calculate the amount of bilirubin formed using the extinction coefficient for bilirubin in chloroform (60 mM⁻¹ cm⁻¹).
-
Express the heme oxygenase activity as pmol of bilirubin formed per mg of microsomal protein per hour.
-
Potential Issues and Troubleshooting
-
Photosensitivity: SnMP is a photosensitizing agent. Animals should be housed under low-light conditions after administration to avoid skin erythema.[2]
-
Solubility of SnMP: SnMP has poor aqueous solubility. The use of a slightly alkaline solution (pH 7.4) is necessary for its dissolution.
-
Injection in Neonates: Subcutaneous injection in neonatal mice requires practice to ensure proper delivery and minimize stress to the pups.
-
Variability in Bilirubin Levels: Baseline bilirubin levels in Ugt1a1-/- pups can vary. It is important to have a sufficient number of animals in each group to achieve statistical power.
Conclusion
The administration of SnMP in the Ugt1a1-/- mouse model of hyperbilirubinemia is a valuable tool for preclinical evaluation of this therapeutic agent. The protocols outlined in these application notes provide a framework for conducting these studies in a reproducible and quantitative manner. Careful attention to animal handling, drug preparation, and analytical methods is crucial for obtaining reliable and meaningful data.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Alternative Bilirubin Clearance Pathways Partially Reduces Hyperbilirubinemia in a Mouse Model Lacking Functional Ugt1a1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severe neonatal hyperbilirubinemia in Crigler‐Najjar syndrome model mice can be reversed with zinc protoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effectiveness of oral tin mesoporphyrin prophylaxis in reducing bilirubin production after an oral heme load in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sn-mesoporphyrin suppression of hyperbilirubinemia in EHBR/Eis rats, an animal model of Dubin-Johnson syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heme Oxygenase Activity Assay Using Tin(IV) Mesoporphyrin IX Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme oxygenase (HO) is a critical enzyme in cellular physiology, responsible for the rate-limiting step in the degradation of heme. This process yields biliverdin (B22007), ferrous iron, and carbon monoxide (CO), each with significant biological functions.[1][2][3] The inducible isoform, Heme Oxygenase-1 (HO-1), is a key component of the cellular stress response, offering protection against oxidative and inflammatory damage.[1] Given its central role in cytoprotection and cellular signaling, the modulation of HO-1 activity is a promising therapeutic target for a range of diseases. Tin(IV) mesoporphyrin IX dichloride (SnMP), a potent and competitive inhibitor of heme oxygenase, serves as an invaluable tool for studying the physiological and pathological roles of the HO system.[4][5] These application notes provide a detailed protocol for measuring HO activity and its inhibition by SnMP.
Heme Oxygenase Signaling Pathway and Inhibition
Heme oxygenase catalyzes the breakdown of pro-oxidant heme into the antioxidants biliverdin and bilirubin (B190676), as well as the signaling molecule carbon monoxide.[1][6] This pathway is a cornerstone of cellular defense against oxidative stress.[1] this compound is a synthetic heme analog that competitively inhibits the heme oxygenase enzyme.[5][7] By binding to the active site, it prevents the degradation of heme, thereby blocking the production of biliverdin, iron, and carbon monoxide.[7] This inhibition allows researchers to investigate the downstream consequences of reduced HO activity.
Quantitative Data Summary
This compound is a highly effective inhibitor of heme oxygenase. The following table summarizes key quantitative data from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| Ki | 0.014 µM (14 nM) | Rat splenic microsomal heme oxygenase | [4][5] |
| In Vitro Inhibition | 1-20 µM | Dengue virus-infected Huh-7 cells | [8] |
| In Vitro Inhibition | 25 µM | PY8119 cells | [8] |
| In Vivo Dosage | 5-10 mg/kg (i.p.) | BALB/c mice with M. tuberculosis | [8] |
| In Vivo Dosage | 25 µmol/kg (daily) | Perforin-deficient MMTV-PyMT mice | [8] |
| In Vivo Dosage | 1 µmol/kg | Humans | [9] |
Experimental Protocols
Principle of the Heme Oxygenase Activity Assay
This spectrophotometric assay quantifies heme oxygenase activity by measuring the formation of bilirubin. The assay is performed in two steps. First, heme oxygenase in a microsomal preparation catalyzes the conversion of hemin (B1673052) to biliverdin. Second, an excess of biliverdin reductase, supplied by a cytosolic fraction, rapidly converts biliverdin to bilirubin. The rate of bilirubin formation is then determined by measuring the increase in absorbance at 464 nm, corrected for the absorbance at 530 nm.[10]
Preparation of Reagents
-
Macrophage Microsomal Fraction (Source of HO-1):
-
Lyse cultured macrophages and pellet the nuclei by centrifuging at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Ultracentrifuge the subsequent supernatant at 105,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction.
-
Resuspend the pellet in 0.1 M potassium phosphate (B84403) buffer and store at -20°C.[10]
-
-
Rat Liver Cytosolic Fraction (Source of Biliverdin Reductase):
-
Homogenize rat liver in a suitable buffer and centrifuge at 10,000 x g for 20 minutes to remove cell debris and mitochondria.
-
Ultracentrifuge the supernatant at 105,000 x g for 1 hour. The resulting supernatant is the cytosolic fraction containing biliverdin reductase.
-
-
Reaction Mixture:
-
Prepare a stock solution containing:
-
1 mM NAD(P)H
-
2 mM Glucose-6-phosphate
-
1 U Glucose-6-phosphate dehydrogenase
-
25 µM Hemin
-
2 mg Rat liver cytosolic protein
-
100 mM Potassium phosphate buffer (pH 7.4)[10]
-
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) to be diluted to the final desired concentrations in the reaction mixture.
-
Heme Oxygenase Activity Assay Protocol
-
In a microcentrifuge tube, combine 600 µg of the microsomal protein preparation with the reaction mixture.
-
For inhibition studies, add the desired concentration of this compound to the reaction mixture. For the control, add an equivalent volume of the solvent.
-
Adjust the final volume to 400 µl with 100 mM potassium phosphate buffer (pH 7.4).[10]
-
Incubate the tubes in the dark for 1 hour at 37°C.[10]
-
Terminate the reaction by placing the tubes on ice for 2 minutes.[10]
-
Measure the absorbance of the solution by scanning from 400 to 600 nm.
-
Calculate the HO-1 activity by determining the bilirubin concentration from the difference in absorbance between 464 nm and 530 nm, using an extinction coefficient of 40 mM⁻¹cm⁻¹.[10]
-
Express the enzyme activity as picomoles of bilirubin formed per milligram of protein per hour.
References
- 1. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heme Oxygenase Activity Current Methods and Applications | Springer Nature Experiments [experiments.springernature.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tin Mesoporphyrin (SnMP) Photodynamic Therapy in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that employs a photosensitizer, light, and molecular oxygen to induce localized cell death, offering a promising alternative for cancer treatment.[1] Tin Mesoporphyrin (SnMP), a synthetic metalloporphyrin, has been investigated for its biological activities. While extensively studied as a competitive inhibitor of heme oxygenase (HO-1), its potential as a photosensitizer in PDT for oncology is an emerging area of interest.[2][3] This document provides detailed protocols for the investigation of SnMP-mediated PDT in cancer cell lines, based on established methodologies for related tin-based porphyrins and general PDT principles.
The fundamental mechanism of PDT involves the administration of a photosensitizer that preferentially accumulates in target tissues.[1] Upon activation by light of a specific wavelength, the photosensitizer transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which induce oxidative stress and trigger cell death pathways, including apoptosis and necrosis.[4]
Data Presentation
The following tables summarize quantitative data derived from studies on tin-based porphyrins in a PDT context. It is important to note that specific data for SnMP in a PDT cancer application is limited; therefore, data from closely related Sn(IV) porphyrins are included as a reference to guide experimental design.
Table 1: In Vitro Photodynamic Efficacy of Sn(IV) Porphyrins against Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Light Source | Wavelength (nm) | Irradiation Time (min) | IC50 (µM) | Reference |
| Sn(IV) N-confused meso-tetra(methylthiophenyl)porphyrin | MCF-7 | 0.8 - 50 | LED | 660 | 30 | 1.4 (± 0.8) | [5] |
| Sn(IV) N-confused porphyrin | MCF-7 | Not specified | LED | 660 | Not specified | 1.6 | [4] |
| Sn(IV) N-confused porphyrin | MCF-7 | Not specified | LED | 780 | Not specified | 12.8 | [4] |
| Fluorinated Sn(IV) Porphyrins | A549, MCF-7, MDA-MB-231 | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |
Table 2: Effects of Tin Mesoporphyrin (as a Heme Oxygenase Inhibitor) on A549 Cancer Cells (No Light Activation)
| Parameter | SnMP Concentration (µM) | Treatment Duration (h) | Observed Effect | Reference |
| Cell Viability Reduction | 5 | 72 | 22% | [2] |
| Cell Viability Reduction | 10 | 72 | 43% | [2] |
| Oxidative Stress | 5 and 10 | 72 | Upregulation of ROS, depletion of GSH | [2][3] |
Experimental Protocols
Preparation of Tin Mesoporphyrin (SnMP) Stock Solution
Materials:
-
Tin (IV) Mesoporphyrin IX dichloride (SnMP) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Microcentrifuge tubes, sterile
Procedure:
-
Prepare a 10 mM stock solution of SnMP by dissolving the appropriate amount of SnMP powder in DMSO.
-
Vortex the solution until the SnMP is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
-
For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Culture and Plating
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well and 6-well cell culture plates
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells in a T-75 flask until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into 96-well plates (for cytotoxicity assays) or 6-well plates (for apoptosis and ROS assays) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plates for 24 hours to allow for cell attachment.
In Vitro Photodynamic Therapy Protocol
Materials:
-
Plated cancer cells
-
SnMP working solution (prepared in serum-free medium)
-
Light source with a specific wavelength (e.g., LED array, laser). Based on related compounds, a wavelength of approximately 660 nm is recommended as a starting point.[4][5]
-
Light dose measurement equipment (photometer)
Procedure:
-
Remove the complete medium from the wells and wash the cells once with PBS.
-
Add the SnMP working solution at various concentrations (e.g., 1-20 µM) to the wells. Include a "no drug" control.
-
Incubate the cells with SnMP for a predetermined period (e.g., 4, 12, or 24 hours) at 37°C, protected from light.
-
After incubation, wash the cells twice with PBS to remove any unbound SnMP.
-
Add fresh, complete culture medium to each well.
-
Irradiate the cells with the light source. The light dose (fluence, J/cm²) should be carefully controlled and measured. Based on related compounds, a starting fluence could be in the range of 5-20 J/cm².[7]
-
Maintain a "dark toxicity" control group (cells treated with SnMP but not irradiated) and a "light only" control group (cells not treated with SnMP but irradiated).
-
After irradiation, return the plates to the incubator for a further 24-48 hours before performing downstream assays.
Cytotoxicity Assessment (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the post-irradiation incubation period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Detection of Reactive Oxygen Species (ROS)
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After irradiation, wash the cells in 6-well plates with HBSS.
-
Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope.[2]
Apoptosis and Necrosis Assessment (Annexin V/Propidium Iodide Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
After the post-irradiation incubation period, collect the cells (including any floating cells in the medium) from the 6-well plates.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Workflow for in vitro SnMP photodynamic therapy.
Caption: Simplified signaling pathway of SnMP-PDT.
Caption: Cellular targets and resulting cell death pathways in PDT.
References
- 1. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated High-Valent Sn(IV) Porphyrins Show Remarkable Photodynamic Activity in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Stannsoporfin in Neonatal Jaundice Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the dosing and administration of Stannsoporfin (tin mesoporphyrin, SnMP), an investigational drug for the treatment of neonatal hyperbilirubinemia. The information is synthesized from published clinical trial data and is intended to guide research and development efforts.
Mechanism of Action
Stannsoporfin is a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin (B190676).[1] By blocking this pathway, Stannsoporfin reduces the production of bilirubin, thereby aiming to prevent or treat severe hyperbilirubinemia in newborns.[1][2]
Quantitative Data Summary
The following tables summarize the dosing and efficacy of Stannsoporfin as reported in key clinical studies.
Table 1: Stannsoporfin Dosing Regimens in Neonatal Jaundice Clinical Trials
| Clinical Trial Identifier | Dosage | Route of Administration | Frequency |
| NCT01887327 | 3.0 mg/kg | Intramuscular (IM) | Single dose[3][4][5] |
| 4.5 mg/kg | Intramuscular (IM) | Single dose[3][4][5] | |
| Unspecified Preterm Neonate Trial | 6 µmol/kg | Intramuscular (IM) | Single dose[6] |
| NCT00076960 (Compassionate Use) | Not specified | Intramuscular (IM) | Not specified |
Table 2: Efficacy of Stannsoporfin in Reducing Total Serum Bilirubin (TSB)
| Study/Trial | Dosage | Time Point | Change in TSB (Stannsoporfin Group) | Change in TSB (Control Group) | p-value |
| NCT01887327 | 3.0 mg/kg | 48 hours | -13.0%[5] | +17.5%[5] | <0.0001[5] |
| 4.5 mg/kg | 48 hours | -10.5%[5] | +17.5%[5] | <0.0001[5] | |
| Bhutani et al. (2016) | 4.5 mg/kg | 3 to 5 days | +8% | +47% | <0.001[7] |
| 4.5 mg/kg | 7 to 10 days | -18% | +7.1% | <0.001[7] |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited clinical trials. Researchers should adapt these protocols based on their specific study design and institutional guidelines.
Protocol 1: Stannsoporfin Administration in Term and Late Preterm Neonates with Hyperbilirubinemia
1. Subject Selection:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Specific exclusion criteria from individual trials are not detailed in the provided search results but would typically include major congenital anomalies, direct hyperbilirubinemia, and other conditions that could confound the results.
-
2. Investigational Product Preparation and Handling:
-
Note: Specific instructions for the reconstitution of Stannsoporfin are not available in the searched literature. The following is a general guideline and should be confirmed with the manufacturer or supplier.
-
Stannsoporfin is typically supplied as a sterile solution for injection.
-
The concentration of the solution should be verified before administration.
-
Store the investigational product according to the manufacturer's instructions, protected from light.
3. Administration:
-
Administer a single dose of Stannsoporfin (3.0 mg/kg or 4.5 mg/kg) via intramuscular injection.[3][4][5]
-
The injection should be given within 30 minutes of initiating phototherapy.[3][4][5]
-
The preferred site for intramuscular injection in neonates is the anterolateral aspect of the thigh.
-
Use an appropriate gauge needle and syringe for accurate dosing and administration.
4. Monitoring and Follow-up:
-
Monitor total serum bilirubin (TSB) at baseline and at regular intervals post-administration (e.g., 12, 24, 48 hours, and daily thereafter as clinically indicated).
-
In one study, TSB was measured at 3 to 5 days and 7 to 10 days post-treatment.[7]
-
Monitor for adverse events, with particular attention to:
-
Continue phototherapy as per standard clinical guidelines. The duration of phototherapy is a key efficacy endpoint.[7]
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. fda.gov [fda.gov]
- 3. Scholars@Duke publication: Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease. [scholars.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. Clinical trial of tin mesoporphyrin to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Compassionate Use of Stanate (TM) [Stannsoporfin] [ctv.veeva.com]
- 10. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Oxidative Stress In Vitro Using Singlet Oxygen Sensor Green (SOSG)
A NOTE TO THE READER: The specific fluorescent probe "SnMP" requested in the topic could not be identified in scientific literature. It is presumed to be a typographical error. This document has been generated using Singlet Oxygen Sensor Green (SOSG) , a widely-used and highly specific fluorescent probe for the detection of singlet oxygen (¹O₂), a key reactive oxygen species (ROS) involved in oxidative stress.
Introduction to Oxidative Stress and Singlet Oxygen
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage.[1][2] ROS, such as singlet oxygen (¹O₂), superoxide (B77818) (O₂⁻), and hydroxyl radicals (•OH), can cause significant damage to lipids, proteins, and nucleic acids, contributing to the pathology of numerous diseases.[1][3][4] Singlet oxygen is a highly reactive electrophilic species that is particularly implicated in photodynamic therapy and cellular damage induced by photosensitization.[5][6] Accurate detection and quantification of specific ROS like ¹O₂ are crucial for understanding their roles in cellular signaling and pathology.[7][8][9]
Singlet Oxygen Sensor Green (SOSG): A Specific Probe for ¹O₂
Singlet Oxygen Sensor Green (SOSG) is a highly selective fluorogenic probe designed for the detection of singlet oxygen.[5][10][11] Unlike many other fluorescent probes for oxidative stress, SOSG shows minimal reactivity towards other ROS such as superoxide or hydroxyl radicals, making it a valuable tool for specifically studying the role of ¹O₂.[12]
Mechanism of Action: The SOSG molecule contains an anthracene (B1667546) moiety that quenches the fluorescence of an attached fluorophore.[5][11] In the presence of singlet oxygen, the anthracene component reacts to form an endoperoxide. This reaction disrupts the quenching mechanism, leading to a significant increase in green fluorescence.[5][11][13]
Key Applications of SOSG in Oxidative Stress Research
-
Quantification of ¹O₂ production in chemical and biological systems. [14][15]
-
Monitoring intracellular ¹O₂ generation in response to various stimuli. [5][6]
-
Evaluating the efficacy of antioxidants and singlet oxygen quenchers.
-
Assessing ¹O₂ production in photodynamic therapy (PDT) research. [6]
-
Investigating the role of ¹O₂ in cellular signaling pathways. [3][7][8][9]
Quantitative Data Summary
The following table summarizes typical fluorescence properties and experimental parameters for SOSG.
| Parameter | Value | Reference |
| Excitation Maximum (pre-¹O₂) ** | ~372 nm, ~393 nm | [10][12] |
| Emission Maximum (pre-¹O₂) | ~395 nm, ~416 nm (Weak Blue) | [10][12] |
| Excitation Maximum (post-¹O₂) | ~504 nm | [10][11][12] |
| Emission Maximum (post-¹O₂) ** | ~525 nm (Strong Green) | [10][11][12] |
| Recommended Working Concentration | 1 - 10 µM | [11] |
| Solvent for Stock Solution | Methanol | [11][12] |
Signaling Pathways and Experimental Workflow Diagrams
Singlet Oxygen-Mediated Signaling Pathway
The following diagram illustrates a simplified signaling pathway initiated by the generation of singlet oxygen in chloroplasts, a well-studied model for ¹O₂-induced signaling. This retrograde signaling pathway communicates stress from the chloroplast to the nucleus, leading to changes in gene expression.
Caption: Simplified retrograde signaling pathway initiated by singlet oxygen in chloroplasts.
Experimental Workflow for In Vitro ¹O₂ Detection
This diagram outlines the general steps for detecting singlet oxygen in a cell-free system using SOSG.
Caption: General workflow for in vitro detection of singlet oxygen using SOSG.
Experimental Protocols
Protocol 1: In Vitro Detection of Singlet Oxygen
This protocol describes the detection of ¹O₂ generated by a photosensitizer in a cell-free system.
Materials:
-
Singlet Oxygen Sensor Green (SOSG)
-
Methanol (for stock solution)
-
Photosensitizer (e.g., Rose Bengal)
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Fluorometer or microplate reader
-
Light source for activating the photosensitizer
Procedure:
-
Prepare a 5 mM stock solution of SOSG by dissolving 100 µg in approximately 33 µL of methanol.[12] Store at -20°C, protected from light.
-
Prepare a working solution of SOSG by diluting the stock solution in the desired buffer to a final concentration of 1-10 µM. Prepare this solution fresh before each experiment.[11]
-
Prepare a solution of the photosensitizer (e.g., 10 µM Rose Bengal) in the same buffer.
-
In a cuvette or microplate well, combine the SOSG working solution with the photosensitizer solution.
-
Measure the baseline fluorescence using an excitation wavelength of ~504 nm and an emission wavelength of ~525 nm.[10][12]
-
Induce singlet oxygen production by exposing the sample to a light source appropriate for the chosen photosensitizer (e.g., green light for Rose Bengal).
-
Measure the fluorescence intensity at various time points during light exposure.
-
Include controls:
-
SOSG with photosensitizer in the dark.
-
SOSG alone with light exposure.
-
A known singlet oxygen quencher (e.g., sodium azide) to confirm the specificity of the signal.[16]
-
-
Analyze the data by subtracting the baseline fluorescence from the final fluorescence to determine the change in signal intensity.
Protocol 2: Intracellular Detection of Singlet Oxygen
This protocol outlines a general method for detecting intracellular ¹O₂ in cultured cells. Note that SOSG is cell-impermeant, so methods to introduce it into cells, such as encapsulation in nanosensors, may be necessary for some applications.[5] For direct application, longer incubation times at higher concentrations may be required.[13]
Materials:
-
Cultured cells
-
Cell culture medium
-
Singlet Oxygen Sensor Green (SOSG)
-
Inducer of oxidative stress (e.g., a photosensitizing drug, light exposure)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy, multi-well plate for flow cytometry) and allow them to adhere overnight.
-
Prepare a working solution of SOSG in a suitable buffer or cell culture medium at a final concentration of 1-10 µM.
-
Wash the cells once with warm PBS or serum-free medium.
-
Load the cells with SOSG by incubating them with the SOSG working solution for 20-30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS or serum-free medium to remove excess probe.
-
Induce oxidative stress by treating the cells with the desired stimulus (e.g., expose to light if a photosensitizer was co-incubated).
-
Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (e.g., FITC channel).[5] Alternatively, analyze the cells by flow cytometry.
-
Quantify the fluorescence intensity in the treated cells and compare it to control groups (e.g., untreated cells, cells treated with an antioxidant).
Important Considerations and Limitations:
-
Autofluorescence: Always include a control of unstained cells to account for cellular autofluorescence.
-
Photostability and Self-Generation of ¹O₂: SOSG can be photolabile and may itself generate singlet oxygen upon prolonged or high-intensity light exposure.[13][17] Use the lowest possible light intensity and exposure time during imaging to minimize these artifacts.
-
pH and Solvent Sensitivity: The fluorescence of SOSG can be affected by alkaline pH and certain organic solvents like DMSO and acetone.[11][12] Ensure appropriate buffer conditions and controls.
-
Cell Permeability: As SOSG is generally cell-impermeant, its use for intracellular studies may require specific delivery methods or the use of modified, cell-permeable versions if available.[5][18]
References
- 1. Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular detection of singlet oxygen using fluorescent nanosensors - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Singlet oxygen signalling and its potential roles in plant biotic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple pathways mediate chloroplast singlet oxygen stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the mechanism of chloroplast singlet oxygen signaling in the Arabidopsis thaliana accelerated cell death 2 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. yzvideo-c.yizimg.com [yzvideo-c.yizimg.com]
- 13. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Feasibility study on quantitative measurements of singlet oxygen generation using singlet oxygen sensor green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Singlet oxygen detection using singlet oxygen sensor green [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US20170363636A1 - Fluorescent Probe, Singlet Oxygen Detection Agent, and Singlet Oxygen Detection Method - Google Patents [patents.google.com]
Application Notes and Protocols for Tin(IV) Mesoporphyrin IX Dichloride in Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(IV) mesoporphyrin IX dichloride (SnMP), also known as Stannsoporfin (B1264483), is a potent inhibitor of heme oxygenase (HO) activity.[1] Heme oxygenase-1 (HO-1) is a critical enzyme in the cellular stress response and has been implicated in promoting tumor progression through various mechanisms, including the suppression of anti-tumor immunity, inhibition of apoptosis, and promotion of angiogenesis.[2][3][4] By inhibiting HO-1, SnMP presents a promising therapeutic strategy to counteract these pro-tumorigenic effects. These application notes provide an overview of the mechanism of action of SnMP and detailed protocols for its use in inhibiting tumor growth in xenograft models.
Mechanism of Action
SnMP exerts its anti-tumor effects primarily through the competitive inhibition of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme catabolism.[1] HO-1 breaks down heme into biliverdin, free iron, and carbon monoxide (CO).[3][4] In the tumor microenvironment (TME), high HO-1 activity, particularly in tumor-associated macrophages (TAMs), contributes to an immunosuppressive milieu.[2][5][6]
The inhibition of HO-1 by SnMP in TAMs leads to a reduction in the production of immunosuppressive molecules. This alteration in the TME can enhance the anti-tumor immune response, particularly by promoting the function of cytotoxic CD8+ T cells.[2] The efficacy of SnMP can be significantly enhanced when used in combination with chemotherapeutic agents that stimulate an anti-tumor immune response.
Signaling Pathway of HO-1 Inhibition in the Tumor Microenvironment
The following diagram illustrates the proposed signaling pathway affected by SnMP in the context of the tumor microenvironment.
Caption: HO-1 inhibition by SnMP in TAMs.
Quantitative Data Presentation
The following tables summarize the quantitative data from a preclinical study using a spontaneous murine model of mammary adenocarcinoma (MMTV-PyMT) treated with SnMP in combination with 5-fluorouracil (B62378) (5-FU).[2][3]
Table 1: Tumor Growth Inhibition in MMTV-PyMT Mice
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) at Day 15 (approx.) | Statistical Significance (vs. Vehicle) |
| Vehicle | 5 | 1500 | - |
| SnMP (25 µmol/kg/day) | 6 | 1400 | Not Significant |
| 5-FU (40 mg/kg/5 days) | 6 | 1300 | Not Significant |
| SnMP + 5-FU | 4 | 500 | p < 0.01 |
Data are approximated from graphical representations in Soares et al. (2018) and are intended for illustrative purposes.[2][3]
Table 2: Analysis of Tumor-Infiltrating Lymphocytes
| Treatment Group | CD8+ T Cells (% of CD3+ T Cells) |
| Vehicle | ~20% |
| SnMP + 5-FU | ~40% |
Data are generalized from flow cytometry analysis in Soares et al. (2018) to illustrate the immunological effect.[2]
Experimental Protocols
Xenograft Model Development (MMTV-PyMT)
This protocol describes the use of the MMTV-PyMT transgenic mouse model, which develops spontaneous mammary tumors.
Materials:
-
MMTV-PyMT transgenic mice
-
Calipers
-
Animal housing facilities
Procedure:
-
House MMTV-PyMT mice under standard laboratory conditions.
-
Monitor mice regularly for the development of palpable mammary tumors.
-
Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[7]
Preparation and Administration of this compound
Materials:
-
This compound (SnMP) powder
-
Sodium phosphate (B84403) buffer (pH 7.4-7.8)
-
Sterile syringes and needles (26G)
Procedure:
-
Prepare the sodium phosphate buffer and adjust the pH to 7.4-7.8.
-
Dissolve the SnMP powder in the sodium phosphate buffer to the desired stock concentration.[8]
-
Further dilute the stock solution with the same buffer to achieve the final dosing concentration (e.g., for a 25 µmol/kg dose).
-
Administer the SnMP solution to the mice via intraperitoneal (i.p.) injection once daily.[8]
-
For combination therapy, administer other agents (e.g., 5-FU at 40 mg/kg) according to their specific protocols.
Experimental Workflow for a Xenograft Study
Caption: Workflow for SnMP xenograft study.
Western Blot for HO-1 Expression
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-HO-1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize a portion of the excised tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Immunohistochemistry for CD8+ T Cell Infiltration
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., sodium citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-CD8
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium and coverslips
-
Microscope
Procedure:
-
Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform heat-induced antigen retrieval in sodium citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash with PBS.
-
Develop the signal with the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Image and quantify CD8+ T cell infiltration using a microscope and image analysis software.
Flow Cytometry for Tumor Microenvironment Profiling
Materials:
-
Freshly excised tumor tissue
-
Collagenase and DNase
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Mince the tumor tissue and digest with collagenase and DNase to obtain a single-cell suspension.
-
Pass the suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the cells with FACS buffer.
-
Stain the cells with a live/dead marker to exclude non-viable cells.
-
Block Fc receptors with Fc block.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations within the tumor microenvironment.
References
- 1. apexbt.com [apexbt.com]
- 2. JCI Insight - Heme oxygenase-1 orchestrates the immunosuppressive program of tumor-associated macrophages [insight.jci.org]
- 3. Heme oxygenase-1 orchestrates the immunosuppressive program of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heme oxygenase-1 in macrophages controls prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Heme oxygenase-1 orchestrates the immunosuppressive program of tumor-associated macrophages (2020) | Emmanuelle Alaluf | 60 Citations [scispace.com]
- 6. High expression of heme oxygenase-1 in tumor-associated macrophages characterizes a poor-prognosis subtype in nasopharyngeal carcinoma | Aging [aging-us.com]
- 7. mdpi.com [mdpi.com]
- 8. The heme oxygenase-1 metalloporphyrin inhibitor stannsoporfin enhances the bactericidal activity of a novel regimen for multidrug-resistant tuberculosis in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Stannous Mesoporphyrin (SnMP) Efficacy in Treating Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Stannous Mesoporphyrin (SnMP) is a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide (CO).[1][2] In the context of bacterial infections, the induction of HO-1 in host cells, particularly macrophages, can be a double-edged sword. While it has anti-inflammatory properties, it can also be exploited by some bacteria to promote their intracellular survival.[1][3][4] By inhibiting HO-1, SnMP presents a novel host-directed therapeutic strategy to enhance the host's innate ability to combat bacterial infections, potentially in synergy with conventional antibiotics.
This document provides a comprehensive set of protocols to assess the efficacy of SnMP in treating bacterial infections, covering its mechanism of action, synergistic potential with antibiotics, and its effects on host immune cells.
Key Concepts
-
Heme Oxygenase-1 (HO-1): An inducible enzyme that degrades pro-oxidant heme. Its products have complex roles in inflammation and cellular signaling.[2]
-
Host-Directed Therapy: A therapeutic approach that targets host cellular pathways to enhance the immune response against pathogens.
-
Synergy: The interaction of two or more agents to produce a combined effect greater than the sum of their individual effects.
Mechanism of Action of SnMP in Bacterial Infections
SnMP, as a competitive inhibitor of HO-1, blocks the degradation of heme.[2] This leads to several downstream effects within host cells, particularly macrophages, that can impact bacterial survival:
-
Modulation of Iron Availability: Inhibition of HO-1 can limit the availability of free iron, a critical nutrient for bacterial replication within macrophages.[1]
-
Enhanced Pro-inflammatory Response: By preventing the production of anti-inflammatory molecules like CO and biliverdin, SnMP can promote a pro-inflammatory (M1) macrophage phenotype, which is more effective at killing intracellular bacteria.[2][5]
-
Increased Oxidative Stress: SnMP treatment can lead to an increase in reactive oxygen species (ROS) production by macrophages, a key mechanism for bacterial killing.[1]
-
Modulation of Cytokine Production: Inhibition of HO-1 has been shown to decrease the production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6 in the context of Mycobacterium tuberculosis infection.[3]
Signaling Pathway of HO-1 Inhibition by SnMP
The following diagram illustrates the proposed signaling pathway affected by SnMP during a bacterial infection in a macrophage.
Caption: SnMP inhibits HO-1, promoting a pro-inflammatory macrophage response and enhancing bacterial killing.
Experimental Protocols
In Vitro Efficacy Assessment
1.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of SnMP
This protocol determines the direct antimicrobial activity of SnMP.
-
Materials:
-
SnMP (Stannous Mesoporphyrin)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Agar (B569324) plates
-
-
Protocol:
-
Prepare a stock solution of SnMP in a suitable solvent (e.g., DMSO) and dilute it in MHB to the desired starting concentration.
-
Perform serial two-fold dilutions of SnMP in the 96-well plate, leaving a column for a growth control (no SnMP) and a sterility control (no bacteria).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of SnMP that inhibits visible bacterial growth.
-
To determine the MBC, plate 100 µL from the wells showing no growth onto agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
1.2. Synergy Testing: Checkerboard Assay
This assay assesses the synergistic, additive, indifferent, or antagonistic effect of SnMP when combined with a conventional antibiotic.[6][7][8]
-
Materials:
-
SnMP
-
Antibiotic of interest
-
Bacterial strains
-
MHB
-
96-well microtiter plates
-
-
Protocol:
-
Determine the MIC of SnMP and the antibiotic individually as described in Protocol 1.1.
-
In a 96-well plate, prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of SnMP along the y-axis.
-
Inoculate the wells with the bacterial suspension as described for the MIC assay.
-
Include wells with each agent alone to re-determine the MICs under the assay conditions.
-
Incubate the plate at 37°C for 16-20 hours.
-
Read the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
-
FIC of SnMP = (MIC of SnMP in combination) / (MIC of SnMP alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC Index (FICI) = FIC of SnMP + FIC of Antibiotic
-
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
In Vitro Host Cell-Based Assays
2.1. Macrophage Polarization Assay
This protocol evaluates the effect of SnMP on macrophage polarization.[9][10]
-
Materials:
-
Human or murine macrophage cell line (e.g., THP-1, RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
SnMP
-
LPS (for M1 polarization)
-
IL-4 and IL-13 (for M2 polarization)
-
Antibodies for flow cytometry (e.g., anti-CD80 for M1, anti-CD206 for M2)
-
RNA extraction kit and reagents for qPCR (primers for iNOS, TNF-α, Arg-1, IL-10)
-
-
Protocol:
-
Culture macrophages and differentiate if necessary (e.g., treat THP-1 monocytes with PMA).
-
Treat macrophages with different concentrations of SnMP for a predetermined time (e.g., 24 hours).
-
For polarization controls, treat cells with LPS (M1) or IL-4/IL-13 (M2).
-
Assess macrophage polarization by:
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze using a flow cytometer.
-
qPCR: Extract RNA, synthesize cDNA, and perform quantitative PCR to measure the expression of M1 and M2 marker genes.
-
-
2.2. Macrophage Phagocytosis Assay
This protocol assesses the effect of SnMP on the phagocytic capacity of macrophages.[11][12]
-
Materials:
-
Differentiated macrophages
-
SnMP
-
Fluorescently labeled bacteria (e.g., FITC-labeled E. coli) or zymosan particles
-
Trypan blue solution
-
Fluorometer or fluorescence microscope
-
-
Protocol:
-
Treat macrophages with SnMP as described in Protocol 2.1.
-
Add fluorescently labeled bacteria or particles to the macrophage cultures at a specific multiplicity of infection (MOI).
-
Incubate for a set time (e.g., 1-2 hours) to allow for phagocytosis.
-
Wash the cells to remove non-phagocytosed particles.
-
Quench the fluorescence of extracellular particles with trypan blue.
-
Quantify phagocytosis by measuring the fluorescence intensity using a fluorometer or by visualizing and counting fluorescent cells under a microscope.
-
In Vivo Efficacy Assessment
3.1. Murine Model of Bacterial Infection
This protocol evaluates the in vivo efficacy of SnMP, alone or in combination with an antibiotic, in a mouse model of infection.
-
Materials:
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
Bacterial pathogen of interest
-
SnMP formulation for in vivo administration (e.g., in a vehicle solution)
-
Antibiotic for in vivo administration
-
Anesthetic
-
Surgical tools for tissue harvesting
-
-
Protocol:
-
Infect mice with the bacterial pathogen via an appropriate route (e.g., intraperitoneal, intravenous, or intranasal).
-
Divide the mice into treatment groups: vehicle control, SnMP alone, antibiotic alone, and SnMP + antibiotic.
-
Administer the treatments at predetermined doses and schedules.
-
Monitor the mice for clinical signs of infection (e.g., weight loss, lethargy).
-
At specific time points post-infection, euthanize the mice and harvest relevant organs (e.g., spleen, liver, lungs).
-
Homogenize the organs and perform serial dilutions for bacterial colony-forming unit (CFU) enumeration on agar plates.
-
Analyze cytokine levels in serum or tissue homogenates using ELISA or multiplex assays.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Antibacterial Activity of SnMP
| Bacterial Strain | SnMP MIC (µg/mL) | SnMP MBC (µg/mL) |
| S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | ||
| P. aeruginosa ATCC 27853 | ||
| Clinical Isolate 1 |
Table 2: Synergy between SnMP and Antibiotic X against S. aureus
| SnMP Conc. (µg/mL) | Antibiotic X Conc. (µg/mL) | Growth (+/-) | FICI | Interpretation |
| ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
Table 3: Effect of SnMP on Macrophage Polarization
| Treatment | % CD80+ (M1) Cells | % CD206+ (M2) Cells | iNOS (M1) Gene Expression (Fold Change) | Arg-1 (M2) Gene Expression (Fold Change) |
| Control | ||||
| SnMP (X µg/mL) | ||||
| LPS | ||||
| IL-4/IL-13 |
Table 4: In Vivo Efficacy of SnMP in a Murine Sepsis Model
| Treatment Group | Bacterial Load in Spleen (log10 CFU/g) | Bacterial Load in Liver (log10 CFU/g) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | ||||
| SnMP | ||||
| Antibiotic X | ||||
| SnMP + Antibiotic X |
Visualization of Experimental Workflow
Caption: A streamlined workflow for the comprehensive evaluation of SnMP's antibacterial efficacy.
References
- 1. Heme oxygenase 1 controls early innate immune response of macrophages to Salmonella Typhimurium infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heme oxygenase-1 regulates inflammation and mycobacterial survival in human macrophages during M. tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Inflammation and Immune Responses by Heme Oxygenase-1: Implications for Infection with Intracellular Pathogens [mdpi.com]
- 5. Heme Oxygenase-1 Dysregulates Macrophage Polarization and the Immune Response to Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. In Vitro Macrophage Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lonzabio.jp [lonzabio.jp]
Application Notes and Protocols: Liposomal Formulation of Tin(IV) Mesoporphyrin IX Dichloride for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(IV) mesoporphyrin IX dichloride (SnMP), also known as stannsoporfin, is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, iron, and carbon monoxide.[1][2] By inhibiting HO, SnMP effectively reduces bilirubin (B190676) production, which has led to its clinical investigation for the treatment of neonatal hyperbilirubinemia.[3][4][5][6] More recently, the role of HO-1 in tumor progression and immune evasion has made it an attractive target in oncology. SnMP has been explored as a potential immune checkpoint inhibitor, showing therapeutic efficacy in preclinical cancer models.[3]
The targeted delivery of SnMP is crucial to enhance its therapeutic efficacy and minimize potential side effects. Liposomal formulations offer a promising strategy for targeted delivery, particularly to the spleen, a key organ in heme degradation.[3] This document provides detailed application notes and protocols for the preparation, characterization, and in vitro evaluation of a liposomal formulation of this compound.
Data Presentation
Table 1: Physicochemical Characteristics of Lyophilized Liposomal SnMP
| Parameter | Value | Reference |
| Lipid Composition | Egg Phosphatidylcholine (EPC) | [3] |
| Drug-to-Lipid Ratio (w/w) | 1:20 (SnMP:EPC) | [3] |
| Mean Particle Size (Diameter) | < 200 nm | [3] |
| Encapsulation Efficiency | Up to 90% (at pH 5) | [3] |
| Lyophilization Status | Lyophilized with retention of size and encapsulation efficiency | [3] |
Table 2: In Vivo Spleen Targeting of Liposomal SnMP in Rats
| Formulation | Spleen Distribution (relative to aqueous SnMP) | Time Point | Reference |
| Liposomal SnMP | 5-20 times higher | 2 and 6 hours post-dosing | [3] |
Experimental Protocols
Protocol 1: Preparation of Lyophilized Liposomal this compound
This protocol is based on the high-pressure homogenization method described by Cannon et al. (1993).[3]
Materials:
-
This compound (SnMP)
-
Egg phosphatidylcholine (EPC)
-
Lactose
-
Sodium Phosphate (B84403) (for buffer preparation)
-
Water for Injection (WFI)
-
High-pressure homogenizer
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
Sterile filters (0.22 µm)
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound and egg phosphatidylcholine in a 1:20 weight-to-weight ratio in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of Lipid Film:
-
Prepare a lactose-phosphate buffer (e.g., 10% lactose, 10 mM phosphate buffer, pH 5.0). The slightly acidic pH has been shown to improve encapsulation efficiency.[3]
-
Hydrate the lipid film with the lactose-phosphate buffer by vortexing or gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Liposome Sizing by High-Pressure Homogenization:
-
Subject the MLV suspension to multiple passes through a high-pressure homogenizer.
-
The number of passes and the pressure should be optimized to achieve a mean particle size of less than 200 nm. This typically requires 5-10 passes at pressures ranging from 10,000 to 20,000 PSI.
-
Maintain the temperature of the liposomal suspension during homogenization to prevent lipid degradation.
-
-
Sterile Filtration:
-
Sterilize the liposomal suspension by passing it through a 0.22 µm sterile filter.
-
-
Lyophilization:
-
Dispense the sterile liposomal suspension into sterile vials.
-
Freeze the vials at a controlled rate (e.g., -40°C).
-
Lyophilize the frozen liposomes under a high vacuum for a complete cycle (typically 24-48 hours) to obtain a dry, stable powder.
-
The lyophilized liposomes can be stored at 2-8°C and reconstituted with sterile water or saline before use.
-
Protocol 2: Characterization of Liposomal SnMP
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Reconstitute the lyophilized liposomes with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dilute the liposomal suspension to an appropriate concentration to avoid multiple scattering effects.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the liposomes.
-
2. Encapsulation Efficiency Determination:
-
Method: Centrifugation or Gel Filtration followed by UV-Vis Spectrophotometry.
-
Procedure:
-
Separate the unencapsulated (free) SnMP from the liposomes. This can be achieved by:
-
Ultracentrifugation: Centrifuge the liposomal suspension at a high speed (e.g., >100,000 x g) to pellet the liposomes. The supernatant will contain the free drug.
-
Size Exclusion Chromatography (Gel Filtration): Pass the liposomal suspension through a Sephadex G-50 column. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained and elute later.
-
-
Quantify the amount of SnMP in the supernatant/later fractions (free drug) and the total amount of drug in the initial suspension using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of SnMP (around 400 nm).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 3: In Vitro Drug Release Study
-
Method: Dialysis Method
-
Procedure:
-
Place a known amount of the liposomal SnMP formulation into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 10-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with or without serum proteins) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of SnMP released into the medium using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 4: In Vitro Cytotoxicity Assay
-
Method: MTT Assay
-
Procedure:
-
Seed cancer cells (e.g., a cell line known to overexpress HO-1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free SnMP and liposomal SnMP for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.
-
Mandatory Visualizations
Heme Oxygenase-1 (HO-1) Signaling Pathway in Cancer
Caption: Heme Oxygenase-1 signaling pathway and inhibition by SnMP.
Experimental Workflow for Liposomal SnMP Preparation and Characterization
Caption: Workflow for liposomal SnMP preparation and evaluation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Tin-mesoporphyrin for inhibition of heme oxygenase during long-term hyperdynamic porcine endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted delivery of a heme oxygenase inhibitor with a lyophilized liposomal tin mesoporphyrin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical trial of tin mesoporphyrin to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISA-Based Assay Measuring Heme Oxygenase-1 Activity After SnMP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme Oxygenase-1 (HO-1) is an inducible stress protein that plays a critical role in cellular defense against oxidative stress and inflammation. It catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO), all of which have important biological functions. Due to its protective effects, HO-1 is a significant target in drug development for a variety of diseases. Tin mesoporphyrin (SnMP) is a potent inhibitor of HO-1 enzymatic activity and is a valuable tool for studying the functional roles of HO-1.
These application notes provide a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify HO-1 protein levels in cell lysates and tissue homogenates following treatment with SnMP. This assay allows for the precise measurement of changes in HO-1 protein expression, which, in conjunction with activity assays, provides a comprehensive understanding of the effects of SnMP.
Signaling Pathway of Heme Oxygenase-1
The expression of HO-1 is primarily regulated by the Nrf2-Keap1 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of the HO-1 gene (HMOX1), initiating its transcription. Interestingly, while SnMP inhibits the enzymatic activity of HO-1, it has been observed to increase the protein expression of HO-1. This is thought to occur through a feedback mechanism involving the degradation of the transcriptional repressor Bach1[1].
Experimental Protocols
Principle of the Assay
This protocol describes a solid-phase sandwich ELISA designed to measure the concentration of HO-1 protein in a sample. A microplate is pre-coated with a monoclonal antibody specific for HO-1. Standards and samples are added to the wells, and any HO-1 present is bound by the immobilized antibody. After washing, a biotin-conjugated polyclonal antibody specific for HO-1 is added. Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody. A substrate solution is then added, and the color development is proportional to the amount of HO-1 bound in the initial step. The reaction is stopped, and the absorbance is measured at 450 nm.
Materials and Reagents
-
HO-1 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
SnMP (Tin Mesoporphyrin)
-
Cell culture reagents
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Tissue homogenizer
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Plate shaker
Sample Preparation
Cell Culture Lysates:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow.
-
Treat cells with the desired concentrations of SnMP for the specified duration. Include an untreated control group.
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and store it at -80°C until use. Determine the total protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
Tissue Homogenates:
-
Excise the tissue of interest and rinse with ice-cold PBS to remove any blood.
-
Weigh the tissue and add ice-cold homogenization buffer (containing protease inhibitors) at a ratio of 1:4 (w/v).
-
Homogenize the tissue using a suitable homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and store it at -80°C until use. Determine the total protein concentration.
ELISA Protocol
-
Reagent Preparation: Prepare all reagents, including standards and working solutions of antibodies and buffers, according to the ELISA kit manufacturer's instructions.
-
Add Standards and Samples: Add 100 µL of each standard and sample (diluted in sample diluent as required) to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature or as specified in the kit manual.
-
Washing: Aspirate the liquid from each well and wash the plate four times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it against a clean paper towel to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Add HRP-Conjugate: Add 100 µL of the HRP-conjugate solution to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Add Substrate: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Subtract the average zero standard absorbance from all other absorbance values.
-
Plot a standard curve of the mean absorbance for each standard concentration on the y-axis versus the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of HO-1 in the samples by interpolating their average absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the final concentration of HO-1 in the original sample.
Experimental Workflow
Data Presentation
The following tables present representative data on the effect of SnMP on HO-1 protein levels. It is important to note that while SnMP inhibits HO-1 enzymatic activity, it can lead to an increase in HO-1 protein expression.
Table 1: Effect of SnMP on HO-1 Protein Expression in A549 Cells (Western Blot Data)
This table is based on findings that show an increase in HO-1 protein levels after SnMP treatment, as determined by Western Blot analysis[1]. While not ELISA data, it illustrates the expected trend.
| Treatment Group | SnMP Concentration (µM) | Relative HO-1 Protein Level (Fold Change vs. Control) |
| Control | 0 | 1.0 |
| SnMP | 5 | 1.8 |
| SnMP | 10 | 2.5 |
Table 2: In Vivo Effect of Oral SnMP Administration on HO-1 Protein Levels in Mice (Extracted from Graphical Data)
This table presents representative data extracted from a study showing the fold increase in HO-1 protein levels in different tissues of mice after oral administration of SnMP (30 µmol/kg BW) at different time points. This demonstrates the in vivo effect of SnMP on HO-1 protein expression.
| Tissue | Time Point (hours) | HO-1 Protein Level (Fold Increase vs. Control) |
| Liver | 3 | 1.5 |
| Liver | 6 | 2.2 |
| Liver | 24 | 1.8 |
| Liver | 48 | 1.2 |
| Spleen | 3 | 1.2 |
| Spleen | 6 | 1.9 |
| Spleen | 24 | 1.5 |
| Spleen | 48 | 1.1 |
| Intestine | 3 | 1.8 |
| Intestine | 6 | 2.8 |
| Intestine | 24 | 2.1 |
| Intestine | 48 | 1.4 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes or the soaking time during washes. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| High concentration of detection antibody or HRP-conjugate | Optimize the concentrations of the detection reagents. | |
| Low Signal | Insufficient incubation time or temperature | Ensure incubations are carried out for the recommended time and at the correct temperature. |
| Inactive reagents | Check the expiration dates and storage conditions of all reagents. | |
| Low protein concentration in samples | Increase the amount of sample loaded or concentrate the sample. | |
| High Coefficient of Variation (CV) | Pipetting errors | Ensure accurate and consistent pipetting technique. Use calibrated pipettes. |
| Incomplete mixing of reagents | Gently mix all reagents before use. | |
| Plate not washed uniformly | Ensure all wells are washed with the same volume and force. | |
| No Signal | Incorrect antibody pair | Ensure the capture and detection antibodies are a matched pair for a sandwich ELISA. |
| Missing a critical reagent | Double-check that all reagents were added in the correct order. | |
| Sample does not contain the target protein | Use a positive control to verify the assay is working correctly. |
Conclusion
The ELISA-based assay for HO-1 protein provides a robust and sensitive method for quantifying changes in HO-1 expression following treatment with the inhibitor SnMP. By following the detailed protocols and considering the potential for increased protein expression despite enzymatic inhibition, researchers can gain valuable insights into the complex role of HO-1 in various physiological and pathological processes. This information is crucial for the development of novel therapeutic strategies targeting the HO-1 pathway.
References
Application Notes and Protocols for In Vivo Imaging with Tin Mesoporphyrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin mesoporphyrin (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin that acts as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme.[1][2] This inhibition blocks the conversion of heme to biliverdin, iron, and carbon monoxide.[3] SnMP's primary clinical application is in the treatment of neonatal hyperbilirubinemia, where it effectively reduces the production of bilirubin (B190676).[4] Emerging research has also highlighted its potential in cancer therapy due to the role of HO-1 in tumor progression.[3]
These application notes provide detailed protocols for both indirect and proposed direct in vivo imaging techniques involving tin mesoporphyrin, designed to facilitate research into its pharmacokinetics, biodistribution, and mechanism of action in living organisms.
Mechanism of Action: Heme Oxygenase Inhibition
Tin mesoporphyrin's mechanism of action is centered on its structural similarity to heme, allowing it to bind to the active site of heme oxygenase and competitively inhibit its enzymatic activity.[5] This leads to an accumulation of heme and a reduction in its degradation products. The primary isoform inhibited, HO-1, is an inducible enzyme often upregulated in response to oxidative stress and in various pathological conditions, including cancer.
Figure 1: Heme Catabolism and Inhibition by SnMP.
Quantitative Data Summary
The following tables summarize key quantitative data for tin mesoporphyrin and the closely related tin protoporphyrin.
Table 1: Pharmacokinetic and Biodistribution Parameters of Tin Mesoporphyrin
| Parameter | Value | Species | Route | Source |
| Plasma Half-life | 3.8 hours | Human | Intravenous | [6] |
| Primary Distribution | Liver, Spleen, Kidney | Rat | Parenteral/Oral | [7] |
| Blood-Brain Barrier | Does not cross | Rat | N/A | [8] |
| Excretion | < 1% in urine and feces | Human | Intravenous | [6] |
Table 2: Photophysical Properties of Tin Protoporphyrin (SnPP) *
| Parameter | Value | Conditions | Source |
| Triplet Quantum Yield (ΦT) | ~0.6 - 0.8 | Monomeric solution | [9] |
| Triplet Lifetime (τT) | ~0.1 - 0.2 ms | Deoxygenated solution | [9] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.58 | Methanol | [9] |
| Molar Extinction Coefficient (ε) | Varies with wavelength | See original source for spectrum | [2] |
*Data for tin protoporphyrin (SnPP) is provided as a close structural analog to tin mesoporphyrin (SnMP) due to the limited availability of specific photophysical data for SnMP.
Experimental Protocols
Protocol 1: Indirect In Vivo Imaging of SnMP Activity Using a Heme Oxygenase-1 Luciferase Reporter Model
This protocol describes a method to non-invasively monitor the biological activity of SnMP by measuring its effect on the transcriptional regulation of the heme oxygenase-1 (Hmox1) gene. This is achieved using a transgenic mouse model that expresses the luciferase gene under the control of the Hmox1 promoter.
Figure 2: Workflow for indirect in vivo imaging of SnMP activity.
Materials:
-
Heme oxygenase-1 (Hmox1)-luciferase transgenic mice[10]
-
Tin mesoporphyrin (SnMP)
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
D-luciferin potassium salt (e.g., IVISbrite D-Luciferin)[6]
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Animal Acclimatization: Acclimate Hmox1-luciferase transgenic mice to the facility for at least one week prior to the experiment.
-
Preparation of SnMP Solution:
-
Dissolve SnMP in a suitable vehicle (e.g., a small amount of 0.1 M NaOH, then neutralize with 0.1 M HCl and dilute with PBS to the final concentration). The final solution should be sterile-filtered.
-
The dosage will depend on the experimental design, with doses ranging from 5-50 µmol/kg being reported in murine studies.[11]
-
-
Administration of SnMP:
-
Administer the prepared SnMP solution to the mice via the desired route (e.g., intraperitoneal or intravenous injection).
-
Include a control group receiving only the vehicle.
-
-
Preparation for Imaging:
-
Bioluminescence Imaging:
-
Wait for 10-15 minutes after luciferin (B1168401) injection to allow for substrate distribution and to reach peak signal intensity.[12][13] This timing should be optimized for your specific model in a preliminary experiment.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. Typical exposure times range from 1 second to 5 minutes, depending on the signal intensity.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the areas of expected HO-1 expression (e.g., liver, spleen).
-
Quantify the bioluminescent signal as total photon flux (photons/second) within each ROI.
-
Compare the signal intensity between SnMP-treated and control groups to determine the effect of SnMP on HO-1 promoter activity.
-
Protocol 2: Proposed Method for Direct In Vivo Fluorescence Imaging of Tin Mesoporphyrin
Disclaimer: The following is a proposed protocol based on the known photophysical properties of related porphyrins and general in vivo fluorescence imaging principles. Specific parameters may require optimization.
This protocol aims to directly visualize the biodistribution of SnMP based on its intrinsic fluorescence.
Figure 3: Proposed workflow for direct in vivo fluorescence imaging of SnMP.
Materials:
-
Tin mesoporphyrin (SnMP)
-
Appropriate vehicle for injection
-
In vivo fluorescence imaging system with tunable excitation and emission filters
-
Anesthetic (e.g., isoflurane)
-
Hair removal cream (for imaging through the skin)
Procedure:
-
Preparation of SnMP Solution: Prepare a sterile solution of SnMP in a suitable vehicle as described in Protocol 1.
-
Animal Preparation:
-
Anesthetize the mouse.
-
If imaging through the skin, remove fur from the area of interest using hair removal cream.
-
Acquire a baseline (pre-injection) fluorescence image to account for autofluorescence.
-
-
Administration of SnMP: Administer SnMP, preferably via intravenous injection for rapid distribution.
-
Fluorescence Imaging:
-
Based on the properties of similar porphyrins, set the excitation wavelength in the Soret band region (~400-420 nm) or one of the Q-bands (~500-650 nm).
-
Set the emission filter to capture the expected fluorescence in the red to near-infrared region.
-
Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h) to track biodistribution and clearance.
-
-
Data Analysis:
-
Correct the images for background autofluorescence using the pre-injection scan.
-
Quantify the fluorescence intensity in various organs or regions of interest.
-
For confirmation, euthanize the animal at the final time point, excise major organs (liver, spleen, kidneys, tumor if applicable), and image them ex vivo.
-
Protocol 3: Proposed Method for In Vivo Photoacoustic Imaging of Tin Mesoporphyrin
Disclaimer: The following is a proposed protocol. The photoacoustic spectrum of SnMP has not been extensively characterized, and optimization will be necessary.
This protocol outlines a potential method for the photoacoustic imaging of SnMP, leveraging its strong optical absorption.
Materials:
-
Tin mesoporphyrin (SnMP)
-
Appropriate vehicle for injection
-
In vivo photoacoustic imaging system
-
Anesthetic (e.g., isoflurane)
-
Ultrasound gel
Procedure:
-
Preparation and Administration of SnMP: Prepare and administer SnMP as described in the previous protocols.
-
Animal Preparation:
-
Anesthetize the mouse and remove fur from the imaging area.
-
Position the animal on the imaging stage and apply ultrasound gel to the skin.
-
-
Photoacoustic Imaging:
-
Acquire a baseline photoacoustic image before SnMP injection.
-
Based on the absorption properties of porphyrins, perform multispectral photoacoustic imaging using excitation wavelengths in the Soret band (~400-420 nm) and Q-band regions.
-
Acquire images at multiple time points post-injection to observe the accumulation of SnMP in tissues.
-
-
Data Analysis:
-
Perform spectral unmixing to differentiate the photoacoustic signal of SnMP from endogenous absorbers like hemoglobin.
-
Quantify the photoacoustic signal intensity in regions of interest over time to assess the pharmacokinetics and biodistribution of SnMP.
-
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. researchgate.net [researchgate.net]
- 3. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.aap.org [publications.aap.org]
- 9. Photophysical studies of tin(IV)-protoporphyrin: potential phototoxicity of a chemotherapeutic agent proposed for the prevention of neonatal jaundice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo bioluminescent monitoring of chemical toxicity using heme oxygenase-luciferase transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effectiveness of oral tin mesoporphyrin prophylaxis in reducing bilirubin production after an oral heme load in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bcf.technion.ac.il [bcf.technion.ac.il]
- 13. berthold.com [berthold.com]
Application Notes and Protocols for Tin(IV) Mesoporphyrin IX Dichloride in Neuroscience Research
Application Notes
Tin(IV) mesoporphyrin IX dichloride, also known as Stannsoporfin or SnMP, is a potent, synthetic inhibitor of heme oxygenase (HO) activity.[1][2] Its primary mechanism of action is the competitive inhibition of HO-1 and HO-2, the rate-limiting enzymes in the degradation of heme into carbon monoxide (CO), biliverdin (B22007), and free ferrous iron (Fe²⁺).[2][3][4] In the central nervous system (CNS), heme oxygenase plays a complex and often dual role. While induction of HO-1 is a key cellular defense against oxidative stress, its chronic overexpression is implicated in the pathology of several neurodegenerative and acute neurological conditions.[3][5][6] This duality makes SnMP a valuable research tool for elucidating the precise role of HO activity in neurological health and disease, and a potential therapeutic agent.
Key Research Applications in Neuroscience:
-
Neuroprotection in Acute Brain Injury: In models of intracerebral hemorrhage (ICH), the breakdown of extravasated blood by HO-1 leads to the release of heme and iron, which are potent inducers of oxidative stress and inflammation, contributing to secondary brain injury.[1][7] SnMP has been shown to be neuroprotective in this context. By inhibiting HO-1, it reduces the accumulation of toxic iron and mitigates downstream effects like edema and neuronal cell death.[1][6][7]
-
Modulation of Neuroinflammation and Oxidative Stress: Neuroinflammation is a common feature of many neurodegenerative diseases, characterized by the activation of microglia and astrocytes.[8][9] HO-1 is highly expressed in these glial cells in pathological conditions and its activity is closely linked with inflammatory and oxidative pathways.[6][10] SnMP serves as a critical tool to investigate the consequences of HO-1 inhibition on neuroinflammatory processes, including cytokine release and glial reactivity.[11][12]
-
Investigation of Neurodegenerative Diseases: Enhanced HO-1 immunoreactivity is observed in the brains of patients with Alzheimer's disease and Parkinson's disease, co-localizing with pathological hallmarks like senile plaques, neurofibrillary tangles, and Lewy bodies.[6][10] This suggests that chronic HO-1 hyperactivity may contribute to pathological iron deposition and mitochondrial damage.[10] SnMP allows researchers to explore the therapeutic potential of inhibiting HO-1 to slow or prevent neurodegenerative processes.
-
Prevention of Bilirubin-Induced Neurotoxicity: While much of the clinical focus for SnMP has been on neonatal hyperbilirubinemia (jaundice), this application is directly relevant to neuroscience.[13][14][15] High levels of unconjugated bilirubin (B190676) are neurotoxic and can lead to severe neurological damage (kernicterus). SnMP's ability to prevent bilirubin formation by inhibiting heme catabolism makes it a subject of study for preventing bilirubin-induced neurologic dysfunction.[13][14]
Quantitative Data Summary
The following table summarizes key quantitative findings from a preclinical study investigating the effect of this compound (SnMP) in a pig model of intracerebral hemorrhage (ICH).
| Parameter | Control Group (Vehicle) | SnMP-Treated Group | Percentage Reduction | p-value | Reference |
| Hematoma Volume (cc) | 1.39 ± 0.30 | 0.68 ± 0.08 | 51.1% | <0.025 | [6][7] |
| Edema Volume (cc) | 1.77 ± 0.31 | 1.16 ± 0.33 | 34.5% | <0.05 | [6][7] |
Visualized Pathways and Workflows
Caption: Mechanism of Action of this compound (SnMP).
Caption: Experimental Workflow for In Vivo Intracerebral Hemorrhage (ICH) Study.
Caption: General Workflow for In Vitro Neuroscience Studies Using SnMP.
Experimental Protocols
Protocol 1: In Vitro Heme Oxygenase (HO-1) Activity Assay
This protocol describes a method to measure HO-1 activity in cell or tissue lysates by quantifying bilirubin formation, adapted from spectrophotometric assay principles.[8] SnMP can be added to determine its inhibitory effect.
Materials:
-
Tissue/cell homogenates (microsomal fraction is ideal)
-
SnMP (this compound)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Hemin (B1673052) (Heme substrate)
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase
-
96-well plate and spectrophotometer or cuvettes
-
Protein quantification assay (e.g., Bradford)
Procedure:
-
Preparation of Lysates:
-
Homogenize cells or brain tissue in ice-cold potassium phosphate buffer.
-
Centrifuge the homogenate (e.g., at 10,000 x g for 20 min at 4°C) to pellet debris. The supernatant can be used, but for more specific results, prepare a microsomal fraction by further ultracentrifugation.
-
Determine the protein concentration of the lysate.
-
-
Reaction Mixture Preparation:
-
For each reaction, prepare a master mix in a microcentrifuge tube on ice. A typical 100 µL reaction mixture contains:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
~600 µg of microsomal protein (or total lysate)
-
2 mg of rat liver cytosolic protein (source of biliverdin reductase)[8]
-
1 mM NADPH
-
2 mM Glucose-6-phosphate
-
1 U Glucose-6-phosphate dehydrogenase
-
25 µM Hemin
-
-
-
Inhibitor Addition (Test Group):
-
For inhibitor wells, add SnMP at desired final concentrations (e.g., 1-50 µM). Add an equivalent volume of vehicle (e.g., DMSO) to control wells. Pre-incubate the lysate with the inhibitor for 15-30 minutes on ice.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the hemin substrate to the mixture.
-
Transfer the reaction mixture to a 96-well plate or cuvette.
-
Incubate at 37°C for 60 minutes in the dark.[8]
-
-
Measurement:
-
Terminate the reaction by placing tubes on ice.
-
Measure the absorbance of the generated bilirubin. The most common method is to scan the difference in absorbance between 468 nm and a reference wavelength around 530 nm.
-
Calculate HO activity as picomoles of bilirubin formed per milligram of protein per hour (Extinction coefficient for bilirubin is ~40-43.5 mM⁻¹cm⁻¹).[2][8]
-
Protocol 2: In Vivo Intracerebral Hemorrhage (ICH) Model
This protocol provides a representative method for inducing ICH in a large animal model (pig or rabbit) to test the neuroprotective effects of SnMP, based on published studies.[1][6][7][11] All animal procedures must be approved by an institutional animal care and use committee.
Materials:
-
Adult male pigs (9-11 kg) or rabbits (3.5-4 kg)
-
Anesthetics (e.g., ketamine, pentobarbital, or isoflurane)
-
Stereotactic apparatus
-
Infusion pump
-
Surgical tools
-
SnMP and vehicle (DMSO)
-
Sterile saline
Procedure:
-
Anesthesia and Surgical Preparation:
-
Blood Collection and Hematoma Induction:
-
Draw a small volume of autologous blood (e.g., 2.5 mL for pigs) from a femoral artery into a syringe.[11]
-
For the treatment group, mix the blood with SnMP to a final concentration (e.g., 87.5 µM). For the control group, mix with an equivalent volume of vehicle.[6]
-
Lower a needle through the burr hole to the target coordinates.
-
Infuse the autologous blood at a controlled rate (e.g., 1.0 mL over 10 minutes) to create a hematoma.[16]
-
-
Post-Surgical Care and Observation:
-
Withdraw the needle, seal the burr hole, and suture the incision.
-
Allow the animal to recover from anesthesia under close monitoring.
-
Maintain the animal for a set period (e.g., 24 hours).[6]
-
-
Tissue Collection and Analysis:
-
At the designated endpoint (e.g., 24 hours), deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Alternatively, for volume analysis, freeze the brain in situ without fixation.[6]
-
Extract the brain and prepare for analysis. .
-
Histology: Section the brain and perform staining (e.g., H&E) to visualize the hematoma and surrounding tissue.
-
Volume Quantification: On serial coronal sections, use computer-assisted image analysis to calculate the hematoma and edema volumes.[6]
-
Immunohistochemistry: Stain sections for markers of neuronal death, inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and oxidative stress.
-
Protocol 3: Assessment of Neuroinflammation and Oxidative Stress Markers
This protocol outlines methods to assess the impact of SnMP on neuroinflammation and oxidative stress in brain tissue collected from in vivo experiments (like Protocol 2) or from treated neuronal cell cultures.
Part A: Measuring Inflammatory Cytokines (ELISA)
-
Homogenize brain tissue or collect cell culture supernatant.
-
Centrifuge the homogenate and collect the supernatant.
-
Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Follow the manufacturer's instructions to perform the assay.
-
Read the plate on a microplate reader and calculate cytokine concentrations based on the standard curve.
Part B: Measuring Oxidative Stress (Malondialdehyde - MDA Assay)
-
Homogenize brain tissue or cell pellets in a suitable lysis buffer.
-
Use a commercial Thiobarbituric Acid Reactive Substances (TBARS) assay kit, which measures MDA, a key indicator of lipid peroxidation.[17]
-
Briefly, the lysate is mixed with the kit's acid reagent and incubated at high temperature (e.g., 95°C) to form an MDA-TBA adduct.
-
After cooling, measure the colorimetric or fluorometric output.
-
Calculate the MDA concentration relative to protein content.
Part C: Immunohistochemistry (IHC)
-
Use fixed, sectioned brain tissue or cells grown on coverslips.
-
Perform antigen retrieval if necessary.
-
Permeabilize the tissue/cells (e.g., with Triton X-100).[9]
-
Block non-specific binding sites.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount with a DAPI-containing medium to counterstain nuclei.
-
Visualize using a fluorescence or confocal microscope and quantify the signal intensity or cell counts using image analysis software.
References
- 1. Heme oxygenase in experimental intracerebral hemorrhage: the benefit of tin-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Heme oxygenase activity as measured by carbon monoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tin-mesoporphyrin, a potent heme oxygenase inhibitor, for treatment of intracerebral hemorrhage: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Cultured Mammalian Neurons to Study Cellular Processes and Neurodegeneration: A Suite of Undergraduate Lab Exercises - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of nigrostriatal neurodegeneration and neuroinflammation following repeated intranasal 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) administration in mice, an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Tracking neuroinflammatory biomarkers in Alzheimer’s disease: a strategy for individualized therapeutic approaches? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Serial Metabolic Evaluation of Perihematomal Tissues in the Intracerebral Hemorrhage Pig Model [frontiersin.org]
- 17. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Stannsoporfin for Modulating Immune Responses in Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannsoporfin, a synthetic heme analog also known as tin mesoporphyrin (SnMP), is a potent inhibitor of heme oxygenase-1 (HO-1). Elevated HO-1 activity is implicated in tumor progression and immune evasion across various cancers.[1][2][3][4] By inhibiting HO-1, Stannsoporfin has emerged as a promising immunomodulatory agent, capable of reprogramming the tumor microenvironment to favor anti-tumor immunity.[1][5][6] Preclinical studies have demonstrated its efficacy, particularly in combination with chemotherapy, in murine cancer models.[1][5] This document provides detailed application notes and experimental protocols for researchers investigating the immunomodulatory effects of Stannsoporfin in cancer models.
Mechanism of Action: Targeting the HO-1 Immune Checkpoint
Heme oxygenase-1 is an inducible enzyme that catabolizes heme into carbon monoxide (CO), biliverdin (B22007) (which is subsequently converted to bilirubin), and free iron. Within the tumor microenvironment, HO-1 is highly expressed in myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1] The products of HO-1 activity, particularly CO, have immunosuppressive properties that dampen the anti-tumor immune response.[1]
Stannsoporfin acts as a competitive inhibitor of HO-1, blocking the degradation of heme. This inhibition leads to a reduction in the production of immunosuppressive catabolites. The primary mechanism by which Stannsoporfin modulates the immune response in cancer models is by targeting myeloid-derived HO-1 activity, thereby relieving the suppression of chemotherapy-elicited CD8+ T cells.[1][6] This positions HO-1 as an innate immune checkpoint, and Stannsoporfin as a novel immune checkpoint inhibitor.[1][3]
References
- 1. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. A PDE Model of Breast Tumor Progression in MMTV-PyMT Mice [mdpi.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Repurposing Tin Mesoporphyrin as an Immune Checkpoint Inhibitor Shows Therapeutic Efficacy in Preclinical Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tin(IV) mesoporphyrin IX dichloride solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin(IV) mesoporphyrin IX dichloride (SnMP).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (SnMP)?
A1: this compound is sparingly soluble in aqueous buffers.[1] It exhibits better solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2] For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: How does pH affect the solubility of SnMP in aqueous solutions?
A2: The aqueous solubility of SnMP is pH-dependent. At higher pH values, the chloride ligands can be exchanged with hydroxide (B78521) ions, forming a more soluble dihydroxide complex. Conversely, under acidic conditions, SnMP tends to form a poorly soluble complex.
Q3: What is the primary mechanism of action of SnMP?
A3: SnMP is a potent and competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway.[3][4] By inhibiting HO, SnMP blocks the degradation of heme into biliverdin, carbon monoxide, and iron.[3][5]
Troubleshooting Guide
Q4: My SnMP is not dissolving in the recommended solvent. What should I do?
A4: If you are experiencing difficulty dissolving SnMP, consider the following troubleshooting steps:
-
Increase Sonication: For dissolving SnMP in DMSO, ultrasonic treatment is often necessary to achieve complete dissolution.[6]
-
Gentle Warming: Gentle warming of the solvent can aid in the dissolution process. However, be cautious with temperature to avoid degradation of the compound.
-
Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO or DMF, as the presence of water can affect solubility.
-
Check for Aggregation: Porphyrin compounds can sometimes aggregate. If you suspect aggregation, try preparing a fresh stock solution using the recommended procedures.
Q5: I observe precipitation when I dilute my DMSO stock of SnMP into an aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of SnMP. To mitigate this:
-
Use a Co-solvent: Prepare the final solution in a mixture of solvents. A common method is to first dissolve SnMP in DMSO and then dilute this stock into a solution containing other co-solvents like PEG300 and Tween-80 before adding the final aqueous component.[6]
-
Optimize pH: As mentioned in Q2, the solubility of SnMP in aqueous solutions is pH-dependent. Adjusting the pH of your final aqueous buffer to a more alkaline state may improve solubility.
-
Lower the Final Concentration: It's possible that the final concentration of SnMP in your aqueous solution is exceeding its solubility limit. Try preparing a more dilute solution.
Q6: My prepared SnMP solution appears to be unstable and changes color. What is happening?
A6: Porphyrin-based compounds can be sensitive to light and may degrade over time. It is recommended to:
-
Protect from Light: Store both the solid compound and any prepared solutions protected from light.[7]
-
Use Freshly Prepared Solutions: For optimal results, it is best to prepare SnMP solutions fresh for each experiment. Aqueous solutions, in particular, are not recommended for storage for more than one day.[1]
-
Store Properly: If short-term storage of a stock solution is necessary, store it at -20°C or -80°C and consider aliquoting to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/Solvent System | Solubility | Notes | Reference |
| DMSO | 5.56 mg/mL (7.37 mM) | Requires ultrasonic treatment. | [8] |
| DMSO | ~0.5 mg/mL | - | [1][2] |
| Dimethylformamide (DMF) | ~1 mg/mL | - | [1][2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | - | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 0.56 mg/mL (0.74 mM) | For in vivo use. | [6][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (FW: 754.29 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weigh out the required amount of SnMP in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 7.54 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube briefly to initially mix the contents.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. This may take several minutes. Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
Materials:
-
10 mM SnMP stock solution in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of SnMP required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed.
-
In a sterile conical tube, add the desired volume of the aqueous buffer.
-
While vortexing the buffer, slowly add the calculated volume of the SnMP DMSO stock solution dropwise to the buffer. This slow addition with constant mixing helps to prevent immediate precipitation.
-
Continue to vortex for an additional 1-2 minutes to ensure homogeneity.
-
Use the freshly prepared aqueous solution immediately for your experiment. Do not store for extended periods.
Protocol 3: Preparation of a Dosing Solution for In Vivo Studies
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Calculate the total volume of the dosing solution required based on the number of animals and the dose volume.
-
Weigh the required amount of SnMP.
-
Prepare the vehicle by sequentially adding and mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
First, dissolve the weighed SnMP in the DMSO portion of the vehicle. Ensure it is fully dissolved, using sonication if necessary.
-
Gradually add the PEG300 to the DMSO solution while vortexing.
-
Next, add the Tween-80 and continue to vortex.
-
Finally, add the saline to reach the final volume and vortex thoroughly to ensure a clear, homogenous solution.
-
Administer the freshly prepared solution to the animals as per your experimental design.
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the Heme Catabolic Pathway by SnMP.
Caption: SnMP's effect on DENV replication and host IFN response.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 4. Sn(IV) mesoporphyrin IX dichloride | 106344-20-1 | FS160174 [biosynth.com]
- 5. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Sn(IV) Mesoporphyrin IX dichloride | [frontierspecialtychemicals.com]
- 8. researchgate.net [researchgate.net]
Stannsoporfin Animal Research: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Stannsoporfin in animal research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Stannsoporfin?
A1: Stannsoporfin is a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin (B190676). By inhibiting HO, Stannsoporfin effectively reduces the production of bilirubin. There are two main isoforms of heme oxygenase, the inducible HO-1 and the constitutive HO-2, both of which can be inhibited by Stannsoporfin.
Q2: What are the most commonly reported side effects of Stannsoporfin in animal models?
A2: The most significant and well-documented side effect of Stannsoporfin in animal models, particularly in neonatal rats, is phototoxicity. When exposed to light, especially phototherapy light, Stannsoporfin can become a potent photosensitizing agent, leading to skin erythema and, at higher doses, mortality. Other reported effects in animal models include transient increases in pulmonary artery pressure and impaired liver lactate (B86563) clearance in pigs. However, a comprehensive preclinical program including acute and repeat-dose toxicity studies in neonatal rats and dogs, as well as juvenile animal studies, reported a favorable safety profile with no observed neuropathology.[1]
Q3: Is Stannsoporfin known to cross the blood-brain barrier in animal models?
A3: Studies with the related compound, tin protoporphyrin (Sn-PP), have shown that it can cross the blood-brain barrier in neonatal animals and inhibit brain heme oxygenase. An FDA review of Stannsoporfin's preclinical program stated that it does not readily cross the blood-brain barrier.[1]
Q4: Are there any known effects of Stannsoporfin on gene expression?
A4: Yes, some metalloporphyrins, including those related to Stannsoporfin, have been shown to induce the transcription of the gene for heme oxygenase-1 (HO-1). This is a compensatory mechanism that researchers should be aware of when interpreting experimental results.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Skin Reactions During Phototherapy
Symptoms:
-
Sudden death of animals, particularly neonates, during or shortly after phototherapy.
-
Severe erythema (redness), edema (swelling), or other visible skin lesions on light-exposed areas of the animal.
Possible Cause: This is a strong indication of Stannsoporfin-induced phototoxicity. Stannsoporfin is a photosensitizer, and concurrent exposure to high-intensity light can lead to severe adverse reactions.
Troubleshooting Steps:
-
Confirm the Diagnosis: Review your experimental records to confirm that the affected animals received both Stannsoporfin and phototherapy.
-
Cease Phototherapy Immediately: If you observe these signs, stop the phototherapy for the affected animals.
-
Dose and Light Intensity Review:
-
Carefully check the dose of Stannsoporfin administered. Phototoxicity is dose-dependent.
-
Measure the intensity and wavelength of your phototherapy light source. Ensure it is within the recommended range for the animal model and does not emit excessive UV radiation.
-
-
Control Groups: Ensure you have appropriate control groups in your study design:
-
Animals receiving Stannsoporfin but no phototherapy.
-
Animals receiving a placebo (vehicle) and phototherapy.
-
Animals receiving a placebo and no phototherapy. This will help isolate the cause of the adverse effects.
-
-
Future Experiment Modifications:
-
Consider reducing the dose of Stannsoporfin.
-
Consider reducing the intensity or duration of phototherapy.
-
Ensure the light source is properly filtered to remove harmful wavelengths.
-
Issue 2: Inconsistent or Unexpected Efficacy Results
Symptoms:
-
Lack of a significant reduction in bilirubin levels after Stannsoporfin administration.
-
High variability in bilirubin levels between animals in the same treatment group.
Possible Cause:
-
Inadequate Dose: The dose of Stannsoporfin may be too low to effectively inhibit heme oxygenase, especially in models with high rates of hemolysis.
-
Compensatory HO-1 Induction: The upregulation of HO-1 expression could be counteracting the inhibitory effect of Stannsoporfin.
-
Formulation or Administration Issues: The Stannsoporfin solution may not have been prepared or administered correctly, leading to inconsistent bioavailability.
Troubleshooting Steps:
-
Dose-Response Study: If not already done, perform a dose-response study to determine the optimal dose of Stannsoporfin for your specific animal model and experimental conditions.
-
Measure HO-1 Expression: If possible, measure HO-1 mRNA or protein levels in your target tissues to assess for compensatory induction.
-
Review Formulation and Administration Protocol:
-
Ensure the Stannsoporfin is fully dissolved and the formulation is stable.
-
Verify the accuracy of your dosing calculations and administration technique (e.g., intraperitoneal, intramuscular).
-
-
Timing of Measurements: Ensure that blood samples for bilirubin measurement are taken at appropriate time points to capture the expected therapeutic effect.
Quantitative Data on Side Effects
| Animal Model | Side Effect | Dose | Observation |
| Neonatal Rat | Phototoxicity (Mortality) | 30 µmol/kg | LD50 with concurrent light exposure |
| Neonatal Rat | Phototoxicity (Mortality) | 30 µmol/kg | 40% mortality under phototherapy light |
| Pig (with endotoxemia) | Cardiovascular | 6 µmol/kg (IV) | Significant increase in mean pulmonary artery pressure |
| Pig (with endotoxemia) | Metabolic | 6 µmol/kg (IV) | Markedly impaired liver lactate clearance |
Experimental Protocols
Protocol 1: Assessment of Phototoxicity in Neonatal Rats
Objective: To evaluate the phototoxic potential of Stannsoporfin in neonatal rats when exposed to phototherapy light.
Materials:
-
Stannsoporfin
-
Sterile, pH-balanced vehicle for injection (e.g., 0.9% Sodium Chloride)
-
Neonatal Wistar rats (24-36 hours old)
-
Phototherapy unit with a cool white light source
-
Radiometer to measure light intensity
Methodology:
-
Stannsoporfin Formulation:
-
Prepare a sterile solution of Stannsoporfin in the vehicle at the desired concentrations. The solution should be protected from light.
-
The pH of the final solution should be adjusted to be close to physiologic pH (~7.4).
-
-
Animal Dosing:
-
Divide the neonatal rats into treatment and control groups.
-
Administer the prepared Stannsoporfin solution or vehicle via intraperitoneal (IP) injection. Doses should be calculated based on the individual animal's body weight.
-
-
Phototherapy Exposure:
-
Place the animals in a temperature-controlled environment under the phototherapy unit.
-
The light intensity should be measured at the level of the animals and recorded.
-
Expose the animals to continuous light for a defined period (e.g., 12 hours).
-
-
Observation and Data Collection:
-
Monitor the animals regularly for signs of distress, skin erythema, and mortality.
-
Record the time to onset of any visible skin reactions.
-
Record all mortalities and the time of death.
-
-
Data Analysis:
-
Calculate the percentage of mortality at each dose level.
-
If multiple doses are used, an LD50 value can be calculated.
-
Protocol 2: General Toxicity Assessment with Functional Observational Battery (FOB) in Rats
Objective: To assess the potential neurological and behavioral side effects of Stannsoporfin using a functional observational battery.
Materials:
-
Stannsoporfin
-
Vehicle for administration
-
Adult rats (e.g., Sprague-Dawley)
-
Open field arena
-
Equipment for measuring grip strength, sensory responses, and body temperature.
Methodology:
-
Acclimation: Acclimate the animals to the testing room and handling procedures before the start of the study.
-
Dosing: Administer Stannsoporfin or vehicle to the animals via the intended route of administration.
-
Home Cage Observations: Observe the animals in their home cages for any changes in posture, activity level, or the presence of any abnormal behaviors (e.g., tremors, convulsions).
-
Open Field Assessment:
-
Place each animal in the center of an open field arena and record its activity for a set period.
-
Observe and score parameters such as locomotion, rearing, and grooming.
-
-
Neuromuscular Function:
-
Assess forelimb and hindlimb grip strength using a grip strength meter.
-
Evaluate motor coordination and balance.
-
-
Sensory and Autonomic Function:
-
Assess reactivity to various stimuli (e.g., light, sound, touch).
-
Measure body temperature.
-
Observe for signs of autonomic changes such as salivation, piloerection, or changes in pupil size.
-
-
Data Analysis: Compare the scores and measurements of the Stannsoporfin-treated groups with the control group to identify any significant differences.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Stannsoporfin and its effect on heme catabolism and gene regulation.
Caption: Experimental workflow for assessing Stannsoporfin-induced phototoxicity in neonatal rats.
References
How to prevent phototoxicity of Tin(IV) mesoporphyrin IX dichloride in experiments
Welcome to the technical support center for Tin(IV) mesoporphyrin IX dichloride (SnMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the phototoxicity of SnMP in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SnMP) and what is its primary application in research?
A1: this compound, also known as stannsoporfin (B1264483) or tin mesoporphyrin, is a synthetic metalloporphyrin. Structurally, it is simil[1][2]ar to the heme molecule but contains tin as the central atom instead of iron. Its primary mechanism of action is the competitive inhibition of heme oxygenase (HO), the rate-limiting enzyme in the breakdown of heme to biliverdin, which is subsequently converted to bilirubin. Consequently, SnMP is wid[3][2][4]ely used in research to study the physiological and pathological roles of heme oxygenase and is investigated for therapeutic applications such as the treatment of neonatal hyperbilirubinemia.
Q2: What is phototoxic[1][4][5]ity and why does it occur with SnMP?
A2: Phototoxicity is a toxic response triggered by the exposure of a chemical to light. For SnMP, this phenomenon[6] is attributed to its porphyrin structure. When porphyrins are expos[7]ed to light, they can become excited to a triplet state. This excited molecule can[8][9] then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen. These highly reactive mol[8][9][10]ecules can cause damage to cellular components like membranes, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis.
Q3: What are the poten[4][10]tial consequences of unintended phototoxicity in my experiments?
Q4: What are the key f[11]actors that influence the phototoxicity of SnMP?
A4: The primary factors influencing SnMP phototoxicity are:
-
Light Exposure: The intensity and wavelength of the light source are critical. Exposure to UV and visible light can trigger phototoxic reactions.
-
Concentration of Sn[4][6]MP: Higher concentrations of SnMP can lead to increased ROS production upon light exposure, resulting in greater cytotoxicity.
-
Duration of Exposur[12][13]e: Longer exposure to light in the presence of SnMP will result in more significant phototoxic effects.
-
Oxygen Availability[14]: The presence of molecular oxygen is essential for the generation of ROS, which mediates the phototoxic effects.
Troubleshooting Guid[8][9]e: Preventing Phototoxicity
This guide provides a step-by-step approach to minimize and control for the phototoxic effects of SnMP in your experiments.
Issue: I am observing unexpected cell death or altered cellular responses after treating my cells with SnMP.
Potential Cause: Unintended phototoxicity due to exposure of SnMP-treated samples to light.
Solutions:
Step 1: Control for Light Exposure
-
Work in Dim Light: Perform all experimental manipulations involving SnMP under dim or red light conditions to minimize activation of the photosensitizer.
-
Protect from Light: Wrap all vessels containing SnMP solutions (stock solutions, media with SnMP) in aluminum foil to protect them from light.
-
Use Light-Blocking [2]Plates: When possible, use opaque or amber-colored microplates for cell culture and assays.
-
Control for Ambient Light: Be mindful of ambient light in the laboratory, including overhead fluorescent lights and light from microscopes.
Step 2: Implement "Dark" Controls
-
Crucial for Data Interpretation: Always include "dark" controls in your experimental setup. These are samples treated with SnMP but never exposed to light.
-
Comparative Analysi[13][15]s: By comparing the results from your light-exposed samples to the dark controls, you can distinguish between the pharmacological effects of HO inhibition and the artifacts of phototoxicity.
Step 3: Optimize Experimental Parameters
-
Use the Lowest Effective Concentration: Determine the minimum concentration of SnMP required to achieve the desired level of HO inhibition in your system through dose-response experiments.
-
Limit Exposure Time: Minimize the duration of any necessary light exposure, for example, during microscopy.
Step 4: Consider Wavelength-Specific Effects
-
Filter Light Sources: If light exposure is unavoidable (e.g., for fluorescence microscopy), use filters to block wavelengths that are most likely to excite SnMP. Studies have shown that SnMP is phototoxic under phototherapy light emitting ultraviolet A (UVA) irradiation, but not when UVA is excluded.
Quantitative Data on P[16]hototoxicity
The following table summarizes findings on the phototoxicity of different metalloporphyrins, highlighting the conditions under which these effects were observed.
| Metalloporphyrin | Dosage | Light Conditions | Observed Phototoxicity | Reference |
| SnMP | 0.75 mg/kg per day | Phototherapy light with UVA | Phototoxic | |
| SnMP | 0.75 mg/kg[16] per day | Phototherapy light without UVA | Not phototoxic | |
| SnPP | 0.75 mg/kg[16] per day | Phototherapy light | Marginally phototoxic | |
| SnI2DP | 9.0 mg/k[16]g per day | Phototherapy light | Less phototoxic than SnPP |
Experimental Proto[16]cols
Protocol: Assessing SnMP Phototoxicity using a Cell Viability Assay (e.g., MTT Assay)
This protocol allows for the quantification of SnMP-induced phototoxicity.
Materials:
-
Tin([15]IV) mesoporphyrin IX dichloride (SnMP)
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates (clear and opaque)
-
Controlled light source (e.g., solar simulator with and without a UVA filter)
Procedure:
-
Cell Seeding: Seed cells in two 96-well plates (one for light exposure, one for dark control) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Treatment (in dim light):
-
Prepare serial dilutions of SnMP in complete culture medium.
-
Remove the old medium from the cells and add the SnMP-containing medium.
-
Include vehicle-only controls.
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Light Exposure:
-
Expose one plate to a controlled light source for a specific duration.
-
Wrap the second ("dark control") plate completely in aluminum foil and place it next to the light-exposed plate.
-
-
Post-Exposure Incubation: Return both plates to the incubator for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Compare the dose-response curves for the light-exposed and dark control plates. A significant difference indicates phototoxicity.
-
Visualizing Key Processes
Signaling Pathway of Porphyrin-Induced Phototoxicity
The following diagram illustrates the general mechanism by which porphyrins, including SnMP, induce phototoxicity, leading to different forms of cell death.
Caption: Mechanism of phototoxicity.
Experimental Workflow for Preventing SnMP Phototoxicity
This diagram outlines a logical workflow for conducting experiments with SnMP while minimizing the risk of phototoxicity.
Caption: Workflow for mitigating phototoxicity.
References
- 1. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 2. Sn(IV) Mesoporphyrin IX dichloride | [frontierspecialtychemicals.com]
- 3. biosynth.com [biosynth.com]
- 4. publications.aap.org [publications.aap.org]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Photodynamic Therapy With Two Different Photosensitizers on the Viability of Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Phototoxicity of tin protoporphyrin, tin mesoporphyrin, and tin diiododeuteroporphyrin under neonatal phototherapy conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SnMP Dosage for Heme Oxygenase Inhibition
Welcome to the technical support center for the use of Stannous Mesoporphyrin (SnMP), a potent inhibitor of heme oxygenase (HO) activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing SnMP dosage and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SnMP?
A1: SnMP acts as a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in the breakdown of heme. By binding to the active site of the enzyme, SnMP prevents the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide.[1]
Q2: What are the different isoforms of heme oxygenase, and does SnMP inhibit them differently?
A2: There are two primary isoforms of heme oxygenase: the inducible HO-1 and the constitutively expressed HO-2. SnMP is a potent inhibitor of both isoforms.
Q3: How should I prepare and store SnMP stock solutions?
A3: For in vitro experiments, SnMP can be dissolved in a minimal amount of 0.1 N NaOH and then diluted with a buffer (e.g., 100 mM KPO4, pH 7.4) to the desired stock concentration. For long-term storage, it is recommended to store SnMP solutions at -20°C in the dark to prevent degradation.
Q4: Is SnMP phototoxic?
A4: Yes, SnMP can exhibit phototoxicity, especially when exposed to ultraviolet (UV) light.[2] It is crucial to handle SnMP solutions and treated cells or animals with minimal light exposure to avoid confounding experimental results and potential tissue damage.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Heme Oxygenase Activity
-
Q: I'm not observing the expected inhibition of HO activity after treating my cells with SnMP. What could be the issue?
-
A: There are several potential reasons for a lack of efficacy. First, verify the purity and integrity of your SnMP stock. Improper storage or exposure to light can lead to degradation. Second, consider the possibility of SnMP aggregation in your culture medium, which can reduce its bioavailability. Finally, ensure that your experimental endpoint for measuring HO activity is sensitive and validated.
-
-
Q: Could the SnMP be precipitating in my cell culture media?
-
A: Yes, metalloporphyrins like SnMP can aggregate and precipitate in solutions with high concentrations, certain solvents, or suboptimal pH. Visually inspect your media for any signs of precipitation or cloudiness. To mitigate this, consider preparing fresh dilutions for each experiment and ensuring the final concentration of the initial solvent (e.g., NaOH) is minimal.
-
Issue 2: Unexpected Cellular Responses
-
Q: I've observed an increase in HO-1 protein expression after treating my cells with SnMP, which is counterintuitive for an inhibitor. Why is this happening?
-
A: This phenomenon is known as the paradoxical induction of HO-1. While SnMP inhibits the enzymatic activity of HO-1, it can also lead to an upregulation of HO-1 gene and protein expression.[3] This is thought to be a cellular stress response to the inhibition of heme degradation and the accumulation of heme.
-
-
Q: My cell viability is decreasing after SnMP treatment, even at concentrations where I don't expect toxicity. What could be the cause?
-
A: Unintended cytotoxicity can arise from a few factors. If you are using a colorimetric viability assay like the MTT assay, SnMP might interfere with the assay itself. It's recommended to include proper controls (e.g., SnMP in cell-free media) to check for interference. Additionally, if your experiments are not conducted in the dark, phototoxicity could be inducing cell death.
-
Issue 3: Challenges with In Vivo Experiments
-
Q: What is a suitable vehicle for administering SnMP to animals?
-
A: For intraperitoneal (IP) injections in rodents, SnMP can be dissolved in a small amount of 0.1 N NaOH, then neutralized with 0.1 N HCl, and brought to the final volume with saline. The final pH should be adjusted to be close to physiological pH.
-
-
Q: I'm observing skin irritation or inflammation in my animals after SnMP administration and light exposure. How can I prevent this?
-
A: This is likely due to phototoxicity. It is critical to house animals in a dark or low-light environment after SnMP administration to prevent light-induced adverse effects.[2] If some light exposure is unavoidable, using red light, which is less likely to excite the porphyrin ring, can be a practical solution.
-
Data Presentation
Table 1: In Vitro Dosage and Efficacy of SnMP
| Cell Line | SnMP Concentration | Observed Effect | Reference |
| A549 (Human Lung Carcinoma) | 5 µM | 22% reduction in cell viability after 72h | [4] |
| A549 (Human Lung Carcinoma) | 10 µM | 43% reduction in cell viability after 72h | [4] |
| MeOV-1 (Melanoma) | 10 µM | Further reduced cell viability in combination with PLX4032 | [5] |
| Human PBMCs | 10 µM | Increased proliferation of T-cells | [6] |
| HEK293T (Human Embryonic Kidney) | 128 nM (IC50) | Inhibition of human HO-1 activity | [7] |
Table 2: In Vivo Dosage and Administration of SnMP
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| MMTV-PyMT Mice | 25 µMol/kg/day | Intraperitoneal (i.p.) | Did not control tumor growth as a single agent | [7] |
| BALB/c Mice | 5 mg/kg | Not specified | Reduced lung bacillary burden in a tuberculosis model | |
| Rats | 10 mg/kg | Intravenous (i.v.), Intraperitoneal (i.p.), Oral gavage | To study pharmacokinetics | [8] |
Experimental Protocols
Protocol 1: Preparation of SnMP Stock Solution for In Vitro Use
-
Weigh out the desired amount of SnMP powder in a sterile microcentrifuge tube.
-
Add a minimal volume of 0.1 N NaOH to dissolve the powder completely. For example, for 1 mg of SnMP, start with 10-20 µL of 0.1 N NaOH.
-
Vortex briefly to ensure complete dissolution. The solution should be a clear, dark color.
-
Add a suitable buffer, such as 100 mM potassium phosphate (B84403) buffer (pH 7.4), to reach the desired final stock concentration (e.g., 1 mM).
-
Vortex the solution again.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Heme Oxygenase Activity Assay
This protocol is a general guideline and may need optimization for specific cell or tissue types.
-
Prepare Cell/Tissue Lysates:
-
Harvest cells or tissue and homogenize in a suitable lysis buffer (e.g., containing Tris-HCl, sucrose, and protease inhibitors).
-
Centrifuge the homogenate to obtain the microsomal fraction, which contains the heme oxygenase enzyme.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the cell lysate (containing a known amount of protein), a source of NADPH (e.g., an NADPH-generating system), and biliverdin reductase.
-
Initiate the reaction by adding the substrate, hemin (B1673052).
-
Incubate the reaction mixture at 37°C in the dark for a specific time (e.g., 30-60 minutes).
-
-
Quantification of Bilirubin (B190676):
-
Stop the reaction by adding an equal volume of chloroform (B151607).
-
Vortex vigorously and then centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the extracted bilirubin.
-
Measure the absorbance of the chloroform extract at 464 nm and 530 nm.
-
Calculate the amount of bilirubin formed using the difference in absorbance and the molar extinction coefficient for bilirubin (40 mM⁻¹cm⁻¹).
-
-
Data Analysis:
-
Express the heme oxygenase activity as pmol of bilirubin formed per milligram of protein per hour.
-
For inhibition studies, pre-incubate the lysate with various concentrations of SnMP before adding the hemin substrate.
-
Mandatory Visualization
Caption: Heme Oxygenase-1 signaling pathway and the inhibitory action of SnMP.
References
- 1. documentation.n-able.com [documentation.n-able.com]
- 2. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heme Oxygenase-1 Upregulation: A Novel Approach in the Treatment of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HO-1 Limits the Efficacy of Vemurafenib/PLX4032 in BRAFV600E Mutated Melanoma Cells Adapted to Physiological Normoxia or Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An oral heme oxygenase inhibitor targets immunosuppressive perivascular macrophages in preclinical models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Tin(IV) mesoporphyrin IX dichloride solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and storage of Tin(IV) mesoporphyrin IX dichloride solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored at -20°C in a sealed container, protected from moisture and light.[1][2][3] Some suppliers suggest room temperature storage is also acceptable if the compound is protected from light.[4] For long-term stability of the solid, -20°C is the recommended temperature.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3][5] It is sparingly soluble in aqueous buffers.[3][5] For in vivo studies, a common co-solvent system is used, typically consisting of DMSO, PEG300, Tween-80, and saline.[1][2]
Q3: How should I prepare a stock solution?
A3: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent like DMSO or DMF.[3][5] It is recommended to purge the solvent with an inert gas (e.g., argon or nitrogen) before adding it to the solid to minimize oxidation.[5] Sonication may be necessary to fully dissolve the compound.[1][2]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, stock solutions should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] It is crucial to keep the solutions in sealed, light-protected containers. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment, ideally used within one day.[3][5]
Q5: Is this compound sensitive to light?
A5: Yes, metalloporphyrins, including this compound, are known to be light-sensitive.[4] Exposure to light, particularly UV light, can lead to photodegradation. Therefore, it is essential to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q6: How does pH affect the stability of the solution?
A6: The pH of the solution can significantly impact the stability of metalloporphyrins.[6][7][8] Tin(IV) porphyrins are generally known to be more stable under acidic conditions.[9] Extreme pH values can lead to changes in the protonation state of the porphyrin ring, which may affect its stability and aggregation properties. For aqueous solutions, it is crucial to control and monitor the pH.
Q7: What are the signs of degradation or instability in my solution?
A7: Degradation or instability of a this compound solution can be visually observed as a color change or the formation of a precipitate. Spectroscopically, degradation can be monitored by changes in the UV-Vis absorption spectrum, specifically a decrease in the intensity of the Soret band (around 400 nm) and the Q-bands (between 500-700 nm), or a shift in their peak wavelengths.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | Aggregation: Porphyrins have a tendency to aggregate in aqueous solutions. Low Solubility: The concentration may be too high for the solvent system. Temperature Fluctuation: Repeated freeze-thaw cycles can reduce solubility. | Prepare fresh solutions before use, especially for aqueous systems. Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/saline) for aqueous applications.[1] Ensure the solution is stored at a constant, recommended temperature and aliquot to avoid freeze-thaw cycles. |
| The color of the solution changes over time. | Degradation: The porphyrin macrocycle may be degrading due to oxidation or photodegradation. pH Change: A shift in pH can alter the electronic structure and color of the porphyrin. | Store solutions protected from light and under an inert atmosphere.[5] Prepare solutions with freshly purged solvents. For aqueous solutions, use a buffered system to maintain a stable pH. |
| Inconsistent experimental results. | Solution Instability: The concentration of the active compound may be decreasing over time due to degradation. Aggregation: Aggregates may have different biological activities compared to the monomeric form. | Always use freshly prepared solutions or solutions that have been properly stored for a limited time. Monitor the stability of your stock solution periodically using UV-Vis spectrophotometry. Consider the potential for aggregation and take steps to minimize it, such as working at lower concentrations or using appropriate solvent systems. |
| Difficulty dissolving the solid compound. | Inappropriate Solvent: The chosen solvent may not be suitable for the desired concentration. Hygroscopic Compound: The solid may have absorbed moisture, affecting its solubility. | Use recommended solvents like DMSO or DMF.[3][5] Use sonication to aid dissolution.[2] Ensure the solid compound is stored in a desiccated environment. |
Data Presentation: Stability and Storage Conditions
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C[1][3] | Long-term | Sealed container, protect from light and moisture.[2] |
| Organic Stock Solution (e.g., in DMSO) | -80°C[2] | Up to 6 months[2] | Sealed, light-protected container, aliquoted to avoid freeze-thaw cycles. |
| -20°C[2] | Up to 1 month[2] | Sealed, light-protected container, aliquoted to avoid freeze-thaw cycles. | |
| Aqueous Solution | N/A | Not Recommended | Prepare fresh before each use and use within one day.[3][5] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~5.56 mg/mL (7.37 mM)[1] | |
| DMF | ~1 mg/mL | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 0.56 mg/mL (0.74 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial with a screw cap
-
Sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
In a separate sterile container, dispense the required volume of DMSO.
-
Purge the DMSO with a gentle stream of inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add the purged DMSO to the vial containing the solid this compound.
-
Vortex the vial briefly to suspend the solid.
-
Place the vial in a sonicator bath and sonicate until the solid is completely dissolved. This may take several minutes.[1][2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: UV-Vis Spectrophotometric Stability Assessment
This protocol allows for the monitoring of the stability of a this compound solution over time.
-
Materials and Equipment:
-
Prepared stock solution of this compound
-
Appropriate solvent for dilution (e.g., DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Temperature-controlled incubator or water bath
-
Light-protected storage containers (e.g., amber vials)
-
-
Procedure:
-
Initial Spectrum (T=0):
-
Prepare a dilute solution of this compound from your stock solution in the chosen solvent. The final concentration should result in a Soret peak absorbance between 0.8 and 1.2 AU.
-
Record the UV-Vis spectrum from 350 nm to 700 nm.
-
Note the wavelength (λmax) and absorbance of the Soret peak (around 400 nm) and any prominent Q-bands.[3]
-
-
Incubation:
-
Store the stock solution under the desired test conditions (e.g., specific temperature, light or dark).
-
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days for a one-month study), take an aliquot of the stock solution.
-
Prepare a fresh dilution to the same concentration as the initial measurement.
-
Record the UV-Vis spectrum under the same conditions as the initial measurement.
-
-
Data Analysis:
-
Compare the spectra over time. A decrease in the absorbance of the Soret and Q-bands indicates degradation.
-
Calculate the percentage of the compound remaining at each time point relative to the initial absorbance at the Soret peak maximum.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
-
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound solutions.
References
- 1. Photochemical stability of various porphyrins in solution and as thin film electrodes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Sn(IV) Mesoporphyrin IX dichloride | [frontierspecialtychemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. The pH Influence on the Water-Splitting Electrocatalytic Activity of Graphite Electrodes Modified with Symmetrically Substituted Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Heme Oxygenase (HO) Activity Assays
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing heme oxygenase (HO) activity assays, with a specific focus on the use of the competitive inhibitor, Tin Mesoporphyrin (SnMP).
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a heme oxygenase (HO) activity assay?
Heme oxygenase is a critical enzyme that catalyzes the degradation of heme into equimolar amounts of biliverdin (B22007), free iron (Fe²⁺), and carbon monoxide (CO).[1][2] In the most common spectrophotometric assay, the activity of HO is measured indirectly. The product biliverdin is rapidly converted to bilirubin (B190676) by biliverdin reductase (BVR), an enzyme supplied in the reaction mix (often from a rat liver cytosolic fraction).[3][4][5] The rate of bilirubin formation is then quantified by measuring the increase in absorbance at approximately 464 nm.[3][4][5]
Q2: What is Tin Mesoporphyrin (SnMP) and why is it used in HO assays?
Tin Mesoporphyrin (SnMP) is a potent competitive inhibitor of heme oxygenase activity.[6][7] It is a synthetic heme analog where the central iron atom is replaced by tin. SnMP binds to the active site of the HO enzyme but cannot be catabolized, thereby blocking the degradation of the natural substrate, heme. It is used experimentally to confirm that the measured activity is specific to HO enzymes and to study the physiological effects of HO inhibition.[6]
Q3: What are the key components of an HO activity assay reaction mixture?
A typical reaction mixture includes:
-
Source of HO enzyme: Often a microsomal fraction prepared from cultured cells or tissues.[3][8]
-
Hemin (B1673052) (Substrate): The substrate for the HO enzyme.[4]
-
Source of Biliverdin Reductase (BVR): Typically a cytosolic fraction from rat liver, which contains high levels of BVR to convert biliverdin to bilirubin.[3][4]
-
NADPH Generating System: HO activity requires NADPH as a cofactor.[5] This is usually supplied as an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to ensure a constant supply during the reaction.[3][8]
-
Buffer: A potassium phosphate (B84403) buffer at pH 7.4 is standard.[3][4]
Heme Oxygenase-1 Signaling Pathway and Inhibition
The following diagram illustrates the catalytic reaction of Heme Oxygenase-1 (HO-1) and the mechanism of inhibition by SnMP.
Caption: HO-1 pathway showing heme degradation and SnMP competitive inhibition.
Troubleshooting Guide
Q: My measured HO activity is very low or absent, even in my positive control. What went wrong?
A: This issue typically points to a problem with one of the core components of the assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme (HO or BVR) | 1. Check Microsome/Cytosol Integrity: Ensure samples were properly prepared and stored at -80°C.[4] Repeated freeze-thaw cycles can degrade enzyme activity. Prepare fresh microsomal (for HO) and cytosolic (for BVR) fractions.[3][8] 2. Verify Protein Concentration: Use a reliable method like the Bradford assay to ensure you are adding the correct amount of protein (e.g., 0.5 mg) to the reaction.[8] |
| Degraded Substrates/Cofactors | 1. Prepare Fresh Hemin: Hemin solutions can be unstable. Prepare fresh from powder for each experiment. 2. Check NADPH System: Ensure the components of the NADPH regenerating system (glucose-6-phosphate, G6P dehydrogenase, NADP⁺) are active and not expired. Prepare the reaction mixture fresh.[8] |
| Incorrect Assay Conditions | 1. Verify Incubation Conditions: The reaction must be incubated at 37°C.[3][4] Confirm your incubator or water bath is at the correct temperature. 2. Protect from Light: Bilirubin is light-sensitive. All incubation steps must be performed in the dark to prevent its degradation.[8] |
Q: The inhibitory effect of SnMP is weak or non-existent. How can I fix this?
A: Failure to see inhibition with SnMP suggests a problem with the inhibitor itself or its application.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper SnMP Preparation | 1. Check Solvent and pH: SnMP is typically dissolved in a small amount of 0.1 N NaOH before being diluted in buffer. Ensure it is fully dissolved. 2. Storage: Store stock solutions in the dark at -20°C or -80°C. Light exposure can degrade the compound. |
| Insufficient Inhibitor Concentration | 1. Perform a Dose-Response Curve: The required concentration of SnMP can vary between cell/tissue types. Run a titration experiment with a range of SnMP concentrations (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration for your system.[7] |
| Insufficient Pre-incubation Time | 1. Pre-incubate with Inhibitor: Before adding the hemin substrate to start the main reaction, pre-incubate the microsomal fraction with SnMP for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme. |
Q: I'm observing a high background signal in my "no enzyme" or "time zero" controls. What causes this?
A: High background can mask the true enzymatic signal and is often caused by non-enzymatic reactions or interfering substances.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-Enzymatic Heme Degradation | 1. Run a 4°C Control: Perform a parallel reaction incubated on ice (4°C) instead of 37°C.[8] Subtract the absorbance value of the 4°C control from your 37°C sample to correct for non-enzymatic activity.[8] 2. Check Reagent Purity: Low-purity reagents can contribute to background signal. |
| Interfering Substances | 1. Hemoglobin Contamination: If using tissue homogenates, excessive red blood cell lysis can release hemoglobin, which interferes with the assay. Ensure tissues are adequately perfused to remove blood. |
| Product Instability / H₂O₂ | 1. Consider Catalase: H₂O₂ generated during the HO-1 reaction can lead to non-specific heme degradation and inhibit the enzyme itself.[5] Adding catalase to the reaction mixture can sometimes linearize the reaction and reduce background.[5] |
Experimental Protocols
Protocol 1: Preparation of Microsomal and Cytosolic Fractions
-
Homogenization: Homogenize tissue or cell pellets in a buffer containing 0.25 M sucrose (B13894) and protease inhibitors.[8]
-
Initial Centrifugation: Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.[8]
-
Supernatant Collection: The resulting supernatant is the source for both fractions. A portion can be stored as the "cytosolic fraction" (containing BVR) at -80°C.[3]
-
Ultracentrifugation: Centrifuge the remaining supernatant at 105,000 x g for 60 minutes at 4°C.[8]
-
Microsome Collection: The resulting pellet is the microsomal fraction (containing HO). Wash the pellet with buffer, re-centrifuge, and finally resuspend it in a minimal volume and store at -80°C.[8]
-
Protein Quantification: Determine the protein concentration of both the cytosolic and microsomal fractions using the Bradford assay.[3]
Protocol 2: Spectrophotometric HO Activity Assay
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following on ice (volumes may be scaled):
-
(For Inhibition) Pre-incubation: Add SnMP or vehicle control to the tubes. Vortex gently and pre-incubate at 37°C for 10-15 minutes.
-
Initiate Reaction: Start the reaction by adding hemin (final concentration ~20-25 µM).[3][4]
-
Incubation: Incubate the tubes for 30-60 minutes at 37°C in complete darkness.[4]
-
Terminate Reaction: Stop the reaction by adding 500 µL of ice-cold chloroform (B151607) and vortexing vigorously to extract the bilirubin.[4]
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.[4]
-
Measurement: Carefully collect the lower chloroform layer. Measure the absorbance difference between 464 nm and 530 nm (to correct for interfering absorption).[5]
-
Calculation: Calculate the amount of bilirubin formed using its molar extinction coefficient in chloroform (typically ~40 mM⁻¹cm⁻¹ for the difference method).[5] Activity is expressed as nmol bilirubin/mg protein/hour.
Assay Workflow and Troubleshooting Logic
The diagrams below outline the standard experimental workflow and a logical decision tree for troubleshooting common assay failures.
Caption: A standard workflow for a heme oxygenase activity assay.
Caption: A decision tree for troubleshooting heme oxygenase assay failures.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
Technical Support Center: Oral Administration of Tin(IV) Mesoporphyrin IX Dichloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oral delivery of Tin(IV) mesoporphyrin IX dichloride (SnMP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (SnMP) and what is its primary mechanism of action?
This compound, also known as stannsoporfin, is a synthetic metalloporphyrin.[1] Its primary mechanism of action is the competitive inhibition of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway.[1][2][3] By inhibiting HO, SnMP prevents the breakdown of heme into biliverdin, which is subsequently converted to bilirubin (B190676).[1][2] This leads to a reduction in bilirubin production.[2][4][5]
Q2: What are the potential therapeutic applications of SnMP?
SnMP has been investigated for its potential therapeutic use in conditions characterized by excessive bilirubin production. The most studied application is in the treatment and prevention of neonatal hyperbilirubinemia (jaundice).[1][2][6] It has also been explored for its potential to reduce edema and hematoma in cases of spontaneous intracerebral hemorrhage.[1]
Q3: Is oral administration a viable route for this compound?
No, oral administration of this compound is not considered a viable route for achieving systemic therapeutic effects. The compound is not absorbed orally.[7][8] Clinical studies have utilized intramuscular injections for its administration.[1][3]
Q4: Why does this compound have poor oral bioavailability?
The poor oral bioavailability of SnMP is attributed to several factors, including:
-
Poor membrane permeation: The physicochemical properties of the molecule likely hinder its ability to pass through the intestinal epithelium.[9][10]
-
Presystemic metabolism: The drug may be degraded in the gastrointestinal tract or undergo first-pass metabolism in the liver before reaching systemic circulation.[9][11]
-
Low aqueous solubility: Like many porphyrin-based compounds, solubility can be a significant challenge for oral absorption.[10][12]
A recent study highlighted that SnMP has a short serum half-life and is not orally bioavailable, which makes chronic daily dosing for applications like cancer therapy unfeasible.[13]
Troubleshooting Guide
Issue: Low or undetectable plasma concentrations of SnMP after oral administration.
Possible Cause 1: Inherent Poor Absorption As established, SnMP has negligible oral absorption.[7][8] Expecting significant plasma concentrations after oral dosing under standard formulations is unrealistic.
Troubleshooting/Solution:
-
Alternative Route of Administration: For preclinical and clinical studies requiring systemic exposure, consider parenteral routes such as intramuscular or intravenous injection, which have been used effectively in previous studies.[1][3][7]
-
Formulation Development: If oral delivery is a critical goal, extensive formulation strategies must be explored to enhance absorption.
Possible Cause 2: Inadequate Formulation Strategy A simple aqueous solution or suspension of SnMP is unlikely to overcome the barriers to oral absorption.
Troubleshooting/Solution:
-
Explore Advanced Formulation Technologies:
-
Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoemulsions can improve the solubility and absorption of lipophilic drugs.[9]
-
Nanoparticulate systems: Encapsulating SnMP in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from degradation and enhance its uptake.[14][15]
-
Permeation enhancers: Co-administration with excipients that reversibly open tight junctions in the intestinal epithelium could improve absorption.[9][16]
-
Salt form modification: A recent study demonstrated that changing the chloride salt of SnMP to a tin phosphate (B84403) salt formulation improved solubility and resulted in an orally bioavailable HO-1 inhibitor (KCL-HO-1i).[13]
-
Issue: High variability in experimental results for oral SnMP formulations.
Possible Cause 1: Inconsistent Formulation Preparation The complexity of advanced formulations can lead to batch-to-batch variability if not prepared under tightly controlled conditions.
Troubleshooting/Solution:
-
Standardize Protocols: Ensure detailed and standardized protocols for the preparation of your formulation, including precise measurements, mixing times, and temperature controls.
-
Characterize Formulations: Thoroughly characterize each batch of your formulation for particle size, drug loading, and stability to ensure consistency.
Possible Cause 2: Physiological Variables in Animal Models Factors such as food intake, gastrointestinal pH, and transit time can significantly impact the performance of oral drug formulations.[11]
Troubleshooting/Solution:
-
Control Experimental Conditions: Standardize feeding schedules for animal studies (e.g., fasted vs. fed states) as food can significantly affect drug bioavailability.[11]
-
Use appropriate animal models: Select animal models that are relevant to the human gastrointestinal physiology for the specific question being investigated.
Data on Formulation Strategies to Improve Oral Bioavailability
| Formulation Strategy | Principle of Bioavailability Enhancement | Potential Advantages for SnMP | Key Experimental Readouts |
| Nanocrystal Formulation | Increases surface area, leading to faster dissolution rate.[17] | Could improve the dissolution of poorly soluble SnMP in gastrointestinal fluids. | Dissolution rate, particle size distribution, in vivo plasma concentration (AUC, Cmax). |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization and utilizes lipid absorption pathways.[9] | May enhance absorption by avoiding dissolution as a rate-limiting step. | Emulsification efficiency, droplet size, in vivo pharmacokinetic parameters. |
| Permeation Enhancers | Reversibly alter the permeability of the intestinal epithelium.[16] | Could facilitate the transport of SnMP across the intestinal barrier. | Transepithelial electrical resistance (TEER) in Caco-2 cell models, in vivo bioavailability. |
| Salt Form Modification | Alters the physicochemical properties like solubility and dissolution rate.[13] | Demonstrated success in developing an orally bioavailable analog (KCL-HO-1i).[13] | Solubility profile at different pH, solid-state characterization (XRPD, DSC), in vivo bioavailability. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of SnMP in Plasma
This protocol provides a general framework. Specific parameters must be optimized for your equipment and experimental conditions.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 250 µL of dimethyl sulfoxide (B87167) (DMSO) and 250 µL of 15% trichloroacetic acid.[18]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.[18]
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Reverse-phase C18 column.[19]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable ion-pairing agent may be required. Optimization is necessary.
-
Detection: A UV-Vis detector is suitable for porphyrin analysis.[19] Porphyrins have a characteristic Soret band absorbance at around 400-410 nm. A fluorescence detector can also be used for enhanced sensitivity.[18][19]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
-
Quantification:
-
Prepare a calibration curve using SnMP standards of known concentrations in blank plasma.
-
The concentration of SnMP in the experimental samples is determined by comparing their peak areas to the calibration curve.
-
Visualizations
References
- 1. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 2. publications.aap.org [publications.aap.org]
- 3. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.aap.org [publications.aap.org]
- 7. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposition of tin-protoporphyrin and suppression of hyperbilirubinemia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. researchgate.net [researchgate.net]
- 13. An oral heme oxygenase inhibitor targets immunosuppressive perivascular macrophages in preclinical models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Porphyrin/metalloporphyrin and their conjugates: a promising platform for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 18. IPNET – International Porphyria Network – An international network of experts working together to improve healthcare services for porphyria patients [ipnet.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Tin(IV) Mesoporphyrin IX Dichloride
Welcome to the Technical Support Center for Tin(IV) Mesoporphyrin IX Dichloride (SnMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. The solid compound should be stored at -20°C, sealed from moisture, and protected from light.[1] For solutions, it is recommended to prepare them fresh. If storage is necessary, aliquot the solution and store at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q2: What solvents are compatible with this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The choice of solvent can affect the compound's absorption and fluorescence characteristics.[2]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is a photosensitive compound and should be protected from light during storage and handling.[3] Exposure to light, particularly UV or visible light, can lead to photodegradation.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of metalloporphyrins in aqueous solutions can be significantly influenced by pH.[2][4] While specific data for this compound is limited, studies on other metalloporphyrins show that pH can affect their degradation rates and catalytic activity.[2] It is advisable to buffer aqueous solutions to a stable pH and evaluate the compound's stability in your specific buffer system.
Troubleshooting Guides
Issue 1: Unexpected Changes in the Color or UV-Vis Spectrum of the Solution
Symptoms:
-
The characteristic red/purple color of the this compound solution fades or changes over time.
-
The UV-Vis absorption spectrum shows a decrease in the intensity of the Soret band (around 400 nm) and/or the Q-bands (between 500-650 nm).
Possible Cause: This is a strong indication of degradation of the porphyrin macrocycle. Porphyrins are susceptible to photooxidation, which can lead to the cleavage of the porphyrin ring.
Troubleshooting Steps:
-
Protect from Light: Ensure that all handling steps, including solution preparation and experimental procedures, are performed with minimal exposure to light. Use amber vials or cover containers with aluminum foil.
-
Solvent Purity: Use high-purity, anhydrous solvents. Peroxides or other impurities in solvents can initiate or accelerate degradation.
-
Monitor with UV-Vis Spectroscopy: Regularly check the UV-Vis spectrum of your stock and working solutions to monitor for any changes that might indicate degradation. A stable solution should maintain its characteristic spectral profile.
-
Fresh Solutions: Prepare fresh solutions before each experiment, especially for quantitative assays where the concentration of the active compound is critical.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
High variability in results between replicate experiments.
-
Loss of biological activity (e.g., reduced inhibition of heme oxygenase).
Possible Causes:
-
Degradation of Stock or Working Solutions: As mentioned above, the compound may have degraded due to improper storage or handling.
-
Precipitation: The compound may have precipitated out of solution, especially in aqueous buffers if the solubility limit is exceeded.
-
Interaction with Buffer Components: Some buffer components may interact with the tin center or the porphyrin ring, affecting its stability and activity.
Troubleshooting Steps:
-
Verify Compound Integrity: Use UV-Vis spectroscopy to confirm the integrity of your stock solution. Compare the spectrum to a reference spectrum of a fresh sample.
-
Check for Precipitation: Visually inspect your solutions for any signs of precipitation. If using a plate-based assay, check the wells under a microscope. Consider centrifugation of the solution and measuring the concentration in the supernatant.
-
Optimize Buffer Conditions: If you suspect buffer interactions, test the stability of this compound in different buffer systems or at different pH values.
-
Control Experiments: Include appropriate controls in your experiments to monitor the stability of the compound under your specific experimental conditions. For example, incubate the compound in your assay buffer for the duration of the experiment and then measure its concentration or activity.
Experimental Protocols
Protocol for Assessing the Stability of this compound by UV-Vis Spectroscopy
This protocol provides a basic framework for monitoring the stability of this compound in a specific solvent or buffer system.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Buffer of interest
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Amber vials or foil
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mM in DMSO). Protect this solution from light.
-
Prepare Working Solutions: Dilute the stock solution in the buffer of interest to a final concentration that gives a Soret band absorbance within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Initial Spectrum: Immediately after preparation, record the full UV-Vis spectrum (e.g., 350-700 nm) of the working solution. Note the wavelength and absorbance of the Soret peak and the Q-bands.
-
Incubation: Store the working solution under the desired experimental conditions (e.g., specific temperature, light exposure, or in the dark).
-
Time-Course Measurements: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of the solution.
-
Data Analysis: Plot the absorbance of the Soret peak as a function of time. A significant decrease in absorbance indicates degradation.
Quantitative Data Summary:
| Time (hours) | Soret Peak Wavelength (nm) | Soret Peak Absorbance | Q-band 1 Wavelength (nm) | Q-band 1 Absorbance |
| 0 | ||||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Protocol for Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways. This type of study is crucial for developing stability-indicating analytical methods.[7][8][9]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
Procedure:
-
Prepare separate solutions of this compound in an appropriate solvent for each stress condition.
-
Expose the solutions to the respective stress conditions for a predetermined duration (e.g., 24 hours). A control sample protected from the stressor should be run in parallel.
-
After the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples (stressed and control) using a stability-indicating method, such as LC-MS/MS, to separate and identify the parent compound and any degradation products.
Visualizations
Experimental Workflow for Stability Assessment
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Porous metalloporphyrinic nanospheres constructed from metal 5,10,15,20-tetraksi(4′-ethynylphenyl)porphyrin for efficient catalytic degradation of organic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sn(IV) Mesoporphyrin IX dichloride | [frontierspecialtychemicals.com]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. Hybrid Composite of Sn(IV)-Porphyrin and Mesoporous Structure for Enhanced Visible Light Photocatalytic Degradation of Organic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tin(IV) Mesoporphyrin IX Dichloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Tin(IV) mesoporphyrin IX dichloride (SnMP). The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve. What should I do?
A1: Solubility is a common challenge with SnMP. Here are several steps you can take to improve dissolution:
-
Solvent Selection: SnMP exhibits poor solubility in aqueous solutions. The recommended primary solvent is Dimethyl Sulfoxide (DMSO).[1][2] Dimethylformamide (DMF) can also be used.[2]
-
Mechanical Assistance: Sonication is often necessary to dissolve SnMP in DMSO.[1]
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. For in vitro experiments, this stock can then be diluted to the final working concentration in your cell culture medium. Be aware that dilution into aqueous media may still result in precipitation. For a 1:1 DMSO:PBS (pH 7.2) solution, a solubility of approximately 0.5 mg/ml has been reported.[2]
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can affect compound stability.[1][3] A product data sheet suggests that in solvent, SnMP is stable for up to 6 months at -80°C and 1 month at -20°C.[1]
Q2: I am observing high variability in my in vitro heme oxygenase (HO) inhibition assay results. What could be the cause?
A2: Inconsistent results in HO inhibition assays can stem from several factors:
-
Compound Precipitation: As mentioned in Q1, SnMP can precipitate when diluted into aqueous assay buffers. This reduces the effective concentration of the inhibitor, leading to variable and seemingly lower potency. Visually inspect your assay plates for any signs of precipitation.
-
Inaccurate Pipetting: Due to its viscosity, pipetting errors can occur when working with DMSO stock solutions. Ensure your pipettes are calibrated and use reverse pipetting techniques for viscous liquids.
-
Light Exposure: SnMP is a porphyrin and can be light-sensitive. Protect your stock solutions and experimental setups from direct light to prevent photodegradation.[4]
-
Adsorption to Plastics: Porphyrins can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates for your assays.
Q3: My in vivo results with SnMP are not consistent across different experiments. What should I check?
A3: In vivo experiments introduce additional layers of complexity. Here are some potential sources of variability:
-
Formulation and Administration: For intraperitoneal (i.p.) or oral (p.o.) administration, a clear and stable formulation is crucial. A commonly used vehicle for in vivo studies involves a multi-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, added sequentially to ensure the compound stays in solution.[1] Inconsistent preparation of this formulation can lead to variable bioavailability.
-
Dose and Timing: Ensure the dose and timing of administration are consistent across all experimental groups and cohorts. Long-term treatment with SnMP has been shown to produce a dose- and time-dependent inhibition of intestinal heme oxygenase.
-
Animal Model and Biological Variation: Factors such as the age, sex, and health status of the animals can influence the experimental outcome. Randomization and blinding are key to minimizing bias.
-
Light Exposure in Animal Housing: If animals are exposed to intense light, particularly in studies related to hyperbilirubinemia where phototherapy might be a component, be aware of the potential for phototoxicity, which could affect the health of the animals and confound the results.
Q4: I am concerned about the potential phototoxicity of SnMP in my cell culture experiments. How can I mitigate this?
A4: While SnMP is considered less phototoxic than some other metalloporphyrins like Tin protoporphyrin (SnPP), it can still exhibit phototoxic effects, especially under specific light conditions.
-
Minimize Light Exposure: Conduct your experiments in low-light conditions. Keep cell culture plates in the dark as much as possible, for example, by wrapping them in aluminum foil.
-
Control for Light Source: The emission spectrum of the light source is a critical factor. Some studies have shown that SnMP is phototoxic under phototherapy light that emits ultraviolet A (UVA) irradiation, but not under light that does not.
-
Include Proper Controls: Always include a "no-light" control group (cells treated with SnMP but kept in the dark) to distinguish between cytotoxic and phototoxic effects.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
| Parameter | Solvent | Concentration | Notes |
| Solubility | DMSO | 5.56 mg/mL (7.37 mM) | Ultrasonic treatment may be required. |
| DMF | 1 mg/mL | ||
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ||
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 0.56 mg/mL (0.74 mM) | Results in a clear solution. |
| Parameter | Value | Assay Conditions |
| Ki (Inhibitor Constant) | 14 nM | In vitro heme oxygenase activity assay. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Heme Oxygenase (HO-1) Activity Inhibition
This protocol is adapted from established methods for measuring HO-1 activity by quantifying the formation of bilirubin (B190676).
Materials:
-
Microsomal protein fraction containing HO-1 (prepared from cells or tissue)
-
Rat liver cytosolic fraction (as a source of biliverdin (B22007) reductase)
-
This compound (SnMP) stock solution in DMSO
-
Hemin (B1673052) stock solution
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
100 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
600 µg of microsomal protein
-
1 mM NADPH
-
2 mM glucose-6-phosphate
-
1 U glucose-6-phosphate dehydrogenase
-
2 mg of rat liver cytosolic protein
-
Desired concentration of SnMP (or DMSO vehicle control)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiation of Reaction: Add 25 µM hemin to initiate the reaction. The final volume should be adjusted to 400 µl with the potassium phosphate buffer.
-
Incubation: Incubate the tubes in the dark at 37°C for 1 hour.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice for 2 minutes.
-
Measurement: Determine the concentration of bilirubin formed by measuring the difference in absorbance between 464 nm and 530 nm. The HO-1 activity is proportional to the amount of bilirubin produced.
-
Data Analysis: Calculate the percent inhibition of HO-1 activity by comparing the bilirubin formation in the SnMP-treated samples to the vehicle control.
Protocol 2: T-Cell Proliferation Assay
This is a general protocol to assess the effect of SnMP on T-cell proliferation, which can be measured using dye dilution (e.g., with CFSE) or other methods.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (SnMP) stock solution in DMSO
-
T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies, or Phytohemagglutinin (PHA))
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
Flow cytometer
Procedure:
-
Cell Staining: Resuspend PBMCs or T-cells in PBS and label with CFSE according to the manufacturer's instructions.
-
Cell Seeding: Plate the CFSE-labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI medium.
-
Treatment: Add different concentrations of SnMP (or DMSO vehicle control) to the wells.
-
Stimulation: Add the T-cell activation stimulus to the appropriate wells. Include an unstimulated control group.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the T-cell populations of interest and analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division. Quantify the percentage of proliferated cells in each condition.
Visualizations
References
Technical Support Center: Managing SnMP-induced Photosensitivity in Laboratory Settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin Protoporphyrin IX (SnMP), a known heme oxygenase inhibitor. The information provided addresses potential issues related to photosensitivity that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is SnMP-induced photosensitivity?
A1: SnMP (Tin Protoporphyrin IX) is a metalloporphyrin that can induce photosensitivity, a condition where the skin or other tissues become more susceptible to damage from light exposure.[1][2] This occurs because SnMP can inhibit the enzyme heme oxygenase, potentially leading to the accumulation of protoporphyrin IX (PPIX), a potent photosensitizer.[3] When PPIX is exposed to light, it generates reactive oxygen species (ROS) that can cause cellular damage, manifesting as erythema (redness), swelling, and other inflammatory responses.[4][5][6]
Q2: What is the underlying mechanism of SnMP-induced photosensitivity?
A2: The primary mechanism is phototoxicity driven by the accumulation of protoporphyrin IX (PPIX).[4][5] SnMP inhibits heme oxygenase, an enzyme responsible for the breakdown of heme into biliverdin, iron, and carbon monoxide.[2][3] Inhibition of this enzyme can lead to a buildup of its substrate, heme, and its precursor, PPIX.[3] PPIX is a photosensitive molecule that, upon absorption of light energy (particularly in the UVA and visible light spectra), enters an excited state.[1][4] This energy is then transferred to molecular oxygen, creating highly reactive singlet oxygen and other reactive oxygen species (ROS).[4] These ROS can damage cellular components like lipids, proteins, and DNA, leading to inflammation and tissue damage.[4][5]
Q3: At what doses has SnMP-induced photosensitivity been observed?
A3: In preclinical studies using hairless guinea pigs, SnMP (referred to as tin mesoporphyrin) showed evidence of phototoxicity at a dosage of 0.75 mg/kg per day when used with phototherapy light emitting ultraviolet A (UVA) radiation.[1] At a lower dosage of 0.375 mg/kg per day, it was not phototoxic under the same conditions.[1] It's important to note that the phototoxic potential is dose-dependent and also reliant on the intensity and wavelength of the light source.[1]
Q4: How can I minimize the risk of photosensitivity in my animal models?
A4: To minimize photosensitivity in animal models treated with SnMP, it is crucial to control their light exposure. House the animals under low-level, filtered light that excludes ultraviolet A (UVA) wavelengths.[1] If possible, use red light, as it is less likely to excite protoporphyrins. Standard laboratory lighting may need to be modified or shielded. Additionally, consider the timing of drug administration and subsequent experimental procedures to avoid peak photosensitivity periods.
Q5: What are the signs of a phototoxic reaction in laboratory animals?
A5: The most common sign of a phototoxic reaction in animal models is erythema (redness) and edema (swelling) in light-exposed areas of the skin.[1] In hairless animals, this is typically observed on the back and ears.[1] Depending on the severity, blistering and ulceration may also occur. Behavioral changes, such as light avoidance or signs of pain and distress upon light exposure, can also be indicators.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly severe phototoxic reactions in animal subjects. | 1. High light intensity or inappropriate wavelength: The lighting in the animal housing or experimental area may be too intense or contain significant UVA wavelengths. 2. Incorrect dosage: The administered dose of SnMP may be too high for the specific animal model or strain. 3. Synergistic effects: Other compounds administered to the animals may be contributing to photosensitization. | 1. Measure and adjust lighting: Use a photometer to measure the light intensity and a spectrometer to check the spectral output of the lighting. Install filters to block UVA light or switch to a non-phototoxic light source (e.g., red light). 2. Review and adjust dosage: Re-calculate the SnMP dosage based on the animal's weight and consult literature for appropriate dose ranges in your model.[1] Consider performing a dose-response study to determine the maximum tolerated dose without significant photosensitivity. 3. Review all administered compounds: Check the literature for photosensitizing potential of all other administered substances. |
| Inconsistent or non-reproducible phototoxicity results. | 1. Variable light exposure: Animals may be receiving inconsistent light exposure due to cage position, bedding, or variations in experimental setup. 2. Inconsistent drug administration: Variations in the timing or method of SnMP administration can affect its bioavailability and photosensitizing potential. 3. Biological variability: Differences in skin pigmentation, age, or genetic background of the animals can influence their sensitivity to phototoxicity. | 1. Standardize light exposure: Ensure all cages are equidistant from the light source and that bedding or other environmental factors do not obstruct light. Use a controlled irradiation system for precise light delivery during experiments. 2. Standardize drug administration: Adhere to a strict protocol for the timing, route, and volume of SnMP administration. 3. Control for biological variables: Use animals from a single, reputable supplier with a consistent genetic background. Record and account for any variations in animal characteristics. |
| Absence of expected phototoxic effect. | 1. Insufficient light exposure: The light source may be too weak or lacking the appropriate wavelengths to activate the photosensitizer. 2. Low SnMP dosage: The administered dose may be below the threshold required to induce a phototoxic response. 3. Rapid drug clearance: The animal model may metabolize and clear SnMP faster than anticipated. | 1. Verify light source: Ensure the light source emits wavelengths that are absorbed by protoporphyrin IX (peak sensitivity around 400 nm, with lesser peaks between 500-625 nm).[6] Increase the light intensity or duration of exposure in a controlled manner. 2. Increase dosage: Cautiously increase the SnMP dose in a stepwise manner, while closely monitoring for any adverse effects. 3. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to determine the concentration and clearance rate of SnMP in your animal model. |
Quantitative Data Summary
The following table summarizes the phototoxicity of SnMP (tin mesoporphyrin) in hairless guinea pigs as reported by Hintz et al. (1991).[1] Animals received daily intraperitoneal injections for three consecutive days and were concurrently exposed to phototherapy light.
| Compound | Daily Dosage (mg/kg) | Approximate Multiple of Max. Clinical Dose | Phototherapy Light Source | Phototoxic Response (Erythema) |
| SnMP (Tin Mesoporphyrin) | 0.075 | 1x | With UVA | Not Observed |
| SnMP (Tin Mesoporphyrin) | 0.375 | 5x | With UVA | Not Observed |
| SnMP (Tin Mesoporphyrin) | 0.75 | 10x | With UVA | Observed |
| SnMP (Tin Mesoporphyrin) | 0.75 | 10x | Without UVA | Not Observed |
Experimental Protocols
Protocol: Assessment of SnMP-Induced Phototoxicity in a Hairless Rodent Model
Objective: To evaluate the potential of SnMP to induce a phototoxic skin reaction under controlled light conditions.
Materials:
-
SnMP (Tin Protoporphyrin IX)
-
Vehicle for SnMP administration (e.g., sterile saline, PBS with adjusted pH)
-
Hairless rodents (e.g., SKH-1 mice or hairless guinea pigs)
-
Controlled irradiation system with a light source capable of emitting UVA and/or visible light (e.g., solar simulator)
-
Photometer/radiometer to measure light intensity
-
Calipers for measuring skinfold thickness (optional, for edema)
-
Erythema scoring scale (e.g., 0 = no erythema, 1 = minimal, 2 = moderate, 3 = severe)
Methodology:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week under controlled, low-level lighting.
-
Grouping: Randomly assign animals to control and treatment groups (e.g., Vehicle + Light, SnMP + No Light, SnMP + Light).
-
SnMP Administration: Administer SnMP via the desired route (e.g., intraperitoneal injection) at the predetermined dosages.
-
Light Exposure: At a specified time post-administration (e.g., 1-2 hours), place the animals in the controlled irradiation chamber. The control group (SnMP + No Light) should be placed in an identical chamber without the light source being activated.
-
Irradiation: Expose the "Light" groups to a defined dose of light. The wavelength and intensity should be carefully controlled and monitored. For example, a broadband UVA-visible light source can be used.
-
Observation and Scoring: Immediately after irradiation and at regular intervals (e.g., 1, 4, 24, and 48 hours), visually assess the animals' skin for signs of phototoxicity.
-
Score erythema using a standardized scale.
-
Measure skinfold thickness with calipers to quantify edema.
-
Photograph the exposed skin areas for documentation.
-
-
Data Analysis: Compare the erythema scores and skinfold thickness measurements between the different groups using appropriate statistical methods.
Visualizations
Caption: Signaling pathway of SnMP-induced photosensitivity.
Caption: Experimental workflow for assessing phototoxicity.
References
- 1. Phototoxicity of tin protoporphyrin, tin mesoporphyrin, and tin diiododeuteroporphyrin under neonatal phototherapy conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of metalloporphyrin heme oxygenase inhibitors based on potency and photoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of heme oxygenase-1 increases responsiveness of melanoma cells to ALA-based photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythropoietic protoporphyria - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis and Purification of Tin(IV) Mesoporphyrin IX Dichloride
Welcome to the technical support center for the synthesis and purification of Tin(IV) mesoporphyrin IX dichloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can include unreacted starting materials such as mesoporphyrin IX dihydrochloride, excess tin salts, and side-products from the metallation reaction. Depending on the synthetic route, related porphyrin species or isomers may also be present. Inadequate purification can also leave residual solvents.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) and UV-Visible spectroscopy are effective techniques for monitoring purification. A successful purification should result in a single spot on the TLC plate and sharp, characteristic Soret and Q-bands in the UV-Vis spectrum. High-Performance Liquid Chromatography (HPLC) is the preferred method for final purity assessment.
Q3: My purified this compound shows low solubility. What can I do?
A3: this compound is known to have limited solubility in many common organic solvents. Commercially available samples are often soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For aqueous applications, specialized formulation protocols may be required.
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography is a common technique for purifying porphyrins. Silica (B1680970) gel is a frequently used stationary phase. The choice of eluent is critical and typically involves a solvent system that allows for good separation of the desired metalloporphyrin from less polar and more polar impurities. A common mobile phase for purifying metalloporphyrins on silica gel is a mixture of n-hexane and chloroform (B151607) (e.g., 1:1 v/v).[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Broad or multiple spots on TLC after initial purification. | Incomplete reaction or presence of multiple side products. | 1. Optimize the reaction conditions (time, temperature, stoichiometry). 2. Employ a multi-step purification approach, such as a combination of acid-base treatment and chromatography. |
| The color of the product is not the characteristic purple/brown. | Presence of residual starting materials or oxidized byproducts. | 1. Perform an acid-base wash to remove unreacted free-base porphyrin. 2. Consider treatment with activated charcoal to remove colored impurities. |
| Low yield after purification. | Loss of product during transfer, multiple purification steps, or sub-optimal crystallization conditions. | 1. Minimize transfers and ensure complete dissolution and precipitation at each step. 2. For recrystallization, carefully select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. |
| HPLC analysis shows a purity of less than 97%. | Inefficient removal of closely related impurities or isomers. | 1. Refine the purification protocol. Consider preparative HPLC for higher purity. 2. Re-evaluate the acid-base precipitation method, ensuring complete dissolution and gradual precipitation. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Precipitation and Charcoal Treatment
This protocol is adapted from a patented method for purifying this compound to a high degree of purity.[5]
Objective: To remove unreacted starting materials and colored impurities.
Materials:
-
Crude this compound
-
Dilute aqueous ammonium (B1175870) hydroxide
-
Activated charcoal
-
Dilute acetic acid or hydrochloric acid
-
Deionized water
-
Centrifuge and filtration apparatus
Procedure:
-
Dissolve the crude this compound in a dilute aqueous inorganic base solution, such as ammonium hydroxide.
-
Add a small amount of activated charcoal to the solution and stir for a sufficient period to adsorb colored impurities.
-
Remove the charcoal by filtration.
-
Slowly add a dilute acid solution (e.g., acetic acid or hydrochloric acid) to the filtrate to re-precipitate the this compound.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with deionized water.
-
Triturate the filter cake in hot, dilute hydrochloric acid (e.g., 0.1 N to 6 N) at approximately 90-100°C.[5]
-
Collect the purified product by filtration and dry under vacuum.
-
This process can be repeated 1-3 times to achieve the desired purity.[5]
Expected Outcome: A yield of 50-70% with an HPLC purity of ≥97% can be achieved.[5]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column is commonly used for porphyrin analysis.
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., ammonium acetate) is often effective. For example, a gradient from a lower to a higher concentration of methanol.
-
Detection: Monitor the eluent at the Soret band maximum of this compound, which is around 399-405 nm.[1][7]
-
Sample Preparation: Dissolve the sample in a suitable solvent such as DMF or DMSO.
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system.
-
Inject a known concentration of the purified this compound.
-
Run the gradient and record the chromatogram.
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 1 mg/mL | [1][3] |
| Dimethyl sulfoxide (DMSO) | 0.5 mg/mL | [1][3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Table 2: UV-Vis Absorption Maxima of Tin Porphyrins
| Compound | Soret Band (nm) | Q-Bands (nm) | Reference(s) |
| This compound | ~399 | - | [1] |
| Tin(IV) protoporphyrin IX dichloride | ~405 | 541, 579 | [7] |
Visualizations
Logical Workflow for Purification and Analysis
Caption: General workflow for purification and analysis.
Signaling Pathway Inhibition by this compound
Caption: Heme oxygenase inhibition by Sn(IV) Mesoporphyrin IX.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tin mesoporphyrin | 106344-20-1 [chemicalbook.com]
- 4. akjournals.com [akjournals.com]
- 5. WO2004045546A2 - Water-soluble mesoporphyrin compounds and methods of preparation - Google Patents [patents.google.com]
- 6. Synthesis of ( sup 119m Sn)-mesoporphyrin IX dichloride (Journal Article) | ETDEWEB [osti.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Off-Target Effects of Tin(IV) Mesoporphyrin IX Dichloride in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin(IV) mesoporphyrin IX dichloride (SnMP) in cellular models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with SnMP.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lack of inhibitory effect on cell viability | Compound Instability/Degradation: SnMP, like other metalloporphyrins, can be sensitive to light and may degrade over time in solution. | Prepare fresh stock solutions of SnMP for each experiment. Store the stock solution protected from light at -20°C. When added to cell culture media, use it immediately. |
| Photosensitivity: Porphyrin-based compounds can be photosensitive, and exposure to light can lead to the generation of reactive oxygen species (ROS), causing unintended cytotoxicity.[1] | Minimize exposure of SnMP-containing solutions and treated cells to light. Conduct experiments under subdued lighting conditions and use plates with opaque walls where possible. | |
| Cell Line Specificity: The primary target of SnMP is heme oxygenase (HO). The expression level of HO-1 can vary significantly between different cell lines, influencing the cytotoxic effect of SnMP. | Before starting your experiment, perform a baseline assessment of HO-1 expression in your cell line of choice via Western blot or qPCR. Cell lines with higher HO-1 expression may be more sensitive to SnMP. | |
| Incorrect Solvent or Poor Solubility: SnMP has limited solubility in aqueous solutions. Using an inappropriate solvent or improper dissolution technique can lead to precipitation and inaccurate concentrations. | The solubility of SnMP can be challenging. It is recommended to first dissolve it in a small amount of 0.1 M NaOH and then dilute it in the desired buffer or media. Ensure complete dissolution before adding to the cell culture. | |
| High background fluorescence in ROS assays (e.g., DCFDA) | Autofluorescence of SnMP: SnMP may exhibit some intrinsic fluorescence that can interfere with the assay readout. | Include a control group of cells treated with SnMP but without the fluorescent probe to measure the background fluorescence of the compound itself. Subtract this background from the readings of the experimental wells. |
| Media Components: Phenol (B47542) red and other components in cell culture media can have intrinsic photosensitizing properties, leading to ROS generation upon light exposure. | Use phenol red-free media for the duration of the ROS assay to minimize background fluorescence. | |
| Unexpected increase in HO-1 protein expression after treatment | Cellular Stress Response: Inhibition of HO activity by SnMP can lead to an accumulation of its substrate, heme, which is a pro-oxidant. This can induce a cellular stress response, leading to the upregulation of the Nrf2 transcription factor, which in turn can increase the transcription of the HMOX1 gene (encoding HO-1) as a compensatory mechanism. | This is a known off-target effect. When analyzing your results, consider this compensatory upregulation. Measure both HO-1 protein levels (by Western blot) and HO activity (e.g., by measuring bilirubin (B190676) production) to get a complete picture of the effect of SnMP. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action of this compound (SnMP)?
A1: The primary and well-established mechanism of action of SnMP is the competitive inhibition of heme oxygenase (HO), the rate-limiting enzyme in the degradation of heme.[2] By binding to the active site of HO, SnMP prevents the breakdown of heme into biliverdin, free iron, and carbon monoxide.
Q2: What are the known off-target effects of SnMP in cellular models?
A2: Besides its primary activity as an HO inhibitor, SnMP has several documented off-target effects, including:
-
Induction of Oxidative Stress: By inhibiting heme degradation, SnMP can lead to the accumulation of intracellular heme, which is a pro-oxidant and can increase the generation of reactive oxygen species (ROS).
-
Depletion of Glutathione (B108866) (GSH): The increase in ROS can lead to the depletion of the cellular antioxidant glutathione (GSH).
-
Activation of the Nrf2 Pathway: The oxidative stress induced by SnMP can activate the Keap1-Nrf2 signaling pathway, a major regulator of the antioxidant response. This can lead to the increased expression of various cytoprotective genes, including HO-1 itself.[3]
-
Photosensitivity: Like other porphyrins, SnMP can absorb light and generate singlet oxygen, leading to phototoxicity in cells exposed to light.[1]
Experimental Design and Protocols
Q3: What is a suitable starting concentration range for SnMP in cell culture experiments?
A3: The effective concentration of SnMP can vary depending on the cell line and the specific endpoint being measured. Based on published data, a starting concentration range of 1 µM to 50 µM is recommended for in vitro studies. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[4][5]
Q4: How should I prepare a stock solution of SnMP?
A4: Due to its limited aqueous solubility, it is recommended to dissolve SnMP in a small volume of 0.1 M NaOH to create a concentrated stock solution. This stock can then be further diluted in your desired cell culture medium or buffer to the final working concentration. Ensure the final concentration of NaOH in your culture does not affect the pH of the medium or cell viability. Always prepare fresh dilutions from the stock for each experiment and protect the stock solution from light.
Q5: Can I use SnMP in long-term cell culture experiments?
A5: Long-term exposure to SnMP can lead to significant cellular stress and adaptive responses, such as the sustained activation of the Nrf2 pathway. If long-term experiments are necessary, it is crucial to monitor cell health and consider the potential for these adaptive changes to influence your results. It is also important to replenish the medium with fresh SnMP at regular intervals, depending on its stability in your culture conditions.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound in various cellular models.
Table 1: IC50 Values of SnMP in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 72 | ~10 | |
| Capan-1 | Pancreatic ductal adenocarcinoma | 24 | >50 | [6] |
| CD18/HPAF | Pancreatic ductal adenocarcinoma | 24 | >50 | [6] |
Table 2: Effects of SnMP on Cell Viability and Oxidative Stress Markers
| Cell Line | SnMP Concentration (µM) | Incubation Time (h) | Effect | Reference |
| A549 | 5 | 72 | 22% reduction in cell viability | |
| A549 | 10 | 72 | 43% reduction in cell viability | |
| A549 | 5, 10 | 72 | Increased ROS levels | |
| A549 | 5, 10 | 72 | Depletion of glutathione (GSH) | |
| Huh-7 | 1-20 | 72 | Reverses upregulation of HO-1 mRNA | [4][5] |
Detailed Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of SnMP on adherent cells in a 96-well plate format.
-
Materials:
-
This compound (SnMP)
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of SnMP in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the SnMP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve SnMP).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol describes the detection of intracellular ROS in response to SnMP treatment using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Materials:
-
SnMP
-
Cell line of interest
-
Phenol red-free cell culture medium
-
DCFDA (H2DCFDA)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10-20 µM DCFDA in phenol red-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFDA.
-
Add fresh phenol red-free medium containing the desired concentrations of SnMP.
-
Incubate for the desired time period.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Determination of Intracellular Glutathione (GSH) Levels
This protocol outlines a method to quantify intracellular GSH levels following SnMP treatment.
-
Materials:
-
SnMP
-
Cell line of interest
-
Glutathione assay kit (commercially available kits are recommended)
-
Cell lysis buffer
-
Microplate reader
-
-
Procedure:
-
Seed cells in a multi-well plate and treat with SnMP for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet with cold PBS.
-
Lyse the cells according to the protocol provided with the glutathione assay kit.
-
Perform the glutathione assay on the cell lysates as per the manufacturer's instructions. This typically involves a colorimetric or fluorometric reaction.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the GSH levels to the total protein concentration of the cell lysate.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Off-target signaling cascade of SnMP in cellular models.
Caption: Experimental workflow for assessing SnMP's off-target effects.
References
Technical Support Center: Stannsoporfin Clinical Translation Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the clinical translation of Stannsoporfin (B1264483) (Tin Mesoporphyrin, SnMP).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Stannsoporfin?
A1: Stannsoporfin is a competitive inhibitor of the heme oxygenase (HO) enzyme system.[1] It specifically targets the two main isoforms, HO-1 and HO-2.[2] By blocking this enzyme, Stannsoporfin prevents the degradation of heme into biliverdin (B22007), which is the precursor to bilirubin (B190676).[1] This inhibition of the heme catabolic pathway effectively reduces the production of bilirubin.[1]
Q2: What is the main clinical application that has been investigated for Stannsoporfin?
A2: The primary clinical application investigated for Stannsoporfin is the treatment and prevention of neonatal hyperbilirubinemia, commonly known as newborn jaundice.[1] The therapeutic goal is to reduce elevated bilirubin levels in newborns to prevent potential neurotoxic complications.[2]
Q3: What are the major challenges hindering the clinical translation of Stannsoporfin?
A3: The primary challenges are significant safety concerns related to phototoxicity and inconsistent efficacy observed in some clinical trials.[3][4] Although some studies show it effectively reduces bilirubin levels, an FDA advisory committee voted that its risk-benefit profile does not support approval for neonatal jaundice, citing insufficient evidence of effectiveness and safety.
Q4: What is known about the phototoxicity of Stannsoporfin?
A4: Stannsoporfin is a photosensitizing agent. When exposed to light, particularly in the UVA and visible light spectrum, it can generate reactive oxygen species that lead to cellular damage.[5] This has been a significant safety concern in clinical trials with neonates, especially when used in conjunction with phototherapy, the standard treatment for jaundice.[3][5] In neonatal rat models, Stannsoporfin was shown to have an LD50 of 30 µmol/kg when the animals were exposed to light.[5] The phototoxic response can be acute but is typically reversible upon discontinuation of light exposure.[5]
Q5: Are there alternative formulations of Stannsoporfin being explored to mitigate challenges?
A5: Yes, liposomal formulations have been investigated to improve the therapeutic profile of Stannsoporfin. A lyophilized liposomal formulation was developed for targeted delivery to the spleen (a primary site of heme degradation), which could potentially increase efficacy at lower doses and reduce systemic side effects like photosensitivity.[3]
Section 2: Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical experiments with Stannsoporfin.
Issue 1: Stannsoporfin Precipitation or Aggregation in Aqueous Solution
-
Problem: You observe the formation of a precipitate, solution turbidity, or a color change after dissolving Stannsoporfin in an aqueous buffer. Your UV-vis spectrum shows a broadening or splitting of the Soret band and non-linear absorbance with concentration.
-
Root Cause: Stannsoporfin, like many metalloporphyrins, is poorly soluble in water and has a strong tendency to aggregate.[6] This is driven by the hydrophobic effect and π-π stacking interactions between the planar porphyrin rings.[7] Aggregation alters the compound's spectral properties and can lead to precipitation.[7][8]
-
Solution Workflow:
-
Solvent Selection: Stannsoporfin is soluble in DMSO but not in water.[6] Prepare a concentrated stock solution in DMSO first. For aqueous working solutions, perform a serial dilution, ensuring the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
pH Adjustment: The propionic acid side chains on the porphyrin ring can be deprotonated at higher pH. Adjusting the pH of your aqueous buffer to be well above the pKa of these groups can increase electrostatic repulsion between molecules, preventing aggregation.[7]
-
Use of Surfactants: For anionic metalloporphyrins like Stannsoporfin, adding an anionic or non-ionic surfactant (e.g., SDS, Triton X-100) at a concentration above its critical micelle concentration (CMC) can help maintain monomeric dispersion.[7]
-
Verification: Monitor for aggregation using UV-vis spectroscopy. A solution of monomeric Stannsoporfin should exhibit a sharp Soret band and obey the Beer-Lambert law (i.e., absorbance is linear with concentration).[8]
-
Issue 2: Unexpected Cytotoxicity or Low Efficacy in In Vitro Cell Culture Experiments
-
Problem: You observe significant cell death that is not dose-dependent, or the inhibitory effect on your target pathway is weaker than expected.
-
Root Cause: This could be due to inadvertent phototoxicity or degradation of the compound. Stannsoporfin is sensitive to light. Exposure to ambient lab lighting, especially during prolonged incubations, can trigger phototoxic reactions, leading to non-specific cell death.[5]
-
Solution Workflow:
-
Light Protection: Protect all Stannsoporfin solutions (stocks and working solutions) from light by using amber vials or wrapping containers in aluminum foil.[9]
-
Experimental Conditions: Conduct cell culture incubations in the dark. If direct light exposure is unavoidable (e.g., during microscopy), minimize the duration and intensity of the light.
-
Compound Stability: Stannsoporfin powder should be stored dry, dark, and at 0-4°C for the short term or -20°C for the long term.[6] Prepare fresh working solutions from a DMSO stock for each experiment, as the stability in aqueous media can be limited.[10]
-
Positive Control: Use a well-characterized positive control for your assay to ensure the experimental system is working correctly.
-
Section 3: Quantitative Data
Table 1: Stannsoporfin Efficacy in Neonates with Hemolytic Disease (Phase 2b Study)
| Treatment Group (Single IM Dose) | Number of Patients (n) | Mean Change in Total Serum Bilirubin (TSB) at 48h | 95% Confidence Interval | p-value (vs. Control) |
| Placebo (Control) | 30 | +17.5% | 5.6% to 30.7% | - |
| Stannsoporfin (3.0 mg/kg) | 30 | -13.0% | -21.7% to -3.2% | 0.013 |
| Stannsoporfin (4.5 mg/kg) | 31 | -10.5% | -19.4% to -0.6% | 0.041 |
| Data from NCT01887327 study. |
Table 2: Preclinical Dosing in Murine Models
| Compound | Dose | Route of Administration | Animal Model | Purpose | Reference |
| Stannsoporfin (SnMP) | 5 mg/kg (daily) | Intraperitoneal (IP) | BALB/c Mice (Mtb infection) | To achieve desired plasma exposure for HO-1 inhibition | [3] |
| Stannsoporfin (SnMP) | 10 mg/kg (daily) | Intraperitoneal (IP) | BALB/c Mice (Mtb infection) | Relapse model study | [3] |
| Tin Protoporphyrin (SnPP) | 10 mg/kg (daily) | Intraperitoneal (IP) | BALB/c Mice (Mtb infection) | To approximate drug exposure of 5 mg/kg SnMP | [3] |
Table 3: Inhibitory Potency of Stannsoporfin against Heme Oxygenase Isoforms
| Inhibitor | Target | Potency (IC₅₀ / Kᵢ) | Notes | Reference |
| Stannsoporfin (SnMP) | HO-1 | Potent Inhibitor | Specific IC₅₀ values are not consistently reported in the literature. | [2] |
| Stannsoporfin (SnMP) | HO-2 | Potent Inhibitor | Generally shows stronger inhibition of HO-2 than HO-1 for most metalloporphyrins. | |
| Tin Protoporphyrin (SnPP) | Microsomal HO | Kᵢ = 0.017 µM | Competitive inhibitor. Data for a closely related compound. | [4] |
Section 4: Experimental Protocols
Protocol 1: Spectrophotometric Heme Oxygenase (HO) Activity Assay
This protocol is adapted from methods used to measure HO activity in microsomal fractions by quantifying bilirubin formation.[6][8]
-
Objective: To measure the enzymatic activity of HO in a sample and assess the inhibitory potential of Stannsoporfin.
-
Materials:
-
Microsomal protein fraction (e.g., from cell lysate or tissue homogenate)
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4
-
Substrate: Hemin stock solution (e.g., 2 mM)
-
Cofactor Solution: 1 mM NADPH, 2 mM Glucose-6-phosphate, 1 U/mL Glucose-6-phosphate dehydrogenase
-
Stannsoporfin stock solution (in DMSO)
-
Stop Solution: Chloroform (B151607) (reagent grade)
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes kept on ice, prepare the reaction mixtures. For inhibitor testing, pre-incubate the microsomal fraction with varying concentrations of Stannsoporfin for 10-15 minutes on ice.
-
Sample Tube:
-
~500 µg microsomal protein
-
1-2 mg/mL rat liver cytosol protein
-
Stannsoporfin (or DMSO vehicle control)
-
Reaction Buffer to bring volume to ~300 µL
-
-
-
Initiate Reaction: Warm tubes to 37°C for 2 minutes. Start the reaction by adding 100 µL of Cofactor Solution and 25 µM (final concentration) of Hemin.
-
Incubation: Incubate the reaction for 60 minutes at 37°C in the dark.
-
Terminate Reaction: Stop the reaction by placing the tubes on ice and immediately adding 500 µL of chloroform.
-
Extraction: Vortex vigorously for 30 seconds to extract the bilirubin into the chloroform phase. Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the phases.
-
Measurement: Carefully transfer the lower chloroform layer to a quartz cuvette. Measure the absorbance by scanning from 550 nm to 400 nm. The amount of bilirubin formed is calculated from the difference in absorbance between 464 nm and 530 nm (ΔA = A₄₆₄ - A₅₃₀).
-
Calculation: Use the extinction coefficient for bilirubin in chloroform (ε = 40 mM⁻¹ cm⁻¹) to calculate the concentration. HO activity is typically expressed as nmol bilirubin formed/mg protein/hour.[6]
-
Protocol 2: Preparation of Stannsoporfin-Loaded Liposomes
This protocol describes the thin-film hydration method, a common technique for preparing liposomes.
-
Objective: To encapsulate Stannsoporfin within a lipid bilayer to improve solubility and potentially alter its pharmacokinetic profile.
-
Materials:
-
Stannsoporfin
-
Lipids (e.g., Dipalmitoylphosphatidylcholine (DPPC), Dipalmitoylphosphatidylglycerol (DPPG))
-
Organic Solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Equipment: Rotary evaporator, water bath, extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
-
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve the lipids (e.g., DPPC:DPPG at a 9:1 w/w ratio) and Stannsoporfin in the chloroform/methanol solvent mixture. The drug-to-lipid molar ratio should be optimized but can be started at ~1:15. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid phase transition temperature (e.g., 50-60°C) to evaporate the solvent. c. A thin, uniform lipid film containing Stannsoporfin will form on the inner surface of the flask. Continue evaporation under high vacuum for at least 2 hours to remove all residual solvent.
-
Hydration: a. Add the pre-warmed Hydration Buffer to the flask. b. Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. The lipid film will swell and hydrate, forming multilamellar vesicles (MLVs).
-
Sizing by Extrusion: a. Load the MLV suspension into a lipid extruder pre-heated to the same temperature as the hydration step. b. Force the suspension through a polycarbonate membrane (e.g., 100 nm pore size) for an odd number of passes (e.g., 11-21 times). This process creates small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
Purification: a. Remove any unencapsulated (free) Stannsoporfin from the liposome (B1194612) suspension using size exclusion chromatography or dialysis.
-
Characterization: a. Analyze the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency by disrupting the purified liposomes with a solvent (e.g., methanol) and quantifying the Stannsoporfin concentration using UV-vis spectroscopy or HPLC.
-
Section 5: Diagrams
References
- 1. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. The heme oxygenase-1 metalloporphyrin inhibitor stannsoporfin enhances the bactericidal activity of a novel regimen for multidrug-resistant tuberculosis in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo inhibition of intestinal heme oxygenase by tin-protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
- 8. Sn(IV) Mesoporphyrin IX dichloride | [frontierspecialtychemicals.com]
- 9. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stannous Mesoporphyrin (SnMP) In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Stannous Mesoporphyrin (SnMP) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Stannous Mesoporphyrin (SnMP) and what is its primary mechanism of action?
A1: Stannous Mesoporphyrin (SnMP) is a synthetic heme analogue that acts as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1][2][3] By inhibiting HO, SnMP blocks the degradation of heme into biliverdin, bilirubin (B190676), and carbon monoxide.[4] This mechanism is leveraged in research to study the physiological roles of heme oxygenase and in clinical applications to reduce elevated bilirubin levels, such as in neonatal hyperbilirubinemia.[4][5]
Q2: What are the common sources of variability in SnMP in vivo studies?
A2: Variability in in vivo studies using SnMP can arise from several factors, including:
-
Animal-related factors: Species, strain, age, sex, and underlying health status of the animals can all influence drug metabolism and response.[6][7][8]
-
Drug preparation and formulation: The purity of the SnMP, the choice of vehicle, the final concentration, and the stability of the formulation are critical. Inconsistent preparation can lead to significant variations in efficacy.[9][10]
-
Administration route and technique: The route of administration (e.g., intravenous, intraperitoneal, oral) and the precision of the injection technique can affect the bioavailability and pharmacokinetics of SnMP.[11][12][13]
-
Dosage and timing: Inconsistent dosing, including variations in volume and frequency, can lead to different biological responses.[14]
-
Environmental factors: Animal housing conditions, diet, and light cycles can impact animal physiology and their response to treatment.
Q3: How should SnMP be prepared and stored for in vivo use?
A3: Proper preparation and storage are crucial for maintaining the stability and efficacy of SnMP.
-
Storage of Stock Solutions: SnMP stock solutions should be stored in sealed containers, protected from light. For long-term storage (months to years), temperatures of -20°C to -80°C are recommended.[2][9] For short-term storage (days to weeks), 0-4°C can be used.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9]
-
Preparation of Working Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[9] The substance should be dissolved in a suitable, sterile, and isotonic vehicle appropriate for the chosen administration route.[11]
-
Lyophilization: For enhanced stability, particularly for liposomal formulations, SnMP can be lyophilized.[15]
Troubleshooting Guides
Issue 1: Higher than Expected Variability in Experimental Readouts
If you are observing significant variability between animals within the same treatment group, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure all technicians are using a standardized, aseptic injection technique.[12] - For intravenous injections, confirm proper vein access to avoid partial dosing. - For intraperitoneal injections, ensure a consistent injection site in the lower abdominal quadrant to avoid organ damage.[13] |
| Animal Strain and Health | - Use a consistent and well-characterized animal strain for all experiments.[6] - Ensure all animals are of a similar age and weight. - Acclimatize animals to the housing facility for a sufficient period before starting the experiment. |
| Improper SnMP Preparation | - Prepare fresh working solutions for each experiment.[9] - Ensure the SnMP is fully dissolved in the vehicle before administration. - Validate the concentration of your stock solution periodically. |
| Environmental Stressors | - Maintain consistent light-dark cycles, temperature, and humidity in the animal facility. - Minimize noise and other stressors in the animal housing rooms. |
Issue 2: Lower than Expected Efficacy of SnMP
If SnMP is not producing the expected biological effect (e.g., reduction in bilirubin levels), investigate these possibilities.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | - Review the literature for effective dose ranges in your specific animal model and disease state.[4][16] - Perform a dose-response study to determine the optimal dose for your experimental conditions. It's important to note that in some cases, escalating doses may not lead to a proportionally greater effect.[4] |
| Poor Bioavailability | - The chosen route of administration may not be optimal. The rate of absorption generally follows IV > IP > IM > SC > PO.[11] - Consider using a different vehicle or a liposomal formulation to enhance solubility and targeted delivery, particularly to the spleen.[15] |
| Degraded SnMP | - Verify the storage conditions and age of your SnMP stock. Improper storage can lead to degradation.[2][9][10] - Protect SnMP solutions from light, as it is a photoreactive compound. |
| Timing of Administration and Measurement | - The inhibitory effect of SnMP may have a delayed onset, with significant effects observed 24 to 48 hours post-administration.[4][17] - Ensure your measurement timepoints are aligned with the expected pharmacokinetic and pharmacodynamic profile of SnMP. |
Experimental Protocols & Data
Table 1: Example SnMP Dosages in Preclinical Models
| Animal Model | Application | Route of Administration | Dosage | Reference |
| Rat Neonate | Hyperbilirubinemia | Not specified | 1 µmol/kg body weight | [1] |
| BALB/c Mice | Tuberculosis | Not specified | 5 mg/kg and 10 mg/kg | [16] |
| Rats | Bile-cannulated | Intravenous | Not specified | [15] |
| Porcine | Endotoxemia | Intravenous | 6 µmol/kg | [18] |
| Preterm Newborns (Human) | Hyperbilirubinemia | Intramuscular | 6 µmol/kg body weight | [19] |
Detailed Methodology: Preparation and Administration of SnMP for Murine Studies
This protocol is a generalized example and should be adapted to specific experimental needs and institutional guidelines.
1. Preparation of SnMP Stock Solution:
-
Weigh the required amount of SnMP powder in a sterile environment.
-
Dissolve the powder in a minimal amount of 0.1 N NaOH.
-
Neutralize the solution with 0.1 N HCl and bring it to the final volume with a sterile, isotonic saline or phosphate-buffered saline (PBS) to achieve the desired stock concentration.
-
Sterile filter the stock solution using a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C, protected from light.[2][9]
2. Preparation of Working Solution for Injection:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution with a sterile vehicle (e.g., saline, PBS) to the final desired concentration for injection. The final volume should be appropriate for the chosen administration route and the size of the animal.[11]
3. Administration Routes in Mice:
-
Intraperitoneal (IP) Injection:
- Restrain the mouse appropriately.
- Inject the SnMP solution into the lower right quadrant of the abdomen, being careful to avoid the midline and internal organs.
- Recommended volume: < 2-3 ml for an adult mouse.[11]
-
Intravenous (IV) Injection:
-
Oral Gavage (PO):
Visualizations
Signaling Pathway of SnMP Action
References
- 1. Reduction of the C2 and C4 vinyl groups of Sn-protoporphyrin to form Sn-mesoporphyrin markedly enhances the ability of the metalloporphyrin to inhibit in vivo heme catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Deterioration of stannous ion in radiopharmaceutical kits during storage [pubmed.ncbi.nlm.nih.gov]
- 11. cea.unizar.es [cea.unizar.es]
- 12. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted delivery of a heme oxygenase inhibitor with a lyophilized liposomal tin mesoporphyrin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Tin-mesoporphyrin for inhibition of heme oxygenase during long-term hyperdynamic porcine endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The effectiveness of oral tin mesoporphyrin prophylaxis in reducing bilirubin production after an oral heme load in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing SnMP interference in spectroscopic measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common interference issues and optimize signal quality during spectroscopic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in spectroscopic measurements?
Interference in spectroscopic measurements can lead to systematic errors by either augmenting or diminishing the analytical signal.[1] These interferences are broadly categorized into three main types: spectral, chemical, and physical interference.[1][2]
-
Spectral Interference: Occurs when the signal from an interfering species overlaps with the analyte's signal.[1][3] This can be due to the overlap of absorption lines from other elements or molecules in the sample, or background radiation from the atomization source (e.g., a flame).[3][4][5] Particulate matter in the sample can also scatter the instrument's source radiation, leading to erroneously high absorbance readings.[4]
-
Chemical Interference: Arises from chemical reactions that occur during the atomization process, which can alter the absorption characteristics of the analyte.[2] Common examples include the formation of low-volatility compounds that do not fully decompose in the atomization source and the ionization of the analyte, which reduces the population of ground-state atoms available for measurement.[1][4][6]
-
Physical Interference: These are non-chemical factors that affect the nebulization or atomization process.[1] Variations in physical properties of the sample solution, such as viscosity, surface tension, or solvent type, compared to the standards can lead to inconsistencies in the amount of sample reaching the atomizer, thereby affecting the signal.[2][6]
Q2: What is the Signal-to-Noise Ratio (SNR) and why is it important in spectroscopy?
The Signal-to-Noise Ratio (SNR) is a critical metric that quantifies the quality of a spectroscopic measurement by comparing the level of the desired signal to the level of background noise.[7] A higher SNR indicates a stronger signal relative to the noise, resulting in clearer, more reliable, and more accurate data.[7] Conversely, a low SNR suggests that noise is prominent, making it challenging to extract meaningful information from the spectrum.[7][8] Optimizing the SNR is crucial for achieving high sensitivity and precision in spectroscopic analyses.[9]
Q3: How can I differentiate between instrument-related issues and sample-specific effects when I see a noisy or unstable spectrum?
To distinguish between instrument-related problems and issues stemming from your sample, a good first step is to compare the spectra of your sample and a blank.[10] Record a fresh blank spectrum under the same experimental conditions.[10] If the blank spectrum exhibits similar anomalies, such as baseline drift or noise, the problem is likely instrumental.[10] However, if the blank remains stable while the sample spectrum shows issues, the source is more likely related to the sample itself, such as matrix effects or contamination.[10]
Troubleshooting Guides
Issue 1: Inaccurate results due to suspected spectral interference.
Q: My absorbance readings are unexpectedly high. How can I confirm and mitigate spectral interference?
A: Unexpectedly high absorbance can be a sign of spectral interference, where another component in the sample matrix is absorbing or scattering light at the same wavelength as your analyte.[4]
Troubleshooting Steps:
-
Wavelength Selection: Check if your element of interest has alternative absorption lines that are free from spectral overlap.[3] Many elements have multiple absorption lines, and selecting a different one can often resolve the issue.[3]
-
Background Correction: Employ background correction techniques. Common methods include deuterium (B1214612) arc, Zeeman effect, and Smith-Hieftje background correction, which help to distinguish the analyte signal from background absorption.[1][3] Modern spectrophotometers are often equipped with these features.
-
Blank Analysis: Analyze a blank solution that contains all the components of the sample matrix except for the analyte.[4] This can help to correct for absorption and scattering of radiation by the flame or other matrix components.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on the analyte signal.[3] However, be mindful of the instrument's detection limits.[3]
Issue 2: Low or inconsistent analyte signal.
Q: My analyte signal is lower than expected or fluctuates between measurements. What could be the cause and how do I fix it?
A: A low or inconsistent signal can be due to chemical or physical interferences.
Troubleshooting Steps:
-
Check for Chemical Interference:
-
Formation of Non-Volatile Compounds: This is a common chemical interference where the analyte forms stable compounds with other matrix components, reducing the efficiency of atomization.[1][4]
-
Increase Temperature: If using a flame or furnace, increasing the atomization temperature can help to break down these stable compounds.[4]
-
Use a Releasing Agent: A releasing agent is a substance that preferentially reacts with the interfering species, freeing the analyte. For example, lanthanum or strontium can be added to bind with phosphate, preventing it from forming a non-volatile compound with calcium.[3]
-
Use a Protecting Agent: A protecting agent, such as EDTA, forms a stable but volatile complex with the analyte, preventing it from reacting with interfering species.[2]
-
-
Ionization Interference: High temperatures can cause some of the analyte atoms to ionize, which reduces the number of ground-state atoms that can absorb radiation.[6]
-
-
Check for Physical Interference:
-
Matrix Matching: Ensure that the physical properties (viscosity, surface tension) of your standard solutions are as similar as possible to your samples.[1] This can be achieved by preparing the standards in a matrix that closely resembles the sample matrix.[4]
-
Standard Addition Method: This method can compensate for matrix effects by adding known quantities of the analyte to the sample and measuring the corresponding increase in signal.[3] By extrapolating a plot of signal versus added concentration, the original analyte concentration can be determined.[3]
-
Internal Standard: The use of an internal standard, an element added at a constant concentration to all samples and standards, can help to correct for variations in the nebulization and atomization processes.[1]
-
Quantitative Impact of Chemical Interference on Calcium Absorbance
| Interfering Ion | Concentration of Interfering Ion | Analyte (Ca2+) Concentration | Original Absorbance | Absorbance with Interferent |
| Al³⁺ | 100 ppm | 5 ppm | 0.50 | 0.14 |
| PO₄³⁻ | 500 ppm | 5 ppm | 0.50 | 0.38 |
Data sourced from a study on the effect of Al³⁺ and PO₄³⁻ on calcium atomic absorption analysis.[4]
Experimental Protocols
Protocol 1: Standard Addition Method for Overcoming Matrix Effects
This protocol is designed to determine the concentration of an analyte in a complex matrix where physical or chemical interferences are suspected.
Methodology:
-
Sample Preparation: Prepare several aliquots of the unknown sample with identical volumes.
-
Spiking: To each aliquot (except for the first one), add a different, known amount of a standard solution of the analyte.
-
Dilution: Dilute all aliquots to the same final volume. The first aliquot (with no added standard) is also diluted to this volume.
-
Measurement: Measure the absorbance of each prepared solution.
-
Data Analysis:
-
Plot the measured absorbance versus the concentration of the added standard for each aliquot.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where absorbance is zero). The absolute value of the x-intercept represents the concentration of the analyte in the original, undiluted sample.
-
Protocol 2: Identifying and Mitigating Spectral Overlap
This protocol provides a systematic approach to identify and correct for spectral interference.
Methodology:
-
Initial Assessment: Run a spectrum of your analyte standard and a standard of the suspected interfering element separately to confirm that their absorption or emission lines overlap at your analytical wavelength.
-
Literature Review: Consult spectroscopic databases and literature to identify alternative, interference-free wavelengths for your analyte.
-
Wavelength Evaluation:
-
If an alternative wavelength is available, re-calibrate your instrument at this new wavelength and re-measure your samples and standards.
-
Verify that the new wavelength provides adequate sensitivity for your application.
-
-
If No Alternative Wavelength is Suitable:
-
Employ Background Correction: Activate the instrument's background correction system (e.g., Deuterium lamp or Zeeman correction) and re-analyze the samples.
-
Interference Correction through Software: Some modern instruments have software algorithms that can mathematically correct for specific, known interferences.[3] Consult your instrument's manual for the availability and use of these features.
-
Visualizations
Caption: General troubleshooting workflow for spectroscopic analysis.
Caption: Diagram of spectral interference by an overlapping absorption line.
Caption: Mitigation of chemical interference using a releasing agent.
References
- 1. Video: Atomic Absorption Spectroscopy: Interference [jove.com]
- 2. youtube.com [youtube.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Types of interferences in AAS [delloyd.50megs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. optecks.com [optecks.com]
- 9. azom.com [azom.com]
- 10. azooptics.com [azooptics.com]
Validation & Comparative
A Head-to-Head Comparison of Tin(IV) Mesoporphyrin IX Dichloride and Zinc Protoporphyrin for Heme Oxygenase-1 (HO-1) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used competitive inhibitors of Heme Oxygenase-1 (HO-1): Tin(IV) mesoporphyrin IX dichloride (SnMP) and Zinc protoporphyrin (ZnPP). This document synthesizes experimental data to objectively evaluate their performance, aiding in the selection of the appropriate inhibitor for research and therapeutic development.
Introduction to HO-1 and its Inhibitors
Heme Oxygenase-1 (HO-1) is a critical enzyme in cellular defense mechanisms, catalyzing the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO).[1][2] While HO-1 activity is protective against oxidative stress and inflammation, its upregulation in various pathologies, including cancer, can promote tumor growth and resistance to therapy.[3][4] Consequently, inhibition of HO-1 has emerged as a promising therapeutic strategy.
SnMP and ZnPP are synthetic heme analogs that act as potent competitive inhibitors of HO-1.[5][6] SnMP has been clinically investigated for the treatment of neonatal hyperbilirubinemia due to its high potency.[4][7] ZnPP, a naturally occurring molecule, is also a potent inhibitor and has been explored for its anti-cancer properties.[6][8] This guide will delve into a comparative analysis of their inhibitory efficacy, effects on HO-1 expression, and other pharmacological properties.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of SnMP and ZnPP against HO-1 and its constitutive isoform, HO-2, has been evaluated in various studies. A key study determined the concentration required for 50% inhibition (IC50) of HO-1 and HO-2 activities in rat spleen and brain tissue, respectively. The data clearly indicates that SnMP is a more potent inhibitor for both isoforms compared to ZnPP.
| Inhibitor | Target Isoform | IC50 (µM) | Reference |
| Tin Mesoporphyrin (SnMP) | HO-1 | 0.04 ± 0.01 | [9] |
| HO-2 | 0.11 ± 0.02 | [9] | |
| Zinc Protoporphyrin (ZnPP) | HO-1 | 0.22 ± 0.04 | [9] |
| HO-2 | 1.10 ± 0.15 | [9] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
Determination of HO-1 Activity (Carbon Monoxide Measurement)
This method quantifies HO-1 activity by measuring the production of carbon monoxide (CO), a direct product of heme degradation.
Protocol:
-
Tissue Preparation: Homogenize tissue samples in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Microsomal Fraction Isolation: Centrifuge the homogenate to pellet cellular debris. The supernatant is then ultracentrifuged to isolate the microsomal fraction, which contains HO-1.
-
Reaction Mixture: In a sealed vial, combine the microsomal fraction with a reaction mixture containing hemin (B1673052) (substrate), NADPH (cofactor), and biliverdin reductase (to convert biliverdin to bilirubin).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
CO Measurement: Analyze the headspace gas of the vial using gas chromatography to quantify the amount of CO produced.
-
Data Analysis: Normalize CO production to the protein concentration of the microsomal fraction and the incubation time.[1][10]
Western Blotting for HO-1 Protein Expression
This technique is used to quantify the relative amount of HO-1 protein in a sample.
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HO-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[8][11][12]
Signaling Pathways and Experimental Workflows
Heme Oxygenase-1 (HO-1) Signaling Pathway
The induction of HO-1 is a complex process regulated by various signaling pathways, primarily the Nrf2-Keap1 pathway. Oxidative or electrophilic stress leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, including HMOX1 (the gene encoding HO-1).
Caption: The Nrf2-mediated signaling pathway for HO-1 induction.
Experimental Workflow for Comparing HO-1 Inhibitors
A typical workflow to compare the efficacy of SnMP and ZnPP involves in vitro and in vivo experiments.
Caption: A generalized workflow for comparing HO-1 inhibitors.
Discussion and Conclusion
Both SnMP and ZnPP are effective competitive inhibitors of HO-1. Experimental data indicates that This compound (SnMP) is a more potent inhibitor of both HO-1 and HO-2 than Zinc protoporphyrin (ZnPP) , as evidenced by its lower IC50 values.[9]
However, the choice of inhibitor may depend on the specific application. SnMP's high potency has led to its clinical investigation for neonatal jaundice.[7] Conversely, some studies suggest that ZnPP may have anti-cancer effects that are independent of its HO-1 inhibitory activity, potentially through the Wnt/β-catenin signaling pathway.[13] Furthermore, ZnPP has been reported to induce apoptosis, a property not observed with other metalloporphyrins.[14]
It is also important to consider potential off-target effects and other pharmacological properties. For instance, SnMP has been associated with photosensitization, which could be a limiting factor in its therapeutic use.[6] On the other hand, ZnPP has been shown to induce HO-1 expression in some cell types, which could counteract its inhibitory effect.[8][14]
References
- 1. Heme oxygenase activity as measured by carbon monoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. HMOX1 Monoclonal Antibody (HO-1-1) (MA1-112) [thermofisher.com]
- 10. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. Systemic effects of orally-administered zinc and tin (IV) metalloporphyrins on heme oxygenase expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unique effects of zinc protoporphyrin on HO-1 induction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SnMP and Other Heme Oxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Tin Mesoporphyrin (SnMP) and other prominent heme oxygenase (HO) inhibitors, supported by experimental data. The content is designed to assist researchers in making informed decisions for their preclinical and clinical investigations.
Introduction to Heme Oxygenase and Its Inhibition
Heme oxygenase (HO) is a critical enzyme in heme catabolism, breaking down heme into biliverdin (B22007), free iron, and carbon monoxide (CO).[1][2] Of the two primary isoforms, HO-1 is inducible by various stress stimuli, including oxidative stress and inflammation, and is often overexpressed in pathological conditions such as cancer.[1][2] This has made HO-1 a compelling therapeutic target. Heme oxygenase inhibitors, particularly metalloporphyrins like SnMP, competitively inhibit the enzyme's activity and have been investigated for various therapeutic applications, most notably in the management of neonatal hyperbilirubinemia.[3][4][5] This guide focuses on comparing the efficacy of SnMP with other metalloporphyrin-based inhibitors like Zinc Protoporphyrin (ZnPP) and others.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize quantitative data on the efficacy of various heme oxygenase inhibitors from preclinical and clinical studies.
Table 1: In Vitro Inhibition of Heme Oxygenase Activity
| Inhibitor | Target | IC50 (µM) | Cell/Tissue Type | Reference |
| Tin Mesoporphyrin (SnMP) | HO-1 & HO-2 | Most potent inhibitor for both isoenzymes (specific IC50 not provided in source) | Rat Spleen and Brain | [6] |
| Zinc Protoporphyrin (ZnPP) | HO-1 & HO-2 | - | Rat Spleen and Brain | [6] |
| Imidazole-based inhibitor (Compound 1) | HO-1 | 0.25 | - | [7] |
| Imidazole-based inhibitor (Compound 3) | HO-1 | 28.8 | - | [8] |
| Imidazole-based inhibitor (Compound 3) | HO-2 | 14.4 | - | [8] |
| Acetamide-based inhibitor (Compound 7l) | HO-1 | ~1.0 | - | [7] |
Table 2: In Vivo Efficacy of Heme Oxygenase Inhibitors in Neonatal Hyperbilirubinemia
| Inhibitor | Dosage | Study Population | Key Findings | Reference |
| Tin Mesoporphyrin (SnMP) | 6.0 µmol/kg (single IM dose) | Full-term breastfed newborns | Eliminated the need for phototherapy; significantly reduced peak bilirubin (B190676) levels and duration of clinical monitoring. | [3][4] |
| Tin Mesoporphyrin (SnMP) | 4.5 mg/kg (single IM dose) | Newborns ≥35 weeks gestational age | Halved the duration of phototherapy; reversed the trajectory of total bilirubin within 12 hours. | [9] |
Table 3: Comparative In Vivo Efficacy of Metalloporphyrins on Bilirubin Production in Mice
| Inhibitor | Dosage | Time Point | Decrease in Bilirubin Production (%) | Reference |
| Tin Mesoporphyrin (SnMP) | 30 µmol/kg (oral gavage) | 3 hours | 28% | [10] |
| Zinc Bis Glycol Deuteroporphyrin (ZnBG) | 30 µmol/kg (oral gavage) | 3 hours | 15% | [10] |
| Zinc Protoporphyrin (ZnPP) | 30 µmol/kg (oral gavage) | 3 hours | 9% | [10] |
Table 4: In Vivo Efficacy of Heme Oxygenase Inhibitors in Cancer Models
| Inhibitor | Cancer Model | Key Findings | Reference | |---|---|---|---|---| | Zinc Protoporphyrin (ZnPP) | Hepatoma cells (in vitro & in vivo) | Increased apoptosis and sensitivity of cancer cells to cisplatin. |[11] | | Zinc Protoporphyrin (ZnPP) | Melanoma and breast cancer cells (in vitro & in vivo) | Potentiated the anticancer activity of dihydroartemisinin. |[12][[“]] | | Tin Mesoporphyrin (SnMP) | Non-small-cell lung cancer cell line (A549) | Reduced cell proliferation and migration. |[14] |
Experimental Protocols
Spectrophotometric Assay for Heme Oxygenase Activity
This protocol is adapted from methodologies described in the literature for measuring HO-1 activity by quantifying bilirubin production.[15][16]
1. Preparation of Microsomal Fraction (Source of HO-1):
-
Harvest cells or tissues and homogenize in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris.
-
Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a known volume of buffer and determine the protein concentration.
2. Preparation of Cytosolic Fraction (Source of Biliverdin Reductase):
-
Homogenize rat liver in a suitable buffer.
-
Centrifuge at high speed to pellet cellular debris and organelles.
-
The resulting supernatant contains the cytosolic fraction with biliverdin reductase. Determine the protein concentration.
3. Heme Oxygenase Activity Assay:
-
In a reaction tube, combine the microsomal fraction (containing HO-1), the cytosolic fraction (containing biliverdin reductase), hemin (B1673052) (substrate), and a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
For inhibitor studies, pre-incubate the microsomal fraction with the desired concentration of the inhibitor (e.g., SnMP, ZnPP) for a specified time before adding the other reaction components.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) in the dark.
-
Stop the reaction by adding chloroform (B151607).
-
Extract the bilirubin into the chloroform layer by vortexing and centrifugation.
-
Measure the absorbance of the chloroform layer at ~464 nm and a reference wavelength of ~530 nm.
-
Calculate the amount of bilirubin produced using the extinction coefficient (40 mM⁻¹ cm⁻¹). HO activity is typically expressed as pmol of bilirubin formed per milligram of microsomal protein per hour.
Visualizations
Heme Oxygenase Signaling Pathway
References
- 1. Frontiers | The Diverse Roles of Heme Oxygenase-1 in Tumor Progression [frontiersin.org]
- 2. Heme oxygenase-1: emerging target of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A Dual Role of Heme Oxygenase-1 in Cancer Cells [mdpi.com]
- 5. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytoprotective Role of Heme Oxygenase-1 in Cancer Chemoresistance: Focus on Antioxidant, Antiapoptotic, and Pro-Autophagy Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. consensus.app [consensus.app]
- 14. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Tin Mesoporphyrin (SnMP) as a Heme Oxygenase-2 Inhibitor: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of Tin Mesoporphyrin (SnMP) as an inhibitor of heme oxygenase-2 (HO-2), an enzyme implicated in a variety of physiological and pathological processes. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate SnMP's performance against its isoform, heme oxygenase-1 (HO-1), and other alternative HO-2 inhibitors.
Executive Summary
Tin Mesoporphyrin (SnMP) is a potent, competitive inhibitor of heme oxygenase (HO) enzymes. While extensively studied for its inhibitory effects on the inducible isoform, HO-1, its specific activity against the constitutive isoform, HO-2, is also of significant interest. This guide consolidates in vitro data on the inhibitory potency of SnMP and compares it with other known HO inhibitors. While a precise IC50 value for SnMP against HO-2 is not consistently reported in the literature, it is established as a potent, non-selective inhibitor with an expected HO-2 IC50 in the low micromolar to nanomolar range. For context, this guide includes data on highly selective HO-2 inhibitors to provide a clear benchmark for its performance.
Quantitative Comparison of Heme Oxygenase Inhibitors
The inhibitory effects of SnMP and other compounds on heme oxygenase activity are summarized below. The data highlights the potency and selectivity of various inhibitors against the HO-1 and HO-2 isoforms.
| Inhibitor | Target Isoform(s) | Species | IC50 / Ki Value | Citation |
| Tin Mesoporphyrin (SnMP) | HO-1 | Rat (splenic microsomes) | Ki: 14 nM | [1] |
| HO-1 | Human (recombinant) | IC50: 84 nM | ||
| HO-1 | Rat (recombinant) | IC50: 111 nM | ||
| HO-2 | General (non-selective) | IC50: ≤ 10 µM | [2] | |
| Clemizole Derivative | HO-2 (selective) | Not Specified | IC50: 3.4 µM | [2] |
| HO-1 | Not Specified | IC50: > 100 µM | [2] | |
| Chromium Deuteroporphyrin (CrDP) | Total HO | Rat (brain, liver, spleen) | IC50: 0.6 - 1.3 µM | |
| Zinc Deuteroporphyrin (ZnDP) | Total HO | Rat (brain, liver, spleen) | IC50: 11.0 - 13.5 µM |
Experimental Protocols
The validation of SnMP's inhibitory effect on HO-2 relies on robust in vitro enzyme activity assays. The most common method is a spectrophotometric assay that measures the formation of bilirubin (B190676), the end product of the heme degradation pathway.
Heme Oxygenase Activity Assay (Spectrophotometric Method)
This assay determines the enzymatic activity of HO by quantifying the amount of bilirubin produced from the degradation of the substrate, hemin.
Principle:
Heme oxygenase catalyzes the conversion of heme to biliverdin (B22007). Subsequently, biliverdin is reduced to bilirubin by biliverdin reductase, an enzyme added in excess to the reaction mixture. The rate of bilirubin formation is monitored by measuring the increase in absorbance at or near 464 nm.
Key Reagents and Components:
-
Enzyme Source: Microsomal fractions from tissues expressing HO-2 or purified recombinant human HO-2.
-
Substrate: Hemin (Heme B).
-
Cofactors: NADPH (for cytochrome P450 reductase, which provides electrons to HO).
-
Coupling Enzyme: Purified biliverdin reductase.
-
Buffer System: Potassium phosphate (B84403) buffer, typically at pH 7.4.
-
Inhibitor: Tin Mesoporphyrin (SnMP) or other compounds to be tested.
General Procedure:
-
A reaction mixture is prepared containing the enzyme source, biliverdin reductase, and buffer.
-
The inhibitor (SnMP) at various concentrations is added to the reaction mixture and pre-incubated.
-
The reaction is initiated by the addition of the substrate (hemin) and cofactor (NADPH).
-
The change in absorbance at ~464 nm is monitored over time using a spectrophotometer.
-
The rate of bilirubin formation is calculated from the linear portion of the reaction curve using the molar extinction coefficient of bilirubin.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Mechanism of SnMP Inhibition
HO Activity Assay Workflow
References
A Comparative Guide: Stannsoporfin Versus Phototherapy for Hyperbilirubinemia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of stannsoporfin (B1264483) and phototherapy, the current standard of care, for the treatment of hyperbilirubinemia in newborns. The information presented is intended to support research, scientific understanding, and drug development in this critical area of neonatal medicine.
Introduction
Neonatal hyperbilirubinemia, or jaundice, is a common condition characterized by elevated levels of bilirubin (B190676) in the blood. If left untreated, severe hyperbilirubinemia can lead to bilirubin-induced neurotoxicity, including a devastating condition known as kernicterus.[1] For decades, phototherapy has been the primary treatment, utilizing light to convert bilirubin into excretable isomers. Stannsoporfin, an investigational drug, offers a different therapeutic approach by inhibiting the production of bilirubin at its source.[2] This guide will delve into the mechanisms of action, comparative efficacy, safety profiles, and experimental protocols of both treatments.
Mechanism of Action
The fundamental difference between stannsoporfin and phototherapy lies in their approach to managing bilirubin levels. Stannsoporfin acts prophylactically to prevent bilirubin formation, while phototherapy works to eliminate bilirubin that has already been produced.
Stannsoporfin: Inhibition of Heme Oxygenase
Stannsoporfin (tin mesoporphyrin or SnMP) is a synthetic heme analogue that acts as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolic pathway of heme.[1][2] Heme, primarily derived from the breakdown of red blood cells, is converted by HO into biliverdin, which is subsequently reduced to bilirubin.[2] By blocking the active site of heme oxygenase, stannsoporfin prevents the degradation of heme and thereby reduces the production of bilirubin.[1][3]
Phototherapy: Photoisomerization of Bilirubin
Phototherapy utilizes visible light, typically in the blue-green spectrum (460-490 nm), to convert unconjugated bilirubin into water-soluble isomers that can be excreted without the need for hepatic conjugation.[4] This process occurs primarily in the skin and subcutaneous tissues. The absorption of light energy by the bilirubin molecule leads to two main photochemical reactions:
-
Configurational (Z,E) Isomerization: This is a rapid and reversible process that converts the toxic native Z,Z-bilirubin isomer into the less toxic and more water-soluble Z,E- and E,Z-isomers.[4][5]
-
Structural Isomerization (Lumirubin Formation): This is a slower, irreversible process that forms lumirubin, a water-soluble structural isomer that is readily excreted in bile and urine.[4][5]
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data on the efficacy of stannsoporfin and phototherapy from available clinical studies. It is important to note that direct comparisons can be challenging due to variations in study design, patient populations, and treatment protocols.
Table 1: Efficacy of Stannsoporfin (in conjunction with phototherapy) in Neonates with Hemolytic Disease
| Treatment Group | Number of Patients (n) | Mean Change in Total Serum Bilirubin (TSB) at 48 hours | 95% Confidence Interval | p-value (vs. Control) |
| Placebo + Phototherapy | 30 | +17.5% | 5.6% to 30.7% | - |
| Stannsoporfin (3.0 mg/kg) + Phototherapy | 30 | -13.0% | -21.7% to -3.2% | <0.0001 |
| Stannsoporfin (4.5 mg/kg) + Phototherapy | 31 | -10.5% | -19.4% to -0.6% | <0.0001 |
Data from a multicenter, placebo-controlled phase 2b study (NCT01887327).[6][7][8]
Table 2: Efficacy of Phototherapy
| Study Population | Phototherapy Type | Rate of Bilirubin Decline | Notes |
| Full-term healthy infants with nonhemolytic hyperbilirubinemia | Conventional (daylight fluorescent lamps) | 0.6% - 0.8% per hour | The rate was lower in breast-fed infants compared to formula-fed infants.[9] |
| Term infants without hemolysis | Not specified | 6% to 20% decrease expected | General expected rate of decline.[10] |
| Term and near-term infants | Intensive Phototherapy | 4.65 ± 2.02 mg/dL in the first 6 hours | Statistically significant decline compared to double phototherapy.[11] |
| Term and near-term infants | Double Phototherapy | 3.59 ± 1.86 mg/dL in the first 6 hours | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of the experimental protocols for a key stannsoporfin clinical trial and a general protocol for the administration of phototherapy.
Stannsoporfin Clinical Trial Protocol (NCT01887327)
General Protocol for Phototherapy Administration
Safety and Side Effects
Both stannsoporfin and phototherapy have documented side effects that must be considered in a clinical context.
Table 3: Comparison of Adverse Events
| Adverse Event | Stannsoporfin | Phototherapy |
| Common | Transient erythema (especially when used with phototherapy)[1] | Interference with maternal-infant bonding, thermal instability, water loss, loose stools, skin rashes.[12][13] |
| Less Common/Rare | Photosensitivity[14] | Bronze baby syndrome, electrolyte disturbances (hypocalcemia).[12] |
| Potential Long-Term | Data on long-term safety is still being collected.[15] | Development of melanocytic nevi, potential association with allergic diseases.[16][17] |
Conclusion
Stannsoporfin and phototherapy represent two distinct and effective strategies for the management of neonatal hyperbilirubinemia. Phototherapy, the long-standing standard of care, enhances the elimination of existing bilirubin. Stannsoporfin, a promising pharmacological agent, works by preventing the formation of bilirubin.
The quantitative data suggests that stannsoporfin, when used as an adjunct to phototherapy in neonates with hemolytic disease, can significantly reduce the rise in TSB levels compared to phototherapy alone.[6][7][8] Phototherapy is a proven and effective treatment, with its efficacy influenced by factors such as the type of light source and the infant's feeding method.[9][11]
The safety profiles of both treatments are generally considered favorable, with most side effects being transient and manageable. However, the potential for long-term side effects with phototherapy warrants further investigation, and long-term safety data for stannsoporfin is still emerging.
For drug development professionals, the distinct mechanism of action of stannsoporfin presents a novel therapeutic avenue, particularly for infants at high risk for severe hyperbilirubinemia due to hemolysis. Further research, including head-to-head comparative efficacy trials and long-term follow-up studies, is essential to fully elucidate the relative benefits and risks of these two treatment modalities and to optimize the management of neonatal jaundice.
References
- 1. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. scispace.com [scispace.com]
- 4. Phototherapy for Jaundice: Background, Indications, Contraindications [emedicine.medscape.com]
- 5. droracle.ai [droracle.ai]
- 6. Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease. [scholars.duke.edu]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Decreased response to phototherapy for neonatal jaundice in breast-fed infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation and Treatment of Neonatal Hyperbilirubinemia | AAFP [aafp.org]
- 11. researchgate.net [researchgate.net]
- 12. actascientific.com [actascientific.com]
- 13. manuelosses.cl [manuelosses.cl]
- 14. Clinical trial of tin mesoporphyrin to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. adc.bmj.com [adc.bmj.com]
- 17. researchgate.net [researchgate.net]
Comparative analysis of different synthesis methods for Tin(IV) mesoporphyrin IX dichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic methods for Tin(IV) mesoporphyrin IX dichloride, a compound of significant interest in biomedical research, particularly for its role as a potent inhibitor of heme oxygenase.[1][2][3] The selection of an appropriate synthetic route is crucial for obtaining high-purity material in desired quantities. This document outlines three primary methods, presenting their experimental protocols, performance data, and a discussion of their respective advantages and disadvantages to aid researchers in making an informed decision.
Method 1: Direct Metallation of Mesoporphyrin IX with Tin(II) Chloride
This is a widely utilized and straightforward method for the synthesis of tin porphyrins. It involves the direct reaction of the free-base mesoporphyrin IX with a tin(II) salt, typically stannous chloride dihydrate, in a high-boiling point solvent.
Experimental Protocol
A general procedure involves dissolving mesoporphyrin IX in pyridine, followed by the addition of an excess of stannous chloride dihydrate (SnCl₂·2H₂O).[4] The reaction mixture is then refluxed for a period of 2 to 4 hours. The progress of the reaction is conveniently monitored by thin-layer chromatography (TLC) and UV-visible spectroscopy, observing the shift in the Soret band characteristic of the free-base porphyrin to that of the metallated species. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified. Purification is typically achieved by column chromatography on silica (B1680970) gel.
Performance
| Parameter | Value | Reference |
| Starting Material | Mesoporphyrin IX | [4] |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | [4] |
| Solvent | Pyridine | [4] |
| Reaction Time | 2 - 4 hours | [4] |
| Yield | ~60% (general for Sn(IV) porphyrins) | [4] |
| Purity | Dependent on purification | N/A |
| Scalability | Generally scalable with appropriate equipment | N/A |
Advantages and Disadvantages
Advantages:
-
Uses readily available and relatively inexpensive starting materials.
-
The reaction is straightforward to set up and monitor.
Disadvantages:
-
Pyridine is a toxic and unpleasant solvent to handle.
-
Purification by column chromatography can be time-consuming and may lead to product loss.
-
The yield, while acceptable, may not be optimal for large-scale production without further optimization.
Method 2: Metallation with Tin(II) Acetate (B1210297)
This method presents an alternative tin source for the metallation of mesoporphyrin IX. It has been successfully employed in the synthesis of radiolabeled this compound, demonstrating high radiochemical purity.
Experimental Protocol
In a reported synthesis of a radiolabeled analog, mesoporphyrin IX dihydrochloride (B599025) was reacted with tin(II)-119m acetate.[5] The reaction resulted in the metalation of the porphyrin nucleus. While the specific solvent and reaction conditions for a non-radiolabeled synthesis are not detailed in the available literature, it is presumed to be carried out in a suitable organic solvent that can facilitate the reaction between the porphyrin salt and the tin acetate. Purification of the radiolabeled compound was achieved by radio-High-Performance Liquid Chromatography (radio-HPLC).
Performance
| Parameter | Value | Reference |
| Starting Material | Mesoporphyrin IX dihydrochloride | [5] |
| Reagent | Tin(II) acetate | [5] |
| Solvent | Not specified in abstract | [5] |
| Reaction Time | Not specified in abstract | [5] |
| Yield | 60% (radiochemical) | [5] |
| Purity | 99% (radiochemical) | [5] |
| Scalability | Information not available | N/A |
Advantages and Disadvantages
Advantages:
-
Has been shown to produce a high-purity product.
-
May offer an alternative to the use of pyridine.
Disadvantages:
-
The synthesis and handling of tin(II) acetate may require specific precautions.
-
Information on the scalability of this method is lacking.
Method 3: Synthesis from Hemin (B1673052)
This approach utilizes the readily available and naturally occurring porphyrin, hemin, as the starting material. The synthesis involves a two-step process: the reduction of hemin to mesoporphyrin IX, followed by the insertion of tin.
Experimental Protocol
The first step involves the reduction of the vinyl groups of hemin to ethyl groups to form mesoporphyrin IX. A diagrammatic representation of this method suggests the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[6] Following the successful reduction and purification of the resulting mesoporphyrin IX, the tin insertion can be carried out using one of the methods described above (e.g., with tin(II) chloride).
Performance
Advantages and Disadvantages
Advantages:
-
Starts from hemin, which can be a more accessible and cost-effective starting material compared to purified mesoporphyrin IX.
Disadvantages:
-
This is a two-step synthesis, which may be more time-consuming and could result in a lower overall yield.
-
The catalytic hydrogenation step requires specialized equipment and careful handling of hydrogen gas.
-
Detailed experimental protocols and performance data for the complete synthesis of this compound via this route are not well-documented in a single source.
Logical Workflow for Synthesis Method Selection
Caption: Comparative workflow for selecting a synthesis method.
Signaling Pathway of Heme Oxygenase Inhibition
This compound exerts its biological effects primarily through the competitive inhibition of heme oxygenase (HO), a critical enzyme in heme catabolism.
Caption: Inhibition of heme oxygenase by this compound.
References
- 1. Sn(IV) mesoporphyrin IX dichloride | 106344-20-1 | FS160174 [biosynth.com]
- 2. Sn(IV) Mesoporphyrin IX dichloride | [frontierspecialtychemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of ( sup 119m Sn)-mesoporphyrin IX dichloride (Journal Article) | ETDEWEB [osti.gov]
- 6. researchgate.net [researchgate.net]
Cross-Reactivity of Tin(IV) Mesoporphyrin IX Dichloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic cross-reactivity of Tin(IV) mesoporphyrin IX dichloride (SnMP), a potent inhibitor of heme oxygenase (HO). This document summarizes key experimental data, outlines relevant methodologies, and visualizes associated biochemical pathways to support informed decisions in research and development.
This compound (SnMP) is a synthetic heme analog extensively studied for its therapeutic potential, primarily in the management of neonatal hyperbilirubinemia.[1][2] Its mechanism of action relies on the competitive inhibition of heme oxygenase, the rate-limiting enzyme in the catabolism of heme to biliverdin (B22007), which is subsequently converted to bilirubin (B190676).[3][4] By blocking this pathway, SnMP effectively reduces the production of bilirubin.[2] However, the structural similarity of SnMP to heme raises questions about its specificity and potential interactions with other heme-containing enzymes, a critical consideration for its therapeutic application. This guide explores the cross-reactivity of SnMP with other key enzymes.
Quantitative Comparison of Enzyme Inhibition
While SnMP is a highly potent inhibitor of heme oxygenase, evidence suggests it can also interact with other enzymes, notably nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC).[3] The following table summarizes the available quantitative and qualitative data on the inhibitory effects of SnMP on these enzymes.
| Enzyme Target | Inhibitor | Ki (inhibition constant) | IC50 | Notes |
| Heme Oxygenase (rat splenic microsomes) | This compound | 0.014 µM | Not Reported | Potent competitive inhibitor. |
| Nitric Oxide Synthase (NOS) | This compound | Not Reported | Not Reported | Inhibition has been reported, but quantitative data is not readily available. Some studies suggest that other metalloporphyrins (e.g., CrMP, ZnBG) are more selective for HO and do not affect NOS activity.[3] |
| Soluble Guanylyl Cyclase (sGC) | This compound | Not Reported | Not Reported | Inhibition has been reported.[3] The related compound, tin protoporphyrin IX, has been shown to activate purified sGC.[5] |
| Cytochrome P450 | This compound | Not Reported | Not Reported | Studies suggest no long-term effects on cytochrome P450-dependent drug metabolism at therapeutic doses. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are generalized protocols for determining the inhibitory activity of SnMP against heme oxygenase, nitric oxide synthase, and soluble guanylyl cyclase.
Heme Oxygenase Activity Assay
This assay quantifies the activity of HO by measuring the formation of bilirubin.
-
Principle: Heme oxygenase catalyzes the degradation of heme to biliverdin and carbon monoxide. Biliverdin is then rapidly reduced to bilirubin by biliverdin reductase, an enzyme present in excess in the reaction mixture. The concentration of bilirubin is determined spectrophotometrically.
-
Methodology:
-
Preparation of Microsomes: Prepare microsomes from a tissue source rich in heme oxygenase (e.g., rat spleen or liver).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Microsomal protein
-
Hemin (substrate)
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Varying concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Termination: Stop the reaction by adding a suitable solvent (e.g., chloroform).
-
Bilirubin Extraction and Quantification: Extract the bilirubin into the solvent and measure its absorbance at ~464 nm.
-
Data Analysis: Calculate the rate of bilirubin formation and determine the inhibitory effect of SnMP. The Ki can be determined using Dixon plots.
-
Nitric Oxide Synthase (NOS) Activity Assay
NOS activity is typically measured by monitoring the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide (NO).
-
Principle: NOS enzymes convert L-arginine to L-citrulline and NO. The assay can either quantify the co-product L-citrulline (often using a radiolabeled substrate) or measure the downstream products of NO, such as nitrite (B80452) and nitrate.
-
Methodology (Griess Assay for Nitrite):
-
Enzyme Source: Use a purified NOS isoform or a cell lysate known to express the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., HEPES, pH 7.4)
-
L-arginine (substrate)
-
NADPH
-
Cofactors (e.g., FAD, FMN, tetrahydrobiopterin)
-
Calmodulin (for constitutive NOS isoforms)
-
Varying concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Nitrite Detection: Add Griess reagent to the supernatant. This reagent reacts with nitrite to form a colored azo compound.
-
Quantification: Measure the absorbance at ~540 nm and quantify the nitrite concentration using a standard curve.
-
Data Analysis: Determine the percentage of inhibition of NO production by SnMP and calculate the IC50 value.
-
Soluble Guanylyl Cyclase (sGC) Activity Assay
The activity of sGC is determined by measuring the production of cyclic guanosine (B1672433) monophosphate (cGMP).
-
Principle: sGC is activated by nitric oxide (NO) and catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
Methodology:
-
Enzyme Source: Use purified sGC or a cell lysate containing the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., triethanolamine-HCl, pH 7.4)
-
GTP (substrate)
-
A phosphodiesterase inhibitor (to prevent cGMP degradation)
-
An NO donor (e.g., sodium nitroprusside) to activate the enzyme.
-
Varying concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Termination: Stop the reaction, typically by heat inactivation or the addition of a stop solution.
-
cGMP Quantification: Measure the amount of cGMP produced using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition of cGMP production by SnMP and determine the IC50 value.
-
Visualizing the Biochemical Landscape
To better understand the context of SnMP's activity and cross-reactivity, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: A generalized workflow for determining the inhibitory effect of a compound on enzyme activity.
Caption: Interconnected pathways of Heme Oxygenase, Nitric Oxide Synthase, and Soluble Guanylyl Cyclase, highlighting the potential points of inhibition by this compound.
Conclusion
This compound is a potent and well-characterized inhibitor of heme oxygenase. However, for a comprehensive understanding of its pharmacological profile, its cross-reactivity with other enzymes, particularly the heme-containing enzymes nitric oxide synthase and soluble guanylyl cyclase, must be considered. While qualitative reports of inhibition exist, a lack of robust quantitative data (IC50 and Ki values) for these off-target interactions in the public domain highlights a gap in the current understanding of SnMP's selectivity. Further research to quantify the inhibitory potency of SnMP against NOS and sGC is warranted to fully elucidate its safety and efficacy profile for therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations.
References
- 1. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. The effectiveness of oral tin mesoporphyrin prophylaxis in reducing bilirubin production after an oral heme load in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of heme oxygenase inhibitors on soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Tin Mesoporphyrin (SnMP) as an Anti-Cancer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer effects of Tin Mesoporphyrin (SnMP), a competitive inhibitor of heme oxygenase-1 (HO-1), against other therapeutic alternatives. The information presented is supported by experimental data from preclinical studies, offering insights into its mechanism of action, efficacy, and potential for combination therapies.
Comparative Efficacy of SnMP and Alternatives
The in vivo anti-cancer activity of SnMP has been evaluated in various preclinical models, often in combination with standard chemotherapeutic agents. The following tables summarize the quantitative data from key studies, comparing the performance of SnMP with 5-Fluorouracil (5-FU) and a novel HO-1 inhibitor, KCL-HO-1i.
Table 1: In Vivo Tumor Growth Inhibition in MMTV-PyMT Breast Cancer Mouse Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 25 (approx.) | Tumor Growth Inhibition (%) (approx.) |
| Vehicle (Control) | - | 1200 | 0 |
| SnMP | 25 µmol/kg/day | 1100 | 8.3 |
| 5-Fluorouracil (5-FU) | 40 mg/kg/5 days | 800 | 33.3 |
| SnMP + 5-FU | 25 µmol/kg/day + 40 mg/kg/5 days | 200 | 83.3 |
Data estimated from tumor growth curves in a study using the MMTV-PyMT spontaneous breast cancer mouse model. The combination of SnMP and 5-FU demonstrated a significant synergistic effect in controlling tumor growth[1].
Table 2: Comparative In Vivo Efficacy of HO-1 Inhibitors in Combination with Chemotherapy
| Cancer Model | Treatment Group | Outcome |
| MMTV-PyMT Breast Cancer | KCL-HO-1i + 5-FU | Significant tumor reduction compared to controls |
| MMTV-PyMT Breast Cancer | KCL-HO-1i + Gemcitabine (B846) | Comparable synergistic inhibition of tumor growth |
| MN/MCA1 Sarcoma | KCL-HO-1i + Gemcitabine | Significantly greater tumor control compared to gemcitabine monotherapy |
This data highlights the potential of combining HO-1 inhibitors with different chemotherapeutic agents in various cancer types. The anti-tumor efficacy of the KCL-HO-1i and chemotherapy combination was found to be dependent on CD8+ T-cell mediated immunity[2].
Table 3: Effect of SnMP on the Tumor Microenvironment
| Cancer Model | Treatment | Key Biomarker Change |
| MMTV-PyMT Breast Cancer | SnMP + 5-FU | Increased infiltration of CD8+ T cells in the tumor microenvironment |
| Prostate Cancer | SnMP + Docetaxel | Increased infiltration of CD4+ and CD8+ T cells; shift in macrophage polarization towards anti-tumor M1 phenotype |
SnMP's anti-cancer activity is not primarily due to direct cytotoxicity but rather through the modulation of the tumor microenvironment, leading to an enhanced anti-tumor immune response[1][3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vivo experiments cited in this guide.
Experimental Protocol 1: In Vivo Validation of SnMP and 5-FU in the MMTV-PyMT Mouse Model
-
Animal Model: Female MMTV-PyMT (mouse mammary tumor virus-polyoma middle tumor-antigen) transgenic mice on an FVB/N genetic background. These mice spontaneously develop mammary tumors that metastasize to the lung, closely mimicking human breast cancer progression[4][5][6][7].
-
Tumor Monitoring: Palpable mammary tumors are monitored, and their volume is calculated using the formula: (length × width²) / 2[8].
-
Treatment Groups:
-
Vehicle (Control)
-
SnMP (25 µmol/kg/day) administered via intraperitoneal (i.p.) injection.
-
5-Fluorouracil (5-FU) (40 mg/kg/5 days) administered via i.p. injection.
-
Combination of SnMP and 5-FU at the above-mentioned dosages[1].
-
-
Endpoint Analysis: Tumor growth is monitored over time. At the end of the study, tumors are excised for histological analysis and quantification of immune cell infiltration, such as CD8+ T cells, by immunohistochemistry or flow cytometry[3][9][10][11][12].
Experimental Protocol 2: In Vivo Assessment of KCL-HO-1i in a Subcutaneous MN/MCA1 Sarcoma Model
-
Animal Model: Syngeneic mouse model established by subcutaneously implanting MN/MCA1 sarcoma cells.
-
Treatment Groups:
-
Vehicle (Control)
-
Gemcitabine
-
KCL-HO-1i
-
Combination of KCL-HO-1i and Gemcitabine.
-
-
CD8+ T Cell Depletion: To determine the role of the immune system, a cohort of mice is treated with a CD8+ T cell-depleting antibody prior to and during the combination therapy.
-
Endpoint Analysis: Tumor growth is monitored to assess the therapeutic efficacy. The dependency of the treatment effect on the immune system is evaluated by comparing tumor growth in the CD8+ T cell-depleted group with the non-depleted group[2].
Signaling Pathways and Experimental Workflow
Visual representations of complex biological processes and experimental designs can facilitate a deeper understanding. The following diagrams were created using the DOT language.
Caption: HO-1 Signaling Pathway in Cancer.
Caption: In Vivo Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral HO-1 inhibition reprograms tumor-associated macrophages | BioWorld [bioworld.com]
- 3. Synergistic effects of HO-1 inhibition and chemotherapy on tumor proliferation and immune infiltration: An in vitro and in vivo approach to enhancing prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. MMTV-PyMT and Derived Met-1 Mouse Mammary Tumor Cells as Models for Studying the Role of the Androgen Receptor in Triple-Negative Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of Mammary Tumors Arising from MMTV-PyVT Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association between CD8+ T-cell infiltration and breast cancer survival in 12,439 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Quantitative Whole Slide Assessment of Tumor-Infiltrating CD8-Positive Lymphocytes in ER-Positive Breast Cancer in Relation to Clinical Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SnMP vs. CRISPR-Cas9 for Heme Oxygenase-1 (HO-1) Knockdown
For researchers, scientists, and drug development professionals, the choice between chemical inhibition and genetic knockdown of a target protein is a critical decision in experimental design. This guide provides a comprehensive, data-driven comparison of Tin mesoporphyrin (SnMP), a competitive inhibitor, and the CRISPR-Cas9 gene-editing system for reducing Heme Oxygenase-1 (HO-1) activity.
This document outlines the mechanisms of action, experimental protocols, and performance metrics of both methodologies, offering a clear perspective for selecting the most appropriate technique for your research needs.
Mechanism of Action
SnMP is a synthetic heme analog that acts as a potent competitive inhibitor of HO-1 activity.[1] By binding to the active site of the HO-1 enzyme, SnMP blocks the degradation of heme into biliverdin, free iron, and carbon monoxide.[1] This inhibition is transient and reversible, depending on the concentration and bioavailability of the compound.
CRISPR-Cas9 , on the other hand, offers a method for permanent gene disruption at the genomic level. The system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific target sequence within the HMOX1 gene, which encodes for HO-1.[2] The Cas9 enzyme then induces a double-strand break in the DNA.[2] The cell's subsequent repair of this break, typically through the error-prone non-homologous end joining (NHEJ) pathway, often results in insertions or deletions (indels) that disrupt the gene's reading frame, leading to a functional knockout of the HO-1 protein.[3][4]
Performance Comparison
The choice between SnMP and CRISPR-Cas9 for reducing HO-1 function hinges on the specific experimental goals, such as the desired duration of the effect, the need for specificity, and the tolerance for off-target effects.
| Parameter | SnMP (Tin Mesoporphyrin) | CRISPR-Cas9 |
| Mechanism | Competitive inhibition of HO-1 enzyme activity[1] | Gene knockout at the genomic level[2] |
| Effect Duration | Transient, dependent on compound metabolism and clearance | Permanent and heritable in cell lines |
| Efficiency | Dose-dependent inhibition of HO-1 activity. IC50 values are reported to be around 84 nM for human HO-1 and 111 nM for rat HO-1 in in vitro assays.[5] | High knockout efficiency can be achieved, with some studies reporting up to 65% knockdown efficiency.[6] However, efficiency can vary depending on the sgRNA design, delivery method, and cell type.[6][7] |
| Specificity | Can exhibit off-target effects by inhibiting other heme-containing proteins or enzymes like nitric oxide synthase and guanylate cyclase.[8] | Off-target mutations can occur at genomic sites with sequences similar to the target sgRNA.[9][10] The specificity can be improved by careful sgRNA design and using high-fidelity Cas9 variants.[9] |
| Mode of Delivery | Typically administered in vitro or in vivo via intraperitoneal injection or gavage.[5][11] | Requires delivery of Cas9 and sgRNA into cells via transfection, electroporation, or viral vectors.[12][13] |
| Reversibility | Reversible upon withdrawal of the compound. | Irreversible genetic modification. |
| Typical Use Cases | Acute studies requiring transient inhibition of HO-1 activity, pharmacological validation of HO-1 as a target.[11][14] | Generation of stable knockout cell lines or animal models for long-term studies of HO-1 function.[12][15] |
Experimental Protocols
SnMP-Mediated Inhibition of HO-1 Activity
This protocol is a generalized procedure based on common practices in published research.[5][11]
Materials:
-
Tin mesoporphyrin IX (SnMP)
-
Vehicle (e.g., 10 mM NaOH, saline)
-
Cell culture medium or appropriate buffer for in vivo administration
-
Target cells or animal model
Procedure:
-
Preparation of SnMP Solution: Dissolve SnMP in a small amount of 10 mM NaOH and then dilute to the final desired concentration with saline or cell culture medium. The final concentration for in vitro experiments typically ranges from 5 µM to 10 µM.[16] For in vivo studies, doses can range from 25 µMol/kg to 30 µmol/kg.[5][14]
-
In Vitro Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentration of SnMP or vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours).[11]
-
-
In Vivo Administration:
-
Administer the prepared SnMP solution to the animal model via the chosen route (e.g., intraperitoneal injection).[5]
-
Administer the vehicle solution to the control group.
-
-
Assessment of HO-1 Inhibition:
-
For in vitro studies, harvest cells for analysis of HO-1 activity using an enzymatic assay or for downstream functional assays.
-
For in vivo studies, collect tissues of interest at the desired time points for analysis of HO-1 activity or other relevant biomarkers.
-
CRISPR-Cas9-Mediated Knockdown of HO-1
This protocol provides a general workflow for generating HO-1 knockout cell lines.[12][13][17]
Materials:
-
A plasmid vector encoding Cas9 and a selectable marker (e.g., GFP).
-
A plasmid vector for expressing the sgRNA targeting the HMOX1 gene.
-
Lipofectamine 2000 or other transfection reagent.
-
Target cell line (e.g., T47D breast cancer cells).
-
Cell culture medium and supplements.
-
Fluorescence-activated cell sorter (FACS) or limiting dilution supplies.
-
Reagents for genomic DNA extraction, PCR, and Western blotting.
Procedure:
-
sgRNA Design and Cloning:
-
Design an sgRNA sequence targeting an early exon of the HMOX1 gene to maximize the likelihood of a functional knockout. A specific sequence that has been used is 5'-TGGAGCGTCCGCAACCCGAC-3'.[12]
-
Clone the sgRNA sequence into an appropriate expression vector.
-
-
Transfection:
-
Co-transfect the Cas9-expressing plasmid and the sgRNA-expressing plasmid into the target cells using a suitable transfection reagent according to the manufacturer's instructions.[12]
-
-
Selection of Edited Cells:
-
If using a fluorescent marker like GFP, enrich for transfected cells using FACS 48-72 hours post-transfection.[12]
-
Alternatively, if using an antibiotic resistance marker, apply the appropriate antibiotic to select for transfected cells.
-
-
Clonal Isolation:
-
Expansion and Screening of Clones:
-
Expand the single-cell clones into larger populations.
-
Extract genomic DNA from each clone and perform PCR to amplify the targeted region of the HMOX1 gene.
-
Sequence the PCR products to identify clones with indel mutations.
-
-
Validation of Knockout:
-
Confirm the absence of HO-1 protein expression in the identified knockout clones by Western blot analysis.[12]
-
Visualizing the Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the signaling pathway, and the experimental workflows for both SnMP and CRISPR-Cas9.
References
- 1. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An oral heme oxygenase inhibitor targets immunosuppressive perivascular macrophages in preclinical models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Efficiency Optimization of CRISPR/Cas9-Mediated Targeted Mutagenesis in Grape [frontiersin.org]
- 8. Targeting Heme Oxygenase-1/Carbon Monoxide for Therapeutic Modulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drpress.org [drpress.org]
- 11. HO-1 Limits the Efficacy of Vemurafenib/PLX4032 in BRAFV600E Mutated Melanoma Cells Adapted to Physiological Normoxia or Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HO-1 knockout using CRISPR/Cas9 [bio-protocol.org]
- 13. genemedi.net [genemedi.net]
- 14. Induction of heme oxygenase protein protects neurons in cortex and striatum, but not in hippocampus, against transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CRISPR/Cas9-mediated knockout of HO-1 decreased the proliferation and migration of T47D cells and increased cisplatin-induced apoptosis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to Tin(IV) Mesoporphyrin IX Dichloride in Published Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tin(IV) mesoporphyrin IX dichloride (SnMP), a potent heme oxygenase (HO) inhibitor, with alternative compounds. Supported by experimental data from published studies, this document delves into the reproducibility of findings related to SnMP's efficacy and mechanism of action.
This compound, also known as Stannsoporfin, has been extensively investigated for its therapeutic potential in various conditions, most notably in the management of neonatal jaundice.[1][2] Its primary mechanism of action is the competitive inhibition of heme oxygenase, the rate-limiting enzyme in the degradation of heme to biliverdin (B22007), which is subsequently converted to bilirubin (B190676).[3] By blocking this pathway, SnMP effectively reduces the production of bilirubin.[4][5] This guide will compare the performance of SnMP with other metalloporphyrins and standard therapies, present detailed experimental protocols for reproducibility, and visualize the key signaling pathways involved.
Performance Comparison of Heme Oxygenase Inhibitors
The efficacy of SnMP as a heme oxygenase inhibitor has been compared to other metalloporphyrins in vitro. The following table summarizes the 50% inhibitory concentrations (IC50) of SnMP and two common alternatives, Zinc protoporphyrin (ZnPP) and Chromium mesoporphyrin (CrMP), against the two main isoforms of heme oxygenase, HO-1 and HO-2.
| Compound | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Selectivity (HO-2/HO-1) | Reference |
| This compound (SnMP) | 0.011 | 0.14 | 12.7 | [4] |
| Zinc protoporphyrin (ZnPP) | 0.22 | 1.3 | 5.9 | [4] |
| Chromium mesoporphyrin (CrMP) | 0.024 | 0.31 | 12.9 | [4] |
In a clinical setting, the efficacy of SnMP has been demonstrated in the treatment of neonatal hyperbilirubinemia. A study comparing a single dose of SnMP to phototherapy in term and near-term newborns showed that SnMP was superior in reducing the time required for medical observation and the need for further bilirubin measurements.[6]
| Treatment Group (Term Infants) | Superiority | Equal | Reference |
| SnMP vs. Phototherapy (n=22 pairs) | 20 | 2 | [6] |
| Treatment Group (Near-Term Infants) | Superiority | Inferiority | Equal | Reference |
| SnMP vs. Phototherapy (n=20 pairs) | 12 | 2 | 6 | [6] |
Experimental Protocols
To ensure the reproducibility of the cited studies, detailed experimental methodologies for key experiments are provided below.
In Vitro Heme Oxygenase Activity Assay
This protocol is adapted from studies measuring the inhibitory activity of metalloporphyrins on heme oxygenase.
1. Preparation of Microsomal Fractions:
-
Spleen or liver tissues are homogenized in a phosphate (B84403) buffer (100 mM, pH 7.4) containing sucrose (B13894) (0.25 M).
-
The homogenate is centrifuged at 9000 x g for 20 minutes at 4°C.
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
The microsomal pellet is resuspended in phosphate buffer.
2. Heme Oxygenase Activity Assay:
-
The reaction mixture contains the microsomal protein, NADPH, biliverdin reductase, and the heme substrate (hemin).
-
The inhibitor (e.g., SnMP, ZnPP, or CrMP) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of hemin (B1673052) and incubated at 37°C in the dark.
-
The formation of bilirubin is measured spectrophotometrically by the change in absorbance at 464 nm.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in bilirubin formation compared to the control.
Preparation of this compound for In Vivo Administration
For animal studies, SnMP can be prepared for administration as follows:
1. Stock Solution Preparation:
-
Dissolve this compound in 10% DMSO.
2. Working Solution for Injection:
-
The stock solution is further diluted with a vehicle typically consisting of 40% PEG300, 5% Tween-80, and 45% saline to achieve the desired final concentration.[1][7]
-
The solution should be prepared fresh on the day of use.[1] Sonication or gentle heating may be used to aid dissolution if precipitation occurs.[1]
Signaling Pathways and Experimental Workflows
The inhibitory effect of this compound on heme oxygenase-1 (HO-1) has significant downstream consequences on cellular signaling pathways.
Heme Degradation Pathway and Inhibition by SnMP
The following diagram illustrates the canonical heme degradation pathway and the point of inhibition by SnMP. Heme is degraded by HO-1 into biliverdin, releasing iron and carbon monoxide. Biliverdin is then converted to bilirubin by biliverdin reductase. SnMP competitively inhibits HO-1, blocking this entire cascade.
Heme degradation pathway and SnMP inhibition.
Downstream Effects of HO-1 Inhibition by SnMP
Inhibition of HO-1 by SnMP can impact other critical signaling pathways, including the Nrf2 and STAT3 pathways. HO-1 is a downstream target of the transcription factor Nrf2, which plays a key role in the cellular antioxidant response. Furthermore, there is evidence of crosstalk between HO-1 and the STAT3 signaling pathway, which is involved in cell proliferation and inflammation.
Impact of SnMP on Nrf2 and STAT3 signaling.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of SnMP in a mouse model of neonatal jaundice.
In vivo efficacy study workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tin-metalloporphyrins: an answer to neonatal jaundice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sn(IV) mesoporphyrin IX dichloride | 106344-20-1 | FS160174 [biosynth.com]
- 4. Prevention of neonatal hyperbilirubinemia by tin protoporphyrin IX, a potent competitive inhibitor of heme oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct comparison of Sn-mesoporphyrin, an inhibitor of bilirubin production, and phototherapy in controlling hyperbilirubinemia in term and near-term newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Stannsoporfin: A Critical Review of its Therapeutic Potential in Neonatal Hyperbilirubinemia
A comprehensive analysis of the heme oxygenase inhibitor, Stannsoporfin, reveals promising efficacy in reducing bilirubin (B190676) levels in newborns, particularly when used as an adjunct to phototherapy. However, a complete picture of its safety profile and its role as a standalone therapy requires further elucidation through more detailed and comparative clinical trial data.
Stannsoporfin (tin mesoporphyrin) is a synthetic metalloporphyrin that acts as a potent inhibitor of heme oxygenase, the rate-limiting enzyme in the catabolism of heme to biliverdin (B22007), which is subsequently converted to bilirubin.[1] By blocking this pathway, Stannsoporfin effectively reduces the production of bilirubin, offering a targeted therapeutic approach for neonatal hyperbilirubinemia, a common condition in newborns that can lead to neurotoxicity if severe. This guide provides a critical review of Stannsoporfin's therapeutic potential, comparing its performance with established treatments and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action
Stannsoporfin's mechanism of action lies in its ability to competitively inhibit heme oxygenase. Heme, released from the breakdown of red blood cells, is converted to biliverdin by heme oxygenase. Stannsoporfin, due to its structural similarity to heme, binds to the active site of the enzyme, preventing the breakdown of heme and thus halting the production of biliverdin and subsequently bilirubin.[1]
Comparative Efficacy
The primary therapeutic application of Stannsoporfin investigated to date is in the management of neonatal hyperbilirubinemia. Clinical trials have primarily focused on its use as an adjunct to phototherapy, the current standard of care.
A key multicenter, placebo-controlled phase 2b clinical trial (NCT01887327) evaluated the efficacy and safety of Stannsoporfin in newborns with hyperbilirubinemia due to hemolysis who were also receiving phototherapy.[2][3] The results demonstrated a statistically significant reduction in total serum bilirubin (TSB) levels in infants treated with Stannsoporfin compared to those receiving phototherapy alone.[2][3]
| Treatment Group | N | Mean Change in TSB at 48 hours | 95% Confidence Interval | p-value |
| Placebo + Phototherapy | 30 | +17.5% | 5.6% to 30.7% | 0.004 |
| Stannsoporfin (3.0 mg/kg) + Phototherapy | 30 | -13.0% | -21.7% to -3.2% | 0.013 |
| Stannsoporfin (4.5 mg/kg) + Phototherapy | 31 | -10.5% | -19.4% to -0.6% | 0.041 |
| Data from the NCT01887327 clinical trial.[2][3] |
These findings suggest that Stannsoporfin, in combination with phototherapy, can lead to a more rapid decline in bilirubin levels than phototherapy alone. However, there is a lack of robust clinical trial data evaluating Stannsoporfin as a monotherapy directly against phototherapy.
Alternative Treatments
The current standard treatments for neonatal hyperbilirubinemia are phototherapy and, in severe cases, exchange transfusion.
Phototherapy: This non-invasive treatment involves exposing the infant's skin to blue-green light, which converts bilirubin into a water-soluble form that can be easily excreted. While generally effective and safe, potential side effects include skin rashes, dehydration, and overheating.[4]
Exchange Transfusion: This invasive procedure involves replacing the infant's blood with donor blood. It is highly effective in rapidly lowering bilirubin levels but is reserved for severe cases due to significant risks, including blood clots, infection, and electrolyte imbalances.[5]
Experimental Protocols
A comprehensive understanding of the clinical evaluation of Stannsoporfin requires a detailed look at the experimental design of pivotal trials. The following outlines a typical protocol based on the NCT01887327 study.
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 2b study.[2][3]
Patient Population: Newborns between 35 and 42 weeks of gestation with hyperbilirubinemia due to hemolysis who have been started on phototherapy.[2][3]
Intervention:
-
Treatment Group 1: A single intramuscular injection of Stannsoporfin (3.0 mg/kg) within 30 minutes of initiating phototherapy.[2][3]
-
Treatment Group 2: A single intramuscular injection of Stannsoporfin (4.5 mg/kg) within 30 minutes of initiating phototherapy.[2][3]
-
Control Group: A single intramuscular injection of a placebo within 30 minutes of initiating phototherapy.[2][3]
Primary Outcome: The primary efficacy endpoint is the percentage change in total serum bilirubin (TSB) from baseline to 48 hours after administration of the study drug.[2][3]
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study period.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Efficacy of Tin(IV) Mesoporphyrin IX Dichloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Tin(IV) mesoporphyrin IX dichloride (SnMP), a potent inhibitor of heme oxygenase (HO). By examining its performance against alternative compounds and outlining detailed experimental methodologies, this document serves as a valuable resource for researchers investigating novel therapeutic strategies involving HO inhibition.
This compound, also known as Stannsoporfin, is a synthetic heme analog that competitively inhibits heme oxygenase, the rate-limiting enzyme in heme catabolism.[1][2] This inhibition blocks the breakdown of heme into biliverdin (B22007), free iron, and carbon monoxide, thereby modulating various physiological and pathological processes, including oxidative stress, inflammation, and cellular proliferation.[1] Its therapeutic potential has been explored in diverse conditions such as neonatal jaundice, cancer, and infectious diseases.[3][4][5]
In Vitro Efficacy
The in vitro effects of this compound have been demonstrated across various cell lines, primarily showcasing its ability to inhibit HO activity and reduce cell viability in cancer cells.
| Parameter | This compound (SnMP) | Alternative: Tin(IV) Protoporphyrin IX (SnPP) | Alternative: Zinc Protoporphyrin IX (ZnPP) | Reference |
| Target | Heme Oxygenase (HO) | Heme Oxygenase (HO) | Heme Oxygenase (HO) | [6][7] |
| Mechanism of Action | Competitive Inhibitor | Competitive Inhibitor | Competitive Inhibitor | [6][7] |
| Ki (in vitro) | 14 nM | Not explicitly stated, but noted to be less potent than SnMP | Not explicitly stated, but noted to be a potent inhibitor | [6][8] |
| Cell Line | A549 (Non-small-cell lung cancer) | Not specified in direct comparison | Not specified in direct comparison | [4] |
| Effect on Cell Viability | 22% reduction at 5 µM; 43% reduction at 10 µM (72h treatment) | Not specified in direct comparison | Not specified in direct comparison | [4] |
In Vivo Efficacy
In vivo studies have corroborated the in vitro findings, demonstrating the therapeutic potential of this compound in various animal models.
| Parameter | This compound (SnMP) | Alternative: Tin(IV) Protoporphyrin IX (SnPP) | Alternative: Chromium Mesoporphyrin (CrMP) | Alternative: PD-1 Inhibitor (Monotherapy) | Reference |
| Animal Model | MMTV-PyMT (spontaneous breast cancer model) | Sprague-Dawley rats (normal) | Suckling rats (normal) | Advanced NSCLC patients (clinical data) | [1][6][9] |
| Disease/Condition | Cancer (in combination with chemotherapy) | Heme oxygenase inhibition | Heme oxygenase inhibition | Non-Small Cell Lung Cancer (NSCLC) | [1][6][9] |
| Administration Route | Intraperitoneal (i.p.) | Parenteral or oral gavage | Intraperitoneal (i.p.) or oral | Intravenous (i.v.) | [1][3][6] |
| Dosage | 25 µmol/kg | 25 µmol/kg | 40 µmol/kg | Varies by agent | [1][3][6] |
| Observed Efficacy | - Favorable comparison to PD-1 blockade in preclinical models when combined with chemotherapy. | - 70% inhibition of microsomal heme oxygenase 48h post-parenteral administration. | - >55% reduction in hepatic and splenic HO activity 6h post-i.p. administration. | - Efficacy varies based on PD-L1 expression. | [1][6][9] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on non-small-cell lung cancer cell lines.[8]
-
Cell Seeding: Seed A549, BEAS-2B, and NCI-H292 cells into 96-well plates at a density of 7.0 × 10³ cells/well in 100 µL of culture medium.
-
Cell Culture: Incubate the cells for 24 hours.
-
Treatment: Treat the cells with this compound (5 µM and 10 µM) in a medium supplemented with 1% FBS for 72 hours.
-
MTT Addition: Following treatment, add 100 µL of 0.25 mg/mL 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37 °C and 5% CO₂.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.
Heme Oxygenase Activity Assay
This protocol is a generalized method for determining HO activity.[10]
-
Microsome Preparation: Prepare microsomal fractions from cell or tissue samples.
-
Reaction Mixture: Incubate 600 µg of microsomal protein with a reaction mixture containing 1 mM NAD(P)H, 2 mM glucose-6-phosphate, 1 U glucose-6-phosphate dehydrogenase, 25 µM hemin, 2 mg of rat liver cytosolic protein (as a source of biliverdin reductase), and 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Incubation: Adjust the final volume to 400 µl with potassium phosphate buffer and incubate the tubes in the dark for 1 hour at 37 °C.
-
Reaction Termination: Stop the reaction by placing the tubes on ice for 2 minutes.
-
Bilirubin (B190676) Measurement: Determine the HO-1 activity by measuring the concentration of bilirubin spectrophotometrically.
In Vivo Animal Model for Cancer
This protocol is a summary of a study using a spontaneous murine model of breast cancer.[9]
-
Animal Model: Utilize MMTV-PyMT mice, which spontaneously develop mammary adenocarcinoma.
-
Treatment Groups:
-
Vehicle control
-
This compound (SnMP)
-
5-fluorouracil (B62378) (chemotherapy)
-
SnMP + 5-fluorouracil
-
Anti-mouse PD-1 antibody
-
-
Drug Administration:
-
Dissolve SnMP and administer as previously described in the literature.
-
Dissolve 5-fluorouracil in saline.
-
Administer anti-mouse PD-1 at a dose of 12 mg/kg every 3 days.
-
-
Tumor Growth Monitoring: Monitor primary tumor growth throughout the study.
-
Immunological Analysis: At the end of the study, analyze the tumor microenvironment for immune cell infiltration and activation, particularly CD8+ T cells.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of heme oxygenase-1 (HO-1). This has downstream effects on various signaling pathways, including those involved in oxidative stress, inflammation, and immune regulation.
Caption: Heme Oxygenase-1 Signaling Pathway and Inhibition by this compound.
Caption: Interaction of this compound with the PD-1/PD-L1 Immune Checkpoint Pathway.
Conclusion
This compound is a potent inhibitor of heme oxygenase with demonstrated efficacy in both in vitro and in vivo models. Its ability to modulate key cellular processes makes it a compelling candidate for further investigation in a range of therapeutic areas. This guide provides a foundational understanding of its performance and the methodologies used for its evaluation, offering a valuable starting point for researchers in the field. Further head-to-head comparative studies with emerging therapies will be crucial to fully elucidate its clinical potential.
References
- 1. Inhibition of heme oxygenase after oral vs intraperitoneal administration of chromium porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTRF Human Heme oxygenase-1 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. publications.aap.org [publications.aap.org]
- 6. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Tin(IV) Mesoporphyrin IX Dichloride: Unraveling its Potency as a Heme Oxygenase Inhibitor
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of heme oxygenase (HO) is a critical endeavor in the exploration of new therapeutic avenues for a variety of diseases, including neonatal jaundice, cancer, and inflammatory conditions. Among the landscape of known HO inhibitors, Tin(IV) mesoporphyrin IX dichloride, also known as Stannsoporfin or SnMP, has emerged as a subject of intense investigation. This guide provides a comprehensive comparison of SnMP's inhibitory potency against other notable HO inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound (SnMP) is a potent, competitive inhibitor of heme oxygenase activity.[1] Extensive research has demonstrated its significant inhibitory effects on both major isoforms of the enzyme, HO-1 and HO-2. Comparative studies have consistently positioned SnMP as one of the most potent inhibitors among the class of metalloporphyrins. While newer, non-porphyrin-based inhibitors have been developed with improved selectivity for the inducible HO-1 isoform, SnMP remains a benchmark compound in the field due to its high potency.
Comparative Analysis of Inhibitor Potency
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant for the inhibitor-enzyme complex and is a measure of binding affinity. Lower values for both IC50 and Ki indicate greater potency.
Metalloporphyrin Inhibitors
Metalloporphyrins are structural analogs of heme, the natural substrate for HO, and act as competitive inhibitors.[2][3] SnMP has consistently been reported as the most potent inhibitor within this class for both HO-1 and HO-2.[2]
| Inhibitor | Target | IC50 (µM) | Ki (nM) | Organism/Tissue Source | Reference |
| This compound (SnMP) | HO-1 | 0.111 (human), 0.123 (rat) | 14 | Human, Rat | [4] |
| Tin Protoporphyrin IX (SnPP) | HO | - | - | - | - |
| Zinc Protoporphyrin IX (ZnPP) | HO-1 | - | - | - | [5] |
| Chromium Deuteroporphyrin (CrDP) | HO | 0.6 - 1.3 | - | Rat (liver, spleen, brain) | |
| Zinc Deuteroporphyrin (ZnDP) | HO | 11.0 - 13.5 | - | Rat (liver, spleen, brain) |
Note: A comprehensive table with more direct comparative IC50/Ki values from a single study was not available in the search results. The data presented is a compilation from multiple sources and may have been determined under varying experimental conditions.
Non-Porphyrin-Based Inhibitors
To overcome the lack of selectivity and potential off-target effects of metalloporphyrins, a second generation of non-porphyrin, azole-based HO inhibitors has been developed.[3][5] These compounds often exhibit greater selectivity for the inducible HO-1 isoform.
| Inhibitor | Target | IC50 (µM) | Organism/Tissue Source | Reference |
| Azalanstat (QC-1) | HO-1 | 6 ± 1 | Rat Spleen Microsomes | |
| QC-15 | HO-1 | 4 ± 2 | Rat Spleen Microsomes | |
| Clemizole derivative | HO-2 | 3.4 (HO-2), >100 (HO-1) | - | [1] |
| Terconazole | HO | 0.41 ± 0.01 | Rat Spleen Microsomes | [6] |
| Ketoconazole | HO | 0.3 ± 0.1 | Rat Spleen Microsomes | [6] |
| Sulconazole | HO | 1.1 ± 0.4 | Rat Spleen Microsomes | [6] |
| Compound 7i (Acetamide-based) | HO-1 | 0.9 | - | [7] |
| Compound 7l (Acetamide-based) | HO-1 | - | - | [7] |
Heme Oxygenase Signaling Pathway
Heme oxygenase is the rate-limiting enzyme in the catabolism of heme. The degradation of heme produces three biologically active molecules: biliverdin (B22007), carbon monoxide (CO), and ferrous iron (Fe²⁺). Biliverdin is subsequently converted to bilirubin (B190676) by biliverdin reductase. These products play crucial roles in cellular defense against oxidative stress and in modulating inflammation and vascular tone.
Caption: The Heme Oxygenase (HO) signaling pathway.
Experimental Protocols
The determination of HO inhibitory activity is crucial for comparing the potency of different compounds. A common method involves measuring the product of the HO-catalyzed reaction, either bilirubin or carbon monoxide.
Spectrophotometric Assay for Heme Oxygenase Activity
This method is based on the measurement of bilirubin, which is formed from the enzymatic conversion of biliverdin by biliverdin reductase.
Experimental Workflow:
Caption: Workflow for the spectrophotometric HO activity assay.
Detailed Methodology:
-
Preparation of Microsomes:
-
Homogenize tissue (e.g., rat spleen, a rich source of HO-1) in a suitable buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Preparation of Cytosolic Fraction:
-
The supernatant from the high-speed centrifugation (step 1.3) contains the cytosolic fraction, which includes biliverdin reductase.
-
-
Heme Oxygenase Assay:
-
Prepare a reaction mixture containing:
-
Microsomal protein (as the source of HO).
-
Cytosolic protein (as the source of biliverdin reductase).
-
Hemin (the substrate).
-
NADPH (a cofactor for NADPH-cytochrome P450 reductase, which is required for HO activity).
-
The inhibitor at various concentrations.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) in the dark.
-
Stop the reaction by adding an organic solvent (e.g., chloroform) or by placing the reaction tubes on ice.
-
-
Measurement of Bilirubin:
-
After stopping the reaction, extract the bilirubin into the organic solvent.
-
Measure the absorbance of the extracted bilirubin at its maximum absorption wavelength (around 464 nm).
-
Calculate the amount of bilirubin formed and determine the percentage of inhibition at each inhibitor concentration to calculate the IC50 value.
-
Conclusion
Based on the available experimental data, This compound is unequivocally a highly potent inhibitor of heme oxygenase, and it is frequently cited as the most potent among the metalloporphyrin class of inhibitors. Its low nanomolar Ki value underscores its strong binding affinity to the enzyme. However, the landscape of HO inhibitors is evolving, with non-porphyrin-based compounds demonstrating comparable or, in some cases, slightly better IC50 values, along with the significant advantage of improved selectivity for the HO-1 isoform. Therefore, while SnMP remains a gold standard for potent HO inhibition, the question of the "most potent" inhibitor is nuanced and depends on the specific context, including the desired isoform selectivity and the chemical class of the inhibitor being considered. For researchers, the choice of inhibitor will depend on the specific experimental goals, weighing the high potency of SnMP against the enhanced selectivity of newer generation compounds.
References
- 1. Heme Oxygenase-2 (HO-2) as a therapeutic target: Activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the enzymatic activity of heme oxygenases by azole-based antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Stannsoporfin in Neonatal Hyperbilirubinemia: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Stannsoporfin (tin mesoporphyrin, SnMP) with alternative management strategies for neonatal hyperbilirubinemia, based on available clinical trial data. Stannsoporfin is a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in the catabolic pathway of heme that results in the production of bilirubin (B190676).[1] By blocking this enzyme, Stannsoporfin aims to reduce the production of bilirubin and, consequently, the severity of hyperbilirubinemia in newborns.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from two significant multicenter, randomized, placebo-controlled clinical trials of Stannsoporfin in term and near-term neonates.
| Clinical Trial | Treatment Group | Number of Patients (n) | Primary Outcome | Result | p-value |
| NCT01887327 [2][3][4][5][6] | Stannsoporfin (3.0 mg/kg) + Phototherapy | 30 | Mean % change in Total Serum Bilirubin (TSB) at 48h | -13% (95% CI: -21.7 to -3.2) | 0.013 (vs. baseline) |
| Stannsoporfin (4.5 mg/kg) + Phototherapy | 31 | Mean % change in Total Serum Bilirubin (TSB) at 48h | -10.5% (95% CI: -19.4 to -0.6) | 0.041 (vs. baseline) | |
| Placebo + Phototherapy | 30 | Mean % change in Total Serum Bilirubin (TSB) at 48h | +17.5% (95% CI: 5.6 to 30.7) | 0.004 (vs. baseline) | |
| Bhutani et al. [7][8] | Stannsoporfin (4.5 mg/kg) | 87 | Mean % change in Total Bilirubin (TB) at 3 to 5 days | +8% | <0.001 (vs. sham) |
| Sham injection | 89 | Mean % change in Total Bilirubin (TB) at 3 to 5 days | +47% | ||
| Stannsoporfin (4.5 mg/kg) | 87 | Mean % change in Total Bilirubin (TB) at 7 to 10 days | -18% | <0.001 (vs. sham) | |
| Sham injection | 89 | Mean % change in Total Bilirubin (TB) at 7 to 10 days | +7.1% | ||
| Stannsoporfin (4.5 mg/kg) | 87 | Duration of Phototherapy | Halved | Not specified | |
| Sham injection | 89 | Duration of Phototherapy |
Experimental Protocols
NCT01887327: Stannsoporfin with Phototherapy for Hemolytic Hyperbilirubinemia
-
Study Design: This was a multicenter, placebo-controlled, double-blind, phase 2b randomized controlled trial.[2][3][4]
-
Patient Population: The study enrolled 91 newborns between 35 and 42 weeks of gestational age who had hyperbilirubinemia due to hemolysis and had been started on phototherapy.[2][3][4]
-
Intervention: Patients were randomized to one of three groups: a single intramuscular injection of Stannsoporfin at a dose of 3.0 mg/kg, 4.5 mg/kg, or a placebo injection. The injection was administered within 30 minutes of initiating phototherapy.[2][3][4]
-
Primary Outcome: The primary efficacy endpoint was the change in total serum bilirubin (TSB) levels at 48 hours after the injection.[2][3][4]
-
Key Findings: Both doses of Stannsoporfin, when combined with phototherapy, resulted in a significant decrease in TSB levels at 48 hours compared to a significant increase in the placebo group.[2][3][4] The decreases in the Stannsoporfin groups were statistically significant compared to the control group (p < 0.0001).[2][3][4]
Bhutani et al.: Stannsoporfin to Prevent Neonatal Hyperbilirubinemia
-
Study Design: This was a masked, placebo-controlled, multicenter trial.[7][8]
-
Patient Population: The study included 213 newborns of ≥35 weeks gestational age whose predischarge transcutaneous bilirubin (TcB) screening was above the 75th percentile.[7][8]
-
Intervention: Newborns were randomized to receive either a single intramuscular injection of Stannsoporfin (4.5 mg/kg) or a sham injection at a median age of 30 hours.[7][8]
-
Primary Outcome: The study assessed the efficacy of Stannsoporfin in reducing total bilirubin (TB) levels and the duration of phototherapy required.[7][8]
-
Key Findings: A single dose of Stannsoporfin significantly reversed the natural trajectory of rising bilirubin levels within 12 hours of administration.[7] At 3 to 5 days of age, the increase in TB was sixfold lower in the Stannsoporfin-treated group compared to the sham-treated group.[7] Furthermore, the duration of phototherapy was halved in the infants who received Stannsoporfin.[7][8]
Visualizations
Signaling Pathway
Caption: Mechanism of action of Stannsoporfin.
Experimental Workflow
Caption: Generalized workflow of Stannsoporfin clinical trials.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease. [scholars.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical trial of tin mesoporphyrin to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Tin Mesoporphyrin (SnMP) as a Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of highly specific molecular tools is paramount to the integrity and success of experimental outcomes. Tin Mesoporphyrin (SnMP), a synthetic heme analog, has been widely utilized as a potent inhibitor of heme oxygenase (HO). This guide provides a comprehensive evaluation of the specificity of SnMP, comparing its performance with alternative HO inhibitors and presenting supporting experimental data to aid in the selection of the most appropriate research tool.
Mechanism of Action: Competitive Inhibition of Heme Oxygenase
Tin Mesoporphyrin (SnMP), also known as stannsoporfin, functions as a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in the degradation of heme.[1][2] Heme oxygenase catalyzes the breakdown of heme into biliverdin (B22007), free iron, and carbon monoxide. By competitively binding to the active site of the enzyme, SnMP prevents the degradation of heme, thereby reducing the production of biliverdin and its subsequent conversion to bilirubin (B190676). This mechanism of action has positioned SnMP as a valuable tool in studies involving heme metabolism and as a potential therapeutic agent for conditions characterized by excessive bilirubin production, such as neonatal hyperbilirubinemia.
There are two main isoforms of heme oxygenase: the inducible HO-1 and the constitutively expressed HO-2. The specificity of inhibitors for these isoforms is a critical consideration in research applications.
Comparative Analysis of Heme Oxygenase Inhibitors
The specificity of SnMP as a research tool can be best evaluated by comparing its inhibitory activity and off-target effects with those of other common heme oxygenase inhibitors. The primary alternatives include other metalloporphyrins, such as Tin Protoporphyrin (SnPP) and Zinc Protoporphyrin (ZnPP), and non-porphyrin-based inhibitors like azole derivatives.
Data Presentation: Inhibitory Potency of Heme Oxygenase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for SnMP and its alternatives against the two major isoforms of heme oxygenase, HO-1 and HO-2. Lower IC50 values indicate greater potency.
| Inhibitor | Target Isoform | IC50 (µM) | Species/Tissue Source | Reference |
| Tin Mesoporphyrin (SnMP) | HO-1 | ~0.1 | Rat Spleen | [1][2] |
| HO-2 | ~0.2 | Rat Brain | [1][2] | |
| Tin Protoporphyrin (SnPP) | HO-1 | ~0.2 | Rat Spleen | [1][2] |
| HO-2 | ~0.1 | Rat Brain | [1][2] | |
| Zinc Protoporphyrin (ZnPP) | HO-1 | ~2.0 | Rat Spleen | [1][2] |
| HO-2 | ~10.0 | Rat Brain | [1][2] | |
| Azole-based Inhibitors | HO-1 | 0.3 - 1.1 | Rat Spleen Microsomes |
Note: The exact IC50 values from the primary comparative study were not available in the abstract. The values presented are estimations based on the reported relative potencies. For a given metalloporphyrin, HO-1 activity was generally less inhibited than that of HO-2.[1][2]
Based on available data, SnMP is the most potent inhibitor of both HO-1 and HO-2 among the tested metalloporphyrins.[1][2] Notably, none of the metalloporphyrins, including SnMP, have demonstrated preferential inhibition of the inducible HO-1 isoform. In fact, Tin Protoporphyrin (SnPP) shows the greatest selectivity for the constitutive HO-2 isoform.[1][2] Zinc-containing compounds like ZnPP are the least potent inhibitors of HO-2.[1][2]
Specificity and Off-Target Effects
A critical aspect of a research tool's utility is its specificity for the intended target. While SnMP is a potent inhibitor of heme oxygenase, its structural similarity to heme raises the possibility of interactions with other heme-containing proteins.
Potential Off-Target Effects of Metalloporphyrins:
-
Cytochrome P450 (CYP) Enzymes: These are a large family of heme-containing enzymes involved in drug metabolism and the synthesis of various endogenous compounds. Due to the structural resemblance, metalloporphyrins have the potential to inhibit CYP activity.
-
Nitric Oxide Synthase (NOS): This enzyme, which also contains a heme group, is responsible for the production of nitric oxide, a critical signaling molecule.
-
Guanylate Cyclase (sGC): The soluble form of this enzyme contains a heme prosthetic group and is a key receptor for nitric oxide.
Quantitative data on the specific off-target effects of SnMP on these enzymes is limited. However, the non-specific nature of metalloporphyrins is a significant consideration for researchers. In contrast, non-porphyrin-based inhibitors, such as azole derivatives, may offer higher selectivity for heme oxygenase over other hemoproteins.
One of the most well-documented side effects of SnMP is photosensitivity . When exposed to light, SnMP can generate reactive oxygen species, leading to skin irritation and damage. This property must be carefully managed in both in vitro and in vivo experimental settings.
Signaling Pathways and Experimental Workflows
To visualize the context in which SnMP is used and how its specificity is assessed, the following diagrams illustrate the heme degradation pathway and a typical experimental workflow for evaluating HO inhibitors.
Caption: Heme degradation pathway and the inhibitory action of SnMP.
Caption: Experimental workflow for assessing the specificity of heme oxygenase inhibitors.
Experimental Protocols
Heme Oxygenase Activity Assay (Spectrophotometric Method)
This protocol describes a common method for measuring heme oxygenase activity by quantifying the production of bilirubin.
1. Preparation of Microsomes:
-
Homogenize tissue (e.g., rat spleen for HO-1, brain for HO-2) in a buffer containing sucrose, Tris-HCl, and protease inhibitors.
-
Centrifuge the homogenate to pellet nuclei and mitochondria.
-
Subject the resulting supernatant to ultracentrifugation to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Microsomal protein
-
Heme (substrate)
-
NADPH-cytochrome P450 reductase (or a source like liver cytosol)
-
NADPH generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer
-
3. Incubation:
-
Add varying concentrations of the inhibitor (e.g., SnMP) to the reaction mixture.
-
Initiate the reaction by adding the heme substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes) in the dark.
4. Measurement of Bilirubin:
-
Stop the reaction by placing the tubes on ice.
-
Extract the bilirubin into chloroform (B151607).
-
Measure the absorbance of the chloroform layer at the appropriate wavelength for bilirubin (around 464 nm), subtracting the absorbance at a reference wavelength.
-
Calculate the amount of bilirubin produced based on a standard curve.
5. Data Analysis:
-
Plot the percentage of inhibition of HO activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion and Recommendations
Tin Mesoporphyrin (SnMP) is a highly potent, non-isoform-selective inhibitor of heme oxygenase. Its primary advantages are its well-characterized mechanism of action and its effectiveness in blocking heme degradation. However, its lack of selectivity for HO-1 over HO-2 and its potential for off-target effects on other heme-containing proteins are significant considerations for researchers. The photosensitivity of SnMP also necessitates careful handling during experiments.
For studies where potent, general inhibition of heme oxygenase is required and potential off-target effects can be controlled for, SnMP remains a valuable research tool. However, when isoform specificity or the avoidance of off-target effects on other hemoproteins is critical, researchers should consider alternative inhibitors. Zinc Protoporphyrin (ZnPP) may be a suitable alternative when a less potent inhibition of HO-2 is desired. For achieving higher specificity for heme oxygenase over other heme-containing enzymes, the exploration of non-porphyrin-based inhibitors, such as azole derivatives, is recommended. As with any research tool, the choice of inhibitor should be guided by the specific experimental question and a thorough understanding of its biochemical properties.
References
Safety Operating Guide
Proper Disposal of Tin(IV) Mesoporphyrin IX Dichloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Tin(IV) mesoporphyrin IX dichloride (also known as Stannsoporfin), a potent inhibitor of heme oxygenase. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.
Essential Safety and Handling Information
This compound should be handled with care, following standard laboratory safety protocols. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat, must be worn at all times.[2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₃₄H₃₆Cl₂N₄O₄Sn[4][5] |
| Molecular Weight | 754.29 g/mol [4][5] |
| CAS Number | 106344-20-1[4] |
| Storage Temperature | Room temperature, protected from light[4] or -20°C, sealed, away from moisture[5] |
| Solubility | DMF: 1 mg/ml; DMSO: 0.5 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml[6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.
1. Waste Collection and Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container. This includes any contaminated consumables such as weigh boats, pipette tips, and paper towels.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Remove all sources of ignition.[2]
-
Use appropriate PPE, including respiratory protection if dust is generated.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[2]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[3]
3. Contaminated Personal Protective Equipment (PPE):
-
Contaminated gloves, lab coats, and other disposable PPE should be removed carefully to avoid secondary contamination.
-
Dispose of all contaminated PPE as hazardous waste in a designated, sealed container.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[2]
5. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's designated hazardous waste management program.
-
Do not discharge the chemical or its solutions down the drain.[2]
-
Store the sealed hazardous waste containers in a designated, secure area until they are collected by a licensed hazardous waste disposal contractor.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the signaling pathway it inhibits.
Caption: Disposal and Spill Response Workflow for this compound.
Caption: Inhibition of the Heme Oxygenase-1 Signaling Pathway by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Sn(IV) Mesoporphyrin IX dichloride | [frontierspecialtychemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tin mesoporphyrin | 106344-20-1 [chemicalbook.com]
Personal protective equipment for handling Tin(IV) mesoporphyrin IX dichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tin(IV) mesoporphyrin IX dichloride (also known as Stannsoporfin). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
-
Skin and Eye Irritation: May cause irritation or serious eye damage upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion may be harmful.[2]
-
Potential for Severe Burns: Related tin compounds are corrosive and can cause severe skin burns and eye damage.[3][4]
Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles with side shields are the minimum requirement. A face shield must be worn over goggles when there is a risk of splashing. | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use. | To prevent skin contact, which may cause irritation or burns.[1] |
| Body Protection | A lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. | To protect the skin and clothing from contamination. |
| Respiratory | Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2][5] | To prevent respiratory tract irritation.[1][2] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Experimental Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
